Product packaging for 4-(Morpholine-4-carbonyl)benzaldehyde(Cat. No.:CAS No. 58287-80-2)

4-(Morpholine-4-carbonyl)benzaldehyde

Cat. No.: B1612799
CAS No.: 58287-80-2
M. Wt: 219.24 g/mol
InChI Key: WVDVJQSVTBHGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Morpholine-4-carbonyl)benzaldehyde is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B1612799 4-(Morpholine-4-carbonyl)benzaldehyde CAS No. 58287-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(morpholine-4-carbonyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-9-10-1-3-11(4-2-10)12(15)13-5-7-16-8-6-13/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDVJQSVTBHGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608830
Record name 4-(Morpholine-4-carbonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58287-80-2
Record name 4-(Morpholine-4-carbonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Morpholine-4-carbonyl)benzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Morpholine-4-carbonyl)benzaldehyde, a versatile bifunctional building block crucial in modern medicinal chemistry and organic synthesis. We delve into two primary, robust synthetic methodologies: palladium-catalyzed aminocarbonylation and classical amide coupling via carboxylic acid activation. The document explains the underlying chemical principles and rationale for procedural choices, offering field-proven insights for researchers. Furthermore, a detailed guide to the structural characterization of the title compound is presented, including an analysis of expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). This whitepaper is designed to serve as a practical resource for scientists engaged in drug discovery and development, providing the necessary technical details to synthesize, purify, and validate this important chemical intermediate.

Introduction: A Privileged Scaffold in Drug Discovery

This compound (CAS No. 58287-80-2) is a key organic intermediate whose value is derived from its unique trifecta of chemical functionalities: an electrophilic aldehyde, a robust tertiary amide, and the morpholine heterocycle.[1][2] The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.[2]

Simultaneously, the morpholine moiety is considered a "privileged pharmacophore" in medicinal chemistry.[2] Its incorporation into drug candidates is a well-established strategy to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles, thereby increasing the likelihood of clinical success.[2] Consequently, this compound is a highly sought-after starting material for synthesizing novel therapeutic agents, with reported applications in the development of anti-cancer and anti-inflammatory drugs.[1]

This guide provides a detailed examination of its synthesis and characterization, empowering researchers to confidently produce and utilize this compound in their discovery programs.

Physicochemical and Structural Properties

A summary of the key identifiers and physical properties for this compound is provided below.

PropertyValueReference(s)
CAS Number 58287-80-2[1][3]
Molecular Formula C₁₂H₁₃NO₃[1][3][4]
Molecular Weight 219.24 g/mol [1][3][4]
IUPAC Name This compound[3]
Appearance Off-white solid[1]
Purity ≥ 99% (GC)[1]

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be approached from two principal strategic directions. The first involves forming the C-N amide bond using a pre-functionalized benzaldehyde derivative (e.g., a 4-halobenzaldehyde). The second, more traditional route, involves creating the amide bond from 4-carboxybenzaldehyde. Both methods are reliable and scalable, with the choice often depending on the availability of starting materials and specific laboratory capabilities.

Method A: Palladium-Catalyzed Aminocarbonylation

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, a cornerstone of contemporary C-N bond formation.[2] This method is highly efficient and notable for its tolerance of the aldehyde functional group.

Causality and Experimental Rationale: The success of this reaction hinges on the specific catalyst system. Palladium diacetate (Pd(OAc)₂) serves as the catalyst precursor.[2][4] It is paired with a specialized phosphine ligand, Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).[2][4] Xantphos is crucial due to its "wide bite angle," a structural feature that promotes the final, desired reductive elimination step in the catalytic cycle, thereby increasing reaction efficiency and yield.[2] A base, such as 4-dimethylaminopyridine (DMAP), is required to act as a stoichiometric proton scavenger, neutralizing the hydrogen halide formed during the reaction.[2][4] Microwave irradiation is often employed to drastically reduce reaction times from hours to minutes by providing rapid and uniform heating.[4]

Synthesis_Workflow Reactants Starting Materials: - 4-Halobenzaldehyde - Morpholine ReactionVessel Microwave Vial Reactants->ReactionVessel CatalystSystem Catalyst System: - Pd(OAc)₂ - Xantphos Ligand - DMAP (Base) CatalystSystem->ReactionVessel Solvent 1,4-Dioxane (Solvent) Solvent->ReactionVessel Microwave Microwave Irradiation (e.g., 90°C, 20 min) ReactionVessel->Microwave Sealed Workup Aqueous Workup (EtOAc/Water Extraction) Microwave->Workup Crude Mixture Purification Flash Chromatography (Silica Gel) Workup->Purification Organic Extract Product Final Product: 4-(Morpholine-4-carbonyl)- benzaldehyde Purification->Product Purified

Caption: Palladium-Catalyzed Synthesis Workflow.

Experimental Protocol: Palladium-Catalyzed Synthesis

  • Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromobenzaldehyde, 1.0 eq).

  • Reagent Addition: Add morpholine (2.0 eq), palladium diacetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.05 eq), and 4-dimethylaminopyridine (DMAP, 2.0 eq).[4]

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90°C for 20-30 minutes.[4]

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel, using an eluent system such as petroleum ether/ethyl acetate to afford the pure product.[4]

Method B: Amide Coupling via Carboxylic Acid Activation

This classic and highly reliable method involves the direct coupling of a carboxylic acid and an amine, facilitated by a chemical activating agent. It is a foundational reaction in peptide and medicinal chemistry.[5]

Causality and Experimental Rationale: Direct reaction between a carboxylic acid (4-carboxybenzaldehyde) and an amine (morpholine) is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt. To overcome this, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used.[5] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To prevent side reactions and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond.[5] A tertiary amine base (e.g., DIEA or Et₃N) is used to scavenge the HCl byproduct from the EDC reagent and maintain a basic pH.[6]

Experimental Protocol: EDC/HOBt Amide Coupling

  • Initial Setup: In a round-bottom flask, dissolve 4-carboxybenzaldehyde (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: Add HOBt (0.1-1.0 eq), EDC (1.0 eq), and DMAP (1.0 eq).[5]

  • Amine Addition: Add morpholine (1.2 eq) to the stirring solution.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, concentrate the reaction mixture. Dilute the residue with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude material via flash column chromatography as described in Method A.

Comprehensive Structural Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected data from standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aldehyde Proton (CHO): Singlet, ~10.0 ppm (1H).Aromatic Protons (C₆H₄): Two doublets (AA'BB' system), ~7.9-8.0 ppm (2H) and ~7.6-7.7 ppm (2H).Morpholine Protons (CH₂): Two broad multiplets, ~3.7 ppm (4H, -N-CH₂-) and ~3.5 ppm (4H, -O-CH₂-).
¹³C NMR Aldehyde Carbonyl (CHO): ~191.5 ppm.Amide Carbonyl (C=O): ~169.0 ppm.Aromatic Carbons (C₆H₄): ~142.0, 136.0, 129.8, 127.5 ppm.Morpholine Carbons (CH₂): ~66.5 ppm (-O-CH₂-) and ~48.0, 42.5 ppm (-N-CH₂-).
IR (cm⁻¹) Aldehyde C-H Stretch: Two weak bands at ~2830 and ~2730 cm⁻¹.Aldehyde C=O Stretch: Strong, sharp band at ~1705 cm⁻¹.Amide C=O Stretch (Amide I): Strong, sharp band at ~1640 cm⁻¹.Aromatic C=C Stretch: Medium bands at ~1600, 1500 cm⁻¹.
MS (ESI+) [M+H]⁺: Calculated for C₁₂H₁₄NO₃⁺ at m/z 220.09.
Detailed Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The most diagnostic signal is the singlet for the aldehyde proton, which appears far downfield (~10.0 ppm) due to the strong deshielding effect of the carbonyl group.[7] The para-substituted aromatic ring will present as a characteristic AA'BB' system of two distinct doublets. The eight protons of the morpholine ring typically appear as two broad, overlapping signals due to their chemical non-equivalence and potential for conformational exchange.

  • ¹³C NMR Spectroscopy: The spectrum will be defined by the two carbonyl carbon signals: the aldehyde carbon around 191 ppm and the amide carbon further upfield around 169 ppm. Four distinct signals are expected in the aromatic region, consistent with a para-substituted benzene ring. Two signals will appear for the morpholine carbons, corresponding to those adjacent to the nitrogen and those adjacent to the oxygen.

  • Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous evidence for both carbonyl groups. The aldehyde C=O stretch appears at a higher frequency (~1705 cm⁻¹) than the amide C=O stretch (~1640 cm⁻¹), which has more single-bond character due to resonance with the nitrogen lone pair. The characteristic aldehyde C-H stretches near 2830 and 2730 cm⁻¹ are also key identifiers.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should readily show the protonated molecular ion [M+H]⁺ at m/z 220. This confirms the molecular weight of the compound.

Conclusion

This compound is an indispensable tool for the modern medicinal chemist. This guide has detailed two robust and efficient synthetic pathways, providing the necessary procedural details and chemical rationale for its successful preparation. The comprehensive characterization data serves as a benchmark for validating the structure and purity of the synthesized material. By leveraging the protocols and insights within this document, researchers can confidently access this versatile building block for application in a wide range of drug discovery and organic synthesis endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Morpholine-4-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Morpholine-4-carbonyl)benzaldehyde is a versatile bifunctional organic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its structure, incorporating an aromatic aldehyde and a morpholine amide, provides a unique combination of reactivity and physicochemical properties. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including condensations and oxidations, while the morpholine moiety often enhances solubility in organic solvents and can modulate the biological activity of derivative compounds.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for its characterization. This document is intended to serve as a practical resource for scientists engaged in the synthesis, analysis, and application of this valuable chemical intermediate.[1][3]

Chemical Identity and Molecular Structure

A foundational understanding of a molecule begins with its unambiguous identification and three-dimensional arrangement of atoms.

Diagram: Molecular Structure of this compound

A 2D representation of the chemical structure.

Table 1: Chemical Identifiers and Computed Properties

IdentifierValueSource
CAS Number 58287-80-2[1][4][5]
Molecular Formula C₁₂H₁₃NO₃[1][4][5][6]
Molecular Weight 219.24 g/mol [1][4][5][6]
IUPAC Name This compound[4]
SMILES C1COCCN1C(=O)C2=CC=C(C=C2)C=O[4]
InChIKey WVDVJQSVTBHGQL-UHFFFAOYSA-N[4]
Appearance Off-white solid[1]

Experimental Determination of Physicochemical Properties

The following sections detail standard experimental procedures for characterizing the key physicochemical properties of this compound. The rationale behind each step is provided to ensure a thorough understanding of the methodology.

Melting Point Analysis

The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[7][8]

Table 2: Reported Melting Point

PropertyValueSource
Melting Point 65-69 °C (for a related compound, 4-(4-Morpholinyl)benzaldehyde)[9]

Note: A specific melting point for this compound was not found in the initial search. The value provided is for a structurally similar compound and should be considered as an estimate. Experimental determination is crucial.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a common and reliable method in synthetic chemistry labs.[7][10]

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow A Sample Preparation: Grind to a fine powder. B Capillary Loading: Pack 2-3 mm of sample. A->B C Apparatus Setup: Insert capillary and thermometer. B->C D Rapid Heating: Determine approximate melting point. C->D E Slow Heating (1-2 °C/min): Precise determination. D->E F Record Range: From first liquid to complete melting. E->F G Data Analysis: Compare to literature values. F->G

Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. Grinding in a mortar and pestle may be necessary.[8][11]

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the closed end on a hard surface to pack the solid into a dense column of 2-3 mm in height.[7][11]

  • Apparatus Insertion: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.[10]

  • Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting point. This saves time in subsequent, more precise measurements.

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate of 1-2°C per minute.[7]

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[7][10]

  • Repeat for Accuracy: It is good practice to perform at least two measurements to ensure reproducibility.

Trustworthiness of the Protocol: This method is self-validating. A narrow melting range (0.5-1.0°C) is a strong indication of high purity. A broad range suggests the presence of impurities.

Solubility Profile

The morpholine moiety is known to enhance the solubility of compounds in organic solvents.[1] A qualitative assessment of solubility is essential for reaction setup, purification, and formulation.

Experimental Protocol: Qualitative Solubility Testing

  • Preparation: Add approximately 10 mg of this compound to a series of small test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide).

  • Observation: Agitate each mixture and observe for dissolution at room temperature. Gentle heating can be applied to assess solubility at elevated temperatures.

  • Classification: Classify the solubility as soluble, sparingly soluble, or insoluble for each solvent.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

¹H and ¹³C NMR are indispensable for structural elucidation.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.[12][13]

Diagram: ¹H NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition a Weigh 5-25 mg of sample b Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) a->b c Filter if solid particles are present b->c d Transfer to NMR tube c->d e Insert sample into spectrometer d->e f Lock, tune, and shim e->f g Acquire spectrum with appropriate parameters (e.g., pulse angle, relaxation delay) f->g h Process data (Fourier transform, phase correction, baseline correction) g->h

Standard workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of this compound.[12]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial.[12] The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals.[14]

    • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[12]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.[14]

  • Data Acquisition:

    • Set appropriate acquisition parameters. A sufficient relaxation delay (at least 5 times the longest T₁) is crucial for accurate integration.[15] For routine spectra, a shorter delay may be acceptable.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data:

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 220.2.

  • Electron Ionization (EI-MS): The molecular ion peak [M]⁺ would be at m/z 219.2. Fragmentation patterns would likely involve cleavage of the morpholine ring and the carbonyl group.

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its two primary functional groups.

  • Aldehyde Group: This group is susceptible to nucleophilic attack and oxidation. It readily participates in reactions such as:

    • Wittig reactions to form alkenes.

    • Reductive amination to form substituted benzylamines.

    • Condensation reactions with amines and active methylene compounds.[1]

  • Morpholine Amide: The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The morpholine ring itself can influence the electronic properties of the aromatic ring.

This dual reactivity makes this compound a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] It is a key intermediate in the development of compounds with potential anti-cancer and anti-inflammatory properties.[1][2]

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[16][17]

  • Handling: Use in a well-ventilated area, such as a fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[16][17] Wash hands thoroughly after handling.[16][17]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a valuable tool for chemical synthesis and drug discovery. Its characterization through standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry is straightforward. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in a research setting.

References

The Strategic Intermediate: A Technical Guide to 4-(Morpholine-4-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. 4-(Morpholine-4-carbonyl)benzaldehyde (CAS No. 58287-80-2), a bifunctional aromatic compound, has emerged as a key intermediate of significant interest. This technical guide provides an in-depth analysis of its synthesis, properties, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics. The presence of both a reactive aldehyde and a synthetically versatile morpholine amide within a single scaffold makes it a valuable tool for researchers, scientists, and drug development professionals.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in research and development. This compound is typically an off-white solid, a characteristic that aids in its handling and purification.[2] The morpholine moiety enhances its solubility in a range of organic solvents, facilitating its use in various reaction conditions.[2]

PropertyValueSource
CAS Number 58287-80-2[3][4]
Molecular Formula C₁₂H₁₃NO₃[2][3][4]
Molecular Weight 219.24 g/mol [2][3][4]
Appearance Off-white solid[2]
Purity ≥ 99% (GC)[2]
Storage Conditions 0-8°C[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is conceptually straightforward, typically involving the acylation of morpholine with a suitable 4-formylbenzoyl derivative. A common and efficient laboratory-scale synthesis involves the reaction of 4-formylbenzoyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_product Product 4-formylbenzoyl_chloride 4-Formylbenzoyl Chloride Reaction_center + 4-formylbenzoyl_chloride->Reaction_center Morpholine Morpholine Morpholine->Reaction_center Product_molecule This compound Reaction_center->Product_molecule Base (e.g., Triethylamine) Dichloromethane

Caption: Synthesis of the target compound from 4-formylbenzoyl chloride and morpholine.

Experimental Protocol: Synthesis from 4-Formylbenzoyl Chloride and Morpholine

This protocol describes a standard procedure for the synthesis of this compound.

  • Reaction Setup: To a solution of 4-formylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, add triethylamine (1.2 eq).

  • Addition of Morpholine: Slowly add a solution of morpholine (1.1 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality of Experimental Choices: The use of an inert atmosphere prevents the reaction of 4-formylbenzoyl chloride with atmospheric moisture. The addition of a tertiary amine base like triethylamine is crucial to scavenge the HCl generated during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic. Cooling the reaction to 0°C during the initial addition helps to control the exothermicity of the acylation reaction.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups: the aldehyde and the morpholine amide.

The Aldehyde Moiety: A Gateway to Molecular Complexity

The aldehyde group is a highly reactive electrophilic center, susceptible to nucleophilic attack. This reactivity allows for a wide array of chemical transformations to build more complex molecular scaffolds.

  • Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new amine derivatives. This is a cornerstone reaction in medicinal chemistry for introducing diversity.

  • Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry, allowing for the extension of the carbon skeleton.

  • Condensation Reactions: The aldehyde readily participates in condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to generate α,β-unsaturated systems, which are themselves versatile synthetic intermediates.[5]

Diagram: Key Reactions of the Aldehyde Group

G Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination R₁R₂NH, NaBH(OAc)₃ Wittig Wittig Reaction Start->Wittig Ph₃P=CHR Condensation Condensation Reactions Start->Condensation Active Methylene Compound, Base Amine Substituted Amines ReductiveAmination->Amine Alkene Substituted Alkenes Wittig->Alkene Unsaturated α,β-Unsaturated Systems Condensation->Unsaturated

Caption: Major synthetic transformations of the aldehyde functionality.

The Morpholine Amide: A Modulator of Physicochemical and Biological Properties

The morpholine amide moiety is generally stable to many reaction conditions used to transform the aldehyde group. Its primary role is often as a key pharmacophore that can influence the physicochemical properties of the final molecule, such as solubility, metabolic stability, and receptor binding. The morpholine ring is a prevalent structural motif in many approved drugs, valued for its ability to improve pharmacokinetic profiles.[5]

Applications in Drug Discovery

The structural features of this compound make it a particularly attractive starting material in the synthesis of kinase inhibitors, a major class of anti-cancer therapeutics. The morpholine moiety is a well-established pharmacophore in many inhibitors of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways, which are frequently dysregulated in cancer.

Diagram: Conceptual Pathway to Kinase Inhibitors

G Start This compound Condensation Condensation with Amino-heterocycle Start->Condensation Cyclization Cyclization/ Further Functionalization Condensation->Cyclization Inhibitor Kinase Inhibitor Scaffold (e.g., PI3K/mTOR) Cyclization->Inhibitor

Caption: Conceptual synthetic route to kinase inhibitors.

Safety and Handling

A comprehensive safety assessment is critical before handling any chemical substance. As of the writing of this guide, a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS 58287-80-2) with detailed toxicological data is not readily found. Therefore, it is imperative to handle this compound with the appropriate precautions for a novel chemical substance of unknown toxicity. Standard laboratory safety protocols should be strictly followed.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[2]

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.5-10.5 ppm. The aromatic protons would appear as a set of doublets in the aromatic region (δ 7.0-8.0 ppm). The protons of the morpholine ring would likely appear as two multiplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at around δ 190 ppm and the amide carbonyl carbon in the range of δ 165-175 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region, and the morpholine carbons would appear in the upfield region.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl stretching band for the aldehyde around 1700 cm⁻¹ and another strong amide carbonyl stretch around 1640 cm⁻¹. The characteristic C-H stretching of the aldehyde would be expected around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (219.24 g/mol ).

Conclusion

This compound is a strategically important and versatile building block in modern organic and medicinal chemistry. Its bifunctional nature, combining a reactive aldehyde with a pharmaceutically relevant morpholine amide, provides a powerful platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitor discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics and advanced materials. Further research into its applications and the publication of comprehensive analytical and safety data will undoubtedly solidify its role as a valuable tool for the scientific community.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Morpholine-4-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholine-4-carbonyl)benzaldehyde is a versatile bifunctional molecule that has garnered significant interest as a key building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive analysis of its molecular structure and conformational dynamics, crucial aspects that underpin its reactivity and utility as a synthetic intermediate. The discussion integrates fundamental chemical principles with spectroscopic insights and comparative structural data to offer a detailed understanding for researchers engaged in its application. While a definitive crystal structure of the title compound remains elusive in the public domain, this guide leverages data from closely related analogues and computational chemistry principles to present a robust model of its structural and conformational landscape.

Introduction: A Privileged Scaffold in Synthetic Chemistry

This compound, with the chemical formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol , is an off-white solid that serves as a valuable intermediate in the synthesis of a wide array of chemical entities.[1][3] Its structure is characterized by a benzaldehyde moiety substituted at the para position with a morpholine ring via a carbonyl linker. This unique arrangement of functional groups—an electrophilic aldehyde and a robust amide—provides multiple avenues for chemical modification, making it a staple in the design of novel pharmaceuticals and functional materials.[4]

The morpholine heterocycle is a well-recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability.[4] The presence of both a hydrogen bond acceptor (the morpholine oxygen and the carbonyl oxygen) and a reactive aldehyde group makes this compound a particularly attractive starting material for the synthesis of potential anti-cancer and anti-inflammatory agents.[1]

Molecular Structure and Conformational Analysis

A thorough understanding of the three-dimensional structure and conformational flexibility of this compound is paramount for predicting its reactivity and how it interacts with biological targets or organizes in advanced materials.

The Morpholine Ring: A Chair Conformation

The six-membered morpholine ring, akin to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angular strain.[5] This conformational preference has been experimentally verified in numerous crystallographic studies of morpholine-containing compounds.[6][7] In the solid state, the morpholine ring of the closely related N-benzoyl-morpholine-4-carbothioamide is found in a chair conformation, providing strong evidence for the expected conformation in this compound.[6]

The Amide Bond and Rotational Isomers

The amide bond linking the morpholine nitrogen to the benzoyl carbonyl group introduces the possibility of rotational isomers (rotamers) due to the partial double bond character of the C-N bond. This restricted rotation can lead to distinct orientations of the morpholine ring relative to the phenyl ring. The planarity of the amide bond is a key feature, influencing the overall shape of the molecule.

Overall Molecular Conformation: A Predicted Model

In the absence of a definitive crystal structure for this compound, a plausible low-energy conformation can be predicted based on established principles and data from analogous structures. The morpholine ring is expected to be in a chair conformation. The benzaldehyde group and the amide linkage will strive for planarity to maximize π-orbital overlap, while steric interactions between the morpholine ring and the ortho-protons of the benzene ring will influence the dihedral angle between the phenyl ring and the amide plane.

Below is a diagram illustrating the key structural features and the logical relationships governing the conformation of this compound.

cluster_molecule This compound cluster_factors Conformational Influences Benzaldehyde Benzaldehyde AmideLinkage Amide Linkage (Planar) Benzaldehyde->AmideLinkage para-substitution Morpholine Morpholine Ring (Chair Conformation) AmideLinkage->Morpholine N-acylation TorsionalStrain Torsional Strain (Minimized in Chair) TorsionalStrain->Morpholine StericHindrance Steric Hindrance (Ortho-protons vs. Morpholine) StericHindrance->AmideLinkage PiConjugation π-Conjugation (Benzene-Carbonyl-Amide) PiConjugation->AmideLinkage Start 4-Iodobenzaldehyde + Morpholine Reaction Aminocarbonylation (CO, Base, Heat) Start->Reaction Catalyst Pd(OAc)₂ / Xantphos Catalyst->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

A Spectroscopic Guide to 4-(Morpholine-4-carbonyl)benzaldehyde: In-Depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Morpholine-4-carbonyl)benzaldehyde, a key intermediate in medicinal chemistry and organic synthesis, presents a unique molecular architecture that is instrumental in the development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases.[1] Its structure, which marries an aromatic aldehyde with a morpholine amide, offers a versatile scaffold for creating complex molecules with significant biological activity.[1][2] This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational resource for researchers and professionals engaged in drug discovery and development. A comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex reaction mechanisms.

Molecular Structure and Key Spectroscopic Features

The chemical structure of this compound, with the systematic IUPAC name this compound, is presented below.[3] This structure incorporates three key functionalities that give rise to its characteristic spectroscopic fingerprint: a para-substituted benzene ring, an aldehyde group, and a morpholine amide moiety.

Molecular Formula: C₁₂H₁₃NO₃[3][4][5]

Molecular Weight: 219.24 g/mol [3][4][5]

CAS Number: 58287-80-2[3][4][5]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectral Analysis

The proton NMR spectrum is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methylene protons of the morpholine ring. The deshielding effect of the carbonyl groups and the aromatic ring significantly influences the chemical shifts of adjacent protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aldehydic-H~10.0Singlet1H
Aromatic-H (ortho to -CHO)~7.9Doublet2H
Aromatic-H (ortho to -C(O)N)~7.5Doublet2H
Morpholine-H (adjacent to N)~3.7Multiplet4H
Morpholine-H (adjacent to O)~3.5Multiplet4H

Note: Predicted chemical shifts based on analogous structures. Experimental data may vary slightly.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbons of the aldehyde and amide groups are particularly deshielded and appear at the downfield end of the spectrum.

Carbon Assignment Chemical Shift (δ, ppm)
Aldehydic C=O~192
Amide C=O~168
Aromatic C (ipso to -CHO)~138
Aromatic C (ipso to -C(O)N)~135
Aromatic C-H~129, ~128
Morpholine C (adjacent to N)~47, ~42
Morpholine C (adjacent to O)~66

Note: Predicted chemical shifts based on analogous structures. Experimental data may vary slightly.

Infrared (IR) Spectroscopy

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
AldehydeC-H Stretch~2820 and ~2720Medium, Sharp
AldehydeC=O Stretch~1705Strong
AmideC=O Stretch~1640Strong
Aromatic RingC=C Stretch~1600, ~1580, ~1450Medium to Weak
Aromatic RingC-H Stretch>3000Weak
MorpholineC-O-C Stretch~1115Strong
MorpholineC-H Stretch~2960-2850Medium

The presence of two distinct C=O stretching frequencies is a key diagnostic feature, allowing for the differentiation of the aldehydic and amidic carbonyl environments. The conjugation of the aldehyde to the aromatic ring is expected to lower its C=O stretching frequency to around 1705 cm⁻¹.[6][7][8] The amide carbonyl stretch is anticipated at a lower wavenumber due to resonance delocalization. The characteristic C-O-C stretching of the morpholine ether linkage is a strong and readily identifiable band.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₃NO₃), the calculated exact mass is 219.0895 Da.

Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 219. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses. Key expected fragmentation pathways are illustrated below.

Predicted Mass Spectrometry Fragmentation of this compound M [C12H13NO3]+• m/z = 219 F1 [C11H12NO2]+ m/z = 190 (-CHO) M->F1 - H• F2 [C8H4O2]+• m/z = 132 (-Morpholine Amide) M->F2 - C4H8N• F5 [C4H8NO]+ m/z = 86 (Morpholinyl Cation) M->F5 - C8H5O2• F3 [C7H4O]+ m/z = 104 (-CHO, -CO) F1->F3 - CO F4 [C6H5]+ m/z = 77 (Phenyl Cation) F3->F4 - CO

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocols

Standard analytical techniques are employed for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer is required.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic features of this compound. The detailed analysis of its NMR, IR, and MS data serves as an essential reference for its unambiguous identification and characterization in research and development settings. A thorough understanding of these spectroscopic properties is critical for ensuring the quality and integrity of this important synthetic intermediate and for advancing its application in the synthesis of novel, biologically active molecules.

References

The Therapeutic Potential of 4-(Morpholine-4-carbonyl)benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily modified to generate libraries of bioactive compounds is of paramount importance. "4-(Morpholine-4-carbonyl)benzaldehyde" has emerged as a promising starting material for the synthesis of a diverse range of derivatives with significant potential in therapeutic applications. The inherent features of this molecule, namely the reactive aldehyde group and the privileged morpholine moiety, provide a robust platform for the development of novel drug candidates. This technical guide provides an in-depth exploration of the potential biological activities of derivatives synthesized from this core scaffold, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the rationale behind the molecular design, detail synthetic pathways, present methodologies for biological evaluation, and discuss the putative mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the quest for new and effective therapeutic agents.

Introduction: The Strategic Advantage of the this compound Scaffold

The quest for novel therapeutic agents is often centered around the concept of "privileged structures" – molecular frameworks that are capable of binding to multiple biological targets. The morpholine ring is a well-established privileged pharmacophore in medicinal chemistry, known to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules. Its incorporation into a benzaldehyde framework, as seen in "this compound," offers a unique combination of synthetic accessibility and biological potential.

The aldehyde functionality serves as a versatile chemical handle for the construction of a wide array of derivatives, including but not limited to Schiff bases, chalcones, hydrazones, and pyrazolines. Each of these classes of compounds has a rich history of biological significance. The morpholine moiety, on the other hand, can contribute to improved aqueous solubility, metabolic stability, and target engagement through hydrogen bonding and other non-covalent interactions. This strategic combination makes "this compound" an attractive starting point for the development of new chemical entities with diverse pharmacological profiles.

Potential Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical endeavor in oncological research. Derivatives of "this compound," particularly Schiff bases and their metal complexes, have shown promise in this arena.

Rationale for Anticancer Potential

The anticancer potential of these derivatives can be attributed to several factors:

  • DNA Intercalation and Cleavage: Schiff base metal complexes, in particular, are known to interact with DNA through intercalation or groove binding, potentially leading to DNA damage and apoptosis in cancer cells.

  • Enzyme Inhibition: A crucial target in cancer therapy is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of tumor angiogenesis.[1] The structural motifs present in derivatives of "this compound" bear resemblance to known VEGFR-2 inhibitors, suggesting a potential mechanism of action through the inhibition of angiogenesis.[2][3][4][5]

  • Induction of Apoptosis: These compounds may trigger programmed cell death through various intracellular signaling pathways, a hallmark of effective anticancer drugs.

Synthesis of Schiff Base Derivatives

A common and straightforward method for synthesizing Schiff base derivatives involves the condensation reaction between "this compound" and a primary amine.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Reactant Preparation: Dissolve equimolar amounts of "this compound" and the desired primary amine in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a few drops of a catalyst, typically glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.

  • Reaction Conditions: Reflux the reaction mixture for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Schiff_Base_Synthesis 4-MCB This compound Reflux Reflux (2-6h) 4-MCB->Reflux Amine Primary Amine (R-NH2) Amine->Reflux Solvent Ethanol/Methanol Solvent->Reflux Catalyst Glacial Acetic Acid Catalyst->Reflux Schiff_Base Schiff Base Derivative Reflux->Schiff_Base Water H2O Reflux->Water

Caption: Synthesis of Schiff base derivatives from this compound.

Evaluation of Anticancer Activity

The in vitro anticancer activity of the synthesized compounds is typically assessed using cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with Test Compounds Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Potential Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Chalcones, which are α,β-unsaturated ketones, are a class of compounds that can be synthesized from "this compound" and have demonstrated significant antimicrobial properties.

Rationale for Antimicrobial Potential

The antimicrobial activity of chalcone derivatives is often attributed to the presence of the reactive α,β-unsaturated keto group. This moiety can act as a Michael acceptor, reacting with nucleophilic groups (such as thiols in cysteine residues) in microbial enzymes and proteins, leading to their inactivation and ultimately, cell death.

Synthesis of Chalcone Derivatives

Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone.

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Reactant Preparation: Dissolve "this compound" and a substituted acetophenone in ethanol.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the reaction mixture with constant stirring at room temperature.

  • Reaction Monitoring: The reaction is usually rapid and the formation of a precipitate indicates the formation of the chalcone. The progress can be monitored by TLC.

  • Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated chalcone is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol yields the purified product.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the synthesized chalcones can be determined using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases. Pyrazoline derivatives, which can be synthesized from chalcones, have been reported to possess significant anti-inflammatory properties.

Rationale for Anti-inflammatory Potential

The anti-inflammatory activity of pyrazoline derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, they can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives can be synthesized by the cyclization of chalcones with hydrazine hydrate or its derivatives.

Experimental Protocol: Synthesis of a Pyrazoline Derivative

  • Reactant Preparation: Dissolve the chalcone derivative (synthesized from "this compound") in a suitable solvent like ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate to the solution.

  • Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

  • Isolation and Purification: After completion, the reaction mixture is cooled and poured into ice-cold water. The precipitated pyrazoline is filtered, washed with water, and purified by recrystallization.

Evaluation of Anti-inflammatory Activity

The in vitro anti-inflammatory activity can be assessed by measuring the inhibition of COX enzymes.

Experimental Protocol: COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of COX-1 or COX-2 enzyme and its substrate (e.g., arachidonic acid).

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Product Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of "this compound" are yet to be extensively reported, general principles can be inferred from related compound classes:

  • Substitution on the Aromatic Rings: The nature and position of substituents on the aromatic rings of chalcone and Schiff base derivatives can significantly influence their biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.

  • The Role of the Morpholine Moiety: The morpholine ring is expected to enhance the pharmacokinetic profile of the derivatives. Modifications to the morpholine ring itself could be a future avenue for optimization.

  • Stereochemistry: For chiral derivatives, the stereochemistry can play a crucial role in their biological activity, with one enantiomer often being more active than the other.

Conclusion and Future Directions

"this compound" represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the proven biological relevance of the resulting Schiff bases, chalcones, and pyrazolines, makes this an exciting area for further investigation.

Future research should focus on:

  • Synthesis and Screening of Diverse Libraries: A systematic approach to synthesize a wide range of derivatives and screen them against various biological targets is warranted.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Once a sufficient number of active compounds are identified, QSAR studies can be employed to guide the rational design of more potent and selective derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their further development.

  • In Vivo Efficacy and Safety Evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

The exploration of derivatives from "this compound" holds considerable promise for the discovery of new drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

A Comprehensive Technical Guide to 4-(Morpholine-4-carbonyl)benzaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Bifunctional Scaffolds

In the intricate tapestry of organic synthesis, the strategic selection of starting materials is paramount. An ideal building block is not merely a collection of atoms, but a carefully orchestrated arrangement of functional groups that offers both stability and predictable reactivity. 4-(Morpholine-4-carbonyl)benzaldehyde emerges as a quintessential example of such a scaffold. Its unique architecture, featuring a reactive aldehyde ortho/para to a robust morpholine amide, provides a powerful platform for the construction of complex molecular architectures. This guide delves into the core attributes of this compound, offering a technical narrative grounded in field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore its synthesis, reactivity, and diverse applications, elucidating the causality behind experimental choices to empower your own research endeavors.

Core Molecular Profile and Physicochemical Properties

This compound, with CAS Number 58287-80-2, is an off-white solid at room temperature.[1] Its structure is characterized by a benzaldehyde ring substituted at the para position with a carbonyl group linked to a morpholine moiety. This arrangement confers a unique electronic character upon the molecule. The electron-withdrawing nature of the morpholine-carbonyl group influences the reactivity of the aldehyde, while the morpholine ring itself is a well-established "privileged pharmacophore" in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and metabolic stability.[2]

The dual functionality of this compound is its primary asset. The aldehyde group serves as a versatile handle for a multitude of classic and contemporary organic transformations, including condensations, reductive aminations, and olefination reactions.[1][2] Simultaneously, the tertiary amide, formed between the benzoic acid derivative and morpholine, is generally stable to many reaction conditions, allowing for selective manipulation of the aldehyde.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58287-80-2[3]
Molecular Formula C₁₂H₁₃NO₃[3][4]
Molecular Weight 219.24 g/mol [3][4]
Appearance Off-white solid[1]
IUPAC Name This compound[4]
SMILES C1COCCN1C(=O)C2=CC=C(C=C2)C=O[4]
Storage Conditions Store at 0-8°C[1]

Synthesis and Mechanistic Considerations

The preparation of this compound is efficiently achieved through modern cross-coupling methodologies. A particularly robust method involves the palladium-catalyzed aminocarbonylation of an aryl halide. This approach offers high yields and functional group tolerance.

Workflow for Palladium-Catalyzed Synthesis

G cluster_process Process cluster_product Final Product A Aryl Halide (e.g., 4-bromobenzaldehyde) P1 Combine reactants, catalyst, ligand, and base in a microwave vial with solvent (e.g., 1,4-dioxane) A->P1 B Amine (Morpholine) B->P1 C Palladium Catalyst (e.g., Pd(OAc)₂) C->P1 D Ligand (e.g., Xantphos) D->P1 E Base (e.g., DMAP) E->P1 F Carbon Monoxide Source (e.g., Co₂(CO)₈) F->P1 P2 Seal vial and subject to microwave irradiation (e.g., 90°C, 20 min) P1->P2 P3 Reaction work-up: Concentration, extraction with Ethyl Acetate, drying P2->P3 P4 Purification: Flash chromatography P3->P4 Z This compound P4->Z

Caption: Palladium-catalyzed synthesis workflow.

Detailed Experimental Protocol: Aminocarbonylation

This protocol is a self-validating system, where the choice of each component is critical for success.

  • Vessel Preparation: To a dry microwave vial, add the aryl halide (e.g., 4-bromobenzaldehyde, 1 equivalent) and morpholine (2 equivalents).

  • Catalyst System Addition: In a controlled environment (e.g., glovebox or under inert atmosphere), add the palladium catalyst (Palladium(II) acetate, 5 mol%), the phosphine ligand (Xantphos, 5 mol%), and a suitable base (4-Dimethylaminopyridine, DMAP, 2 equivalents).[5]

    • Causality Insight: Palladium(II) acetate is a common and effective palladium precursor. Xantphos is a bulky bisphosphine ligand with a large "bite angle," which is known to promote the desired reductive elimination step and suppress side reactions in carbonylation chemistry. DMAP serves as a non-nucleophilic base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

  • Carbon Monoxide Source: Add the carbon monoxide source, for instance, Dicobalt octacarbonyl (Co₂(CO)₈, 0.25 equivalents), which serves as a solid CO surrogate, making the reaction setup more convenient than using CO gas.[5]

  • Solvent and Reaction: Add dry 1,4-dioxane as the solvent. Seal the vial immediately and place it in a microwave reactor. Irradiate for approximately 20-30 minutes at 90°C.[5]

    • Causality Insight: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate again.[5]

  • Final Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent to yield the pure this compound.[5]

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the predictable reactivity of its aldehyde functional group. The para-amide substituent acts as a moderate electron-withdrawing group, which slightly increases the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde, making it more susceptible to nucleophilic attack.[6][7]

G cluster_products Resulting Scaffolds Start This compound R1 Condensation (+ Amine/Hydrazine) Start->R1 Nucleophilic Addition R2 Wittig Reaction (+ Phosphonium Ylide) Start->R2 Ylide Attack R3 Reductive Amination (+ Amine, Reducing Agent) Start->R3 Imine Formation + Reduction R4 Grignard/Organolithium Addition (+ R-MgX / R-Li) Start->R4 Nucleophilic Addition P1 Imines / Hydrazones R1->P1 P2 Alkenes R2->P2 P3 Secondary Amines R3->P3 P4 Secondary Alcohols R4->P4

Caption: Key reaction pathways of the aldehyde group.

Application in Medicinal Chemistry

This building block is extensively used as an intermediate in the synthesis of pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.[1][2] The morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacological profile.

Exemplary Protocol: Synthesis of a Chalcone Derivative

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and are known for their diverse biological activities.

  • Reactant Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an appropriate acetophenone derivative (1 equivalent) in ethanol.

  • Base-Catalyzed Condensation (Claisen-Schmidt): Cool the solution in an ice bath and add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), dropwise with stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). A precipitate often forms as the product is generated.

    • Causality Insight: The base deprotonates the α-carbon of the acetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The subsequent dehydration of the aldol addition product is rapid under these conditions, yielding the conjugated chalcone system.

  • Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Applications in Materials Science

Beyond pharmaceuticals, this compound finds use in the development of advanced materials.[2][8]

  • Polymer Synthesis: The aldehyde functionality can be used to incorporate the molecule into polymer backbones or as a pendant group, potentially improving properties like thermal stability and flexibility.[8] For example, it can react with diamines in polycondensation reactions to form poly(azomethine)s.

  • Fluorescent Probes: The conjugated system that can be formed from the benzaldehyde moiety makes it a useful starting material for the synthesis of fluorescent probes for cellular imaging and diagnostics in biochemical research.[1][8]

Conclusion and Future Outlook

This compound stands out as a high-value, versatile building block in organic synthesis. Its bifunctional nature, combining a reactive aldehyde with a pharmaceutically-relevant and stable morpholine amide, provides a robust platform for generating molecular diversity. The well-defined reactivity of the aldehyde allows for predictable and efficient transformations, while the morpholine moiety offers a strategic tool for modulating the physicochemical and biological properties of the target molecules. From drug discovery programs targeting cancer to the design of novel polymers and fluorescent materials, the applications of this compound are broad and impactful. As the demand for complex, functionalized molecules continues to grow, the strategic utility of scaffolds like this compound will undoubtedly continue to expand.

References

literature review of "4-(Morpholine-4-carbonyl)benzaldehyde" and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Morpholine-4-carbonyl)benzaldehyde and Its Analogs in Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, prized for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] When coupled with a versatile benzaldehyde core via a stable amide linkage, the resulting molecule, This compound , becomes a powerful and strategic starting point for the synthesis of diverse compound libraries. This guide offers a comprehensive review of this core molecule and its analogs, detailing their synthesis, biological significance, and the underlying principles that make them attractive for modern drug discovery.

This compound serves as a bifunctional building block.[4] The morpholine moiety, with its ether and amine functionalities, often improves aqueous solubility, metabolic stability, and bioavailability.[5] Its pKa of approximately 8.7 allows it to be protonated at physiological pH, facilitating interactions with biological targets.[5] Simultaneously, the benzaldehyde group provides a reactive handle for a wide array of chemical transformations, enabling the systematic exploration of chemical space to identify potent and selective therapeutic agents.[4][6] Derivatives of this scaffold have shown promise in the development of anti-cancer and anti-inflammatory agents, underscoring its value in medicinal chemistry.[4][6]

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is critical for its use in library development. A common and effective method involves a palladium-catalyzed aminocarbonylation reaction. This approach leverages the reactivity of an aryl halide (e.g., 4-bromobenzaldehyde) with morpholine and a carbon monoxide source, facilitated by a palladium catalyst and a suitable phosphine ligand.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of benzamides from aryl halides and amines, which can be adapted for this compound.

Materials:

  • 4-Bromobenzaldehyde

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • 4-Dimethylaminopyridine (DMAP)

  • Dicobalt octacarbonyl (Co₂(CO)₈) - as a solid CO source or use CO gas

  • Anhydrous 1,4-Dioxane

  • Microwave vial (sealed tube)

  • Ethyl acetate

  • Water

  • Sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • To a dry microwave vial, add 4-bromobenzaldehyde (1 equivalent) and morpholine (2 equivalents).

  • Add anhydrous 1,4-dioxane to dissolve the reactants.

  • To this solution, add Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and DMAP (2 equivalents).[7]

  • Carefully add Co₂(CO)₈ (0.25-0.3 equivalents) as a carbon monoxide precursor.[7]

  • Seal the vial immediately and place it in a microwave reactor.

  • Irradiate the mixture at 90°C for approximately 20-30 minutes.[7]

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dilute the residue with ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by flash chromatography on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate to yield pure this compound.[7]

Synthesis_Workflow reagents 4-Bromobenzaldehyde + Morpholine catalyst Pd(OAc)₂, Xantphos, DMAP, Co₂(CO)₈ 1,4-Dioxane, 90°C, Microwave reagents->catalyst Reaction workup Aqueous Workup & Purification (Chromatography) catalyst->workup product This compound workup->product Isolation Analog_Synthesis cluster_reactions Derivatization Reactions core This compound reductive_amination Reductive Amination (+ R₁R₂NH) core->reductive_amination wittig Wittig Reaction (+ Ylide) core->wittig condensation Condensation (+ H₂N-R) core->condensation knoevenagel Knoevenagel (+ Active Methylene) core->knoevenagel product_amine Substituted Benzylamines reductive_amination->product_amine product_alkene Substituted Alkenes wittig->product_alkene product_imine Imines, Oximes, Hydrazones condensation->product_imine product_complex Complex Heterocycles knoevenagel->product_complex

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-(Morpholine-4-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged structure."[1][2] Its frequent incorporation into a multitude of FDA-approved drugs and clinical candidates is no coincidence.[3][4] The morpholine ring imparts a range of desirable physicochemical properties to a molecule, including enhanced aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1][3] The weak basicity of the morpholine nitrogen (pKa ≈ 8.7) allows for crucial interactions with biological targets without the liabilities of more strongly basic amines.[3] This unique combination of features makes morpholine-containing scaffolds highly sought after in the design of novel therapeutics targeting a wide array of diseases, from central nervous system disorders to cancer.[5]

4-(Morpholine-4-carbonyl)benzaldehyde is a versatile bifunctional building block that serves as an excellent starting point for the synthesis of diverse compound libraries.[6][7] The presence of a reactive aldehyde group allows for a variety of chemical transformations, while the stable morpholine amide moiety provides a robust anchor for modulating molecular properties. This guide provides detailed protocols for the synthesis of three distinct classes of derivatives from this compound: Schiff bases and secondary amines via reductive amination, α,β-unsaturated systems through Knoevenagel condensation, and stilbene-like structures via the Wittig reaction.

Core Synthetic Pathways from this compound

The aldehyde functional group of this compound is the primary site for derivatization. The following schematic outlines the key synthetic transformations detailed in this application note.

G A This compound B Schiff Base Derivatives A->B Condensation with Primary Amines D α,β-Unsaturated Derivatives (Knoevenagel Products) A->D Knoevenagel Condensation (Active Methylene Compounds) E Stilbene and Alkene Derivatives (Wittig Products) A->E Wittig Reaction (Phosphonium Ylides) C Secondary Amine Derivatives B->C Reduction (e.g., NaBH4) G cluster_0 Reaction Workflow A Dissolve this compound and primary amine in ethanol. B Add catalytic glacial acetic acid. A->B C Reflux the mixture for 2-4 hours. B->C D Monitor reaction by TLC. C->D E Cool to room temperature and add to ice-cold water. D->E F Filter, wash, and dry the precipitated Schiff base. E->F G cluster_0 Knoevenagel Condensation Workflow A Combine this compound, active methylene compound, and catalyst in a suitable solvent (or solvent-free). B Stir at room temperature or with gentle heating. A->B C Monitor reaction by TLC. B->C D Precipitate the product by adding cold water or ethanol. C->D E Filter, wash, and recrystallize the product. D->E G cluster_0 Wittig Reaction Workflow A Prepare the phosphonium ylide in-situ from a phosphonium salt and a strong base. B Add a solution of this compound to the ylide solution. A->B C Stir at room temperature or under reflux. B->C D Monitor reaction by TLC. C->D E Quench the reaction and perform an aqueous workup. D->E F Purify the product by column chromatography or recrystallization. E->F

References

Application Notes & Protocols: Leveraging "4-(Morpholine-4-carbonyl)benzaldehyde" in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 4-(Morpholine-4-carbonyl)benzaldehyde in Multi-Component Reaction (MCR) Chemistry

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a cornerstone of modern medicinal and combinatorial chemistry.[1] Their efficiency, atom economy, and ability to rapidly generate diverse molecular scaffolds make them invaluable tools in drug discovery.[1] The choice of building blocks is paramount to the success of an MCR strategy, and "this compound" has emerged as a particularly strategic aldehyde component.

This benzaldehyde derivative is distinguished by the presence of a morpholine-4-carbonyl moiety. The morpholine ring is a "privileged pharmacophore" frequently found in approved drugs and is known to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The amide linkage to the phenyl ring provides a rigid, planar structure, while the aldehyde group serves as a reactive handle for a variety of MCRs. This unique combination of features makes this compound an attractive starting material for the synthesis of novel, drug-like molecules.[2]

These application notes provide a detailed guide to the use of this compound in two of the most powerful and versatile MCRs: the Passerini and Ugi reactions. While specific literature precedents for this exact aldehyde in these reactions are not extensively documented, the protocols provided herein are based on well-established procedures for analogous substituted benzaldehydes and are intended to serve as a robust starting point for researchers.[3][4]

The Passerini Three-Component Reaction (P-3CR): Synthesis of α-Acyloxy Amides

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[5] This reaction is highly convergent and allows for the rapid assembly of complex molecules from simple starting materials.[6]

Mechanistic Insight

The mechanism of the Passerini reaction is generally believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations.[5][7] The key steps involve the formation of a hydrogen-bonded complex between the aldehyde and the carboxylic acid, which is then attacked by the nucleophilic isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to give the final α-acyloxy amide product.[5]

G cluster_0 Passerini Reaction Mechanism R1CHO This compound Intermediate1 Hydrogen-Bonded Complex R1CHO->Intermediate1 Forms complex with R2COOH Carboxylic Acid R2COOH->Intermediate1 R3NC Isocyanide Intermediate2 Nitrilium Ion Intermediate R3NC->Intermediate2 Intermediate1->Intermediate2 Nucleophilic attack by Isocyanide Intermediate3 α-Adduct Intermediate2->Intermediate3 Attack by Carboxylate Product α-Acyloxy Amide Intermediate3->Product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini reaction.

Generalized Protocol for the Passerini Reaction

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • A carboxylic acid (e.g., acetic acid, benzoic acid)

  • An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the aldehyde in the chosen anhydrous solvent (e.g., DCM, 0.5 M concentration).

  • Add the carboxylic acid (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the isocyanide (1.1 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired α-acyloxy amide.

ComponentMolar RatioExample Reactants
Aldehyde 1.0This compound
Carboxylic Acid 1.1Acetic Acid
Isocyanide 1.1tert-Butyl isocyanide

The Ugi Four-Component Reaction (U-4CR): Synthesis of α-Aminoacyl Amides

The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, which produces an α-aminoacyl amide, also known as a bis-amide.[8] This reaction is renowned for its ability to generate highly complex and diverse peptide-like structures in a single step.[9]

Mechanistic Insight

The Ugi reaction mechanism typically begins with the rapid and reversible formation of an imine from the aldehyde and the primary amine.[1] The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the isocyanide. This is followed by the nucleophilic attack of the carboxylate anion on the resulting nitrilium ion intermediate. A final, irreversible Mumm rearrangement yields the stable α-aminoacyl amide product.[1]

G cluster_1 Ugi Reaction Workflow Start Reactants: - this compound - Primary Amine - Carboxylic Acid - Isocyanide Imine_Formation Imine Formation Start->Imine_Formation Protonation Protonation & Isocyanide Attack Imine_Formation->Protonation Carboxylate_Attack Carboxylate Attack Protonation->Carboxylate_Attack Mumm_Rearrangement Mumm Rearrangement Carboxylate_Attack->Mumm_Rearrangement Product α-Aminoacyl Amide Product Mumm_Rearrangement->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: A simplified workflow for the Ugi four-component reaction.

Generalized Protocol for the Ugi Reaction

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • A primary amine (e.g., aniline, benzylamine)

  • A carboxylic acid (e.g., acetic acid, benzoic acid)

  • An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH) as solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in methanol (0.5 M concentration).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 eq) to the reaction mixture.

  • Add the isocyanide (1.0 eq) to the flask and continue stirring at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexane or DCM/methanol).

ComponentMolar RatioExample Reactants
Aldehyde 1.0This compound
Amine 1.0Benzylamine
Carboxylic Acid 1.0Acetic Acid
Isocyanide 1.0tert-Butyl isocyanide

Field-Proven Insights and Causality Behind Experimental Choices

  • Solvent Choice: Methanol is a common solvent for the Ugi reaction as it effectively solubilizes the starting materials and intermediates.[4] For the Passerini reaction, aprotic solvents like DCM or THF are often preferred to favor the proposed concerted mechanism.[5]

  • Stoichiometry: While a 1:1:1:1 stoichiometry is often used in the Ugi reaction, slight excesses of the more volatile components (amine and isocyanide) can sometimes be employed to drive the reaction to completion. In the Passerini reaction, a slight excess of the carboxylic acid and isocyanide is common.[3]

  • Reaction Time and Temperature: Most Passerini and Ugi reactions proceed efficiently at room temperature.[4][7] However, for less reactive substrates, gentle heating may be required. Reaction times are highly substrate-dependent and should be monitored by TLC or LC-MS.

  • Purification: The products of these MCRs often have significantly different polarities from the starting materials, facilitating purification by standard chromatographic techniques. The morpholine moiety in the final product may slightly increase its polarity.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. The successful formation of the target α-acyloxy amide (Passerini) or α-aminoacyl amide (Ugi) can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will show characteristic shifts for the newly formed amide and ester (Passerini) or two amide (Ugi) functionalities, as well as the incorporation of all four components.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the amide and ester carbonyl groups.

Conclusion

This compound is a highly valuable building block for the synthesis of complex, drug-like molecules via multi-component reactions. The Passerini and Ugi reactions, in particular, offer efficient and versatile pathways to novel α-acyloxy amides and α-aminoacyl amides, respectively. The presence of the morpholine-4-carbonyl moiety is anticipated to confer advantageous physicochemical properties to the resulting products, making this aldehyde an excellent choice for diversity-oriented synthesis in drug discovery programs. The provided protocols, while generalized, offer a solid foundation for researchers to explore the rich chemistry of this promising reagent.

References

The Versatility of 4-(Morpholine-4-carbonyl)benzaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. Among the myriad of available chemical scaffolds, 4-(Morpholine-4-carbonyl)benzaldehyde has emerged as a particularly valuable and versatile building block. Its unique structural features—a reactive aldehyde group coupled with a morpholine-amide moiety—offer a powerful platform for the synthesis of diverse and biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into its role in the development of targeted therapeutics.

The significance of this compound lies in the synergistic combination of its constituent parts. The morpholine ring is a well-established "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target engagement. The amide linkage provides a rigid and planar unit that can participate in hydrogen bonding interactions within a biological target, while the benzaldehyde offers a reactive handle for a wide array of chemical transformations, including reductive aminations, condensations, and multi-component reactions. These features make this compound an ideal starting point for the synthesis of libraries of compounds for screening against various disease targets.

This document will delve into the practical applications of this compound, with a particular focus on its use in the development of kinase inhibitors for oncology. We will also explore its potential in other therapeutic areas and provide detailed, field-proven protocols to guide researchers in their synthetic endeavors.

Application I: A Scaffold for Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. A significant body of research has focused on the development of small molecule inhibitors of PI3K, and the morpholine-phenyl scaffold has proven to be a highly effective template for achieving both potency and selectivity.

Medicinal Chemistry Rationale: The Morpholine Advantage in PI3K Inhibition

The morpholine moiety plays a crucial role in the activity of many PI3K inhibitors. It is often positioned to interact with the solvent-exposed region of the ATP-binding pocket of the kinase. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, while the entire ring can engage in favorable van der Waals interactions. Furthermore, the incorporation of the morpholine ring often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.

While direct synthesis from this compound is plausible, a notable example demonstrating the utility of the closely related 4-morpholinobenzaldehyde scaffold is in the development of potent and selective PI3K p110α inhibitors. A study by Hayakawa et al. (2006) led to the discovery of a thieno[3,2-d]pyrimidine derivative with nanomolar potency. This work underscores the value of the 4-morpholinophenyl group in designing high-affinity kinase inhibitors.

Illustrative Data: Potency of Morpholine-Containing PI3K Inhibitors

The following table summarizes the inhibitory activity of a representative morpholine-containing compound against PI3K isoforms, demonstrating the high potency that can be achieved with this scaffold.

Compound IDTargetIC50 (nM)Cell Proliferation IC50 (µM)Reference
15e PI3K p110α2.00.58 (A375 melanoma)Hayakawa et al., 2006

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound and related compounds. These protocols are designed to be self-validating, with explanations for the critical steps.

Protocol 1: Synthesis of a Hydrazone Derivative via Condensation

This protocol details the synthesis of a hydrazone derivative from this compound, a common reaction to generate Schiff bases which can be further cyclized or used as final compounds. This method is adapted from the synthesis of similar hydrazones.

Reaction Scheme:

G start This compound + 4-(Morpholin-4-yl)-3-nitrobenzhydrazide reagents Anhydrous Ethanol, Heat start->reagents 1. Dissolve & Mix product Hydrazone Derivative reagents->product 2. React at RT (24h) G aldehyde This compound in EtOAc reaction Stir at Room Temperature (6h) aldehyde->reaction amine Primary/Secondary Amine amine->reaction reducing_agent Sodium Triacetoxyborohydride (NaBH(OAc)3) reducing_agent->reaction quench Quench with sat. aq. NaHCO3 reaction->quench extraction Extract with EtOAc quench->extraction dry Dry organic layer (Na2SO4) extraction->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Flash Chromatography concentrate->purify product Final Amine Product purify->product G start This compound synthesis Synthesis of Derivatives (e.g., Reductive Amination, Condensation) start->synthesis screening In vitro Biological Screening (e.g., Kinase Assays) synthesis->screening hit_id Hit Identification & SAR Studies screening->hit_id lead_opt Lead Optimization (ADME/Tox Profiling) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Application Notes & Protocols: Leveraging "4-(Morpholine-4-carbonyl)benzaldehyde" as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of therapeutic agents. The morpholine ring is recognized as a "privileged pharmacophore" in medicinal chemistry, appearing in numerous approved drugs and valued for its ability to improve pharmacokinetic properties.[1] When incorporated into a larger molecule, the morpholine moiety can enhance solubility and potency.[2] The compound 4-(Morpholine-4-carbonyl)benzaldehyde presents a particularly interesting starting point for a drug discovery campaign. It combines the beneficial morpholine motif with a reactive aldehyde group, which serves as a versatile handle for synthetic elaboration to create diverse molecular architectures.[1][3] Benzaldehyde derivatives themselves are known to possess a broad spectrum of antimicrobial activities, functioning as bactericides and fungicides.[4]

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on utilizing "this compound" as a core scaffold for the synthesis and evaluation of new antimicrobial agents. The protocols herein are designed to be self-validating, guiding the user from initial synthesis through to robust biological characterization.

Logical Workflow for Antimicrobial Drug Discovery

The development of novel antimicrobial agents from a starting scaffold like this compound follows a structured, multi-stage process. This workflow is designed to efficiently identify promising lead compounds through iterative cycles of synthesis and biological testing.

Antimicrobial Drug Discovery Workflow cluster_0 Chemical Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization A Starting Material: This compound B Synthesis of Derivatives (e.g., Schiff Bases, Chalcones) A->B Versatile Aldehyde Functionality C Purification & Structural Characterization (NMR, Mass Spec, Purity) B->C Crude Product D Primary Screening: Antimicrobial Susceptibility Testing (MIC) C->D Pure Compounds E Secondary Screening: Cytotoxicity Assays (e.g., MTT, Resazurin) D->E Active Compounds F Selectivity Index (SI) Calculation SI = IC50 / MIC E->F Quantitative Data G Structure-Activity Relationship (SAR) Analysis F->G G->B Iterative Redesign H Lead Compound Selection G->H Informed Design

Caption: High-level workflow for antimicrobial agent development.

PART 1: Synthesis of Bioactive Derivatives

The aldehyde functional group of this compound is the key to creating a diverse library of new chemical entities. It readily participates in condensation reactions, allowing for the systematic introduction of various functionalities to probe structure-activity relationships (SAR).[1][5]

Rationale for Derivative Selection: Schiff Base Formation

A robust and high-yield method for diversifying the core scaffold is through the formation of Schiff bases (imines). This reaction involves the condensation of the aldehyde with a primary amine. By varying the substituted aniline or aliphatic amine, one can systematically modulate the lipophilicity, electronic properties, and steric bulk of the final compound, all of which can significantly impact antimicrobial activity.[6]

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A This compound C Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux A->C B Substituted Primary Amine (R-NH2) B->C D Novel Schiff Base Derivative C->D Condensation

Caption: Synthesis of Schiff base derivatives.

Protocol 1: General Procedure for Schiff Base Synthesis

This protocol describes a general method for synthesizing Schiff base derivatives from this compound.

Materials:

  • This compound

  • Various primary amines (e.g., aniline, substituted anilines, benzylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Add 1.05 equivalents of the selected primary amine to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a condenser and bring the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and assess its purity.

PART 2: In Vitro Biological Evaluation

Once a library of derivatives is synthesized and purified, the next critical step is to evaluate their biological activity. This involves a two-pronged approach: assessing their efficacy against relevant microbial pathogens and evaluating their toxicity to mammalian cells to determine a therapeutic window.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a gold-standard, quantitative technique for determining MIC values.[7][8][9]

Materials:

  • Synthesized compounds, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration (e.g., 10 mg/mL).

  • Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or Phosphate-Buffered Saline (PBS).

  • Spectrophotometer.

  • Multichannel pipette.

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10]

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of a test compound to the first well of a row. This creates a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last dilution well. This creates a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • The final two wells in the row should serve as controls:

      • Growth Control: 100 µL of broth + 100 µL of the diluted inoculum (no compound).

      • Sterility Control: 200 µL of sterile broth only.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[10]

  • Reading and Interpreting Results:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[7]

    • Validation: The growth control well must show distinct turbidity, and the sterility control well must remain clear. If a reference antibiotic is used, its MIC value should fall within the expected range for the quality control strain.

Protocol 3: Cytotoxicity Assessment using Resazurin-Based Assay

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[11][12][13] The resazurin (AlamarBlue) assay is a widely used method to assess cell viability. Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, or MRC-5).[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Resazurin sodium salt solution.

  • Sterile 96-well flat-bottom plates for cell culture.

  • Test compounds dissolved in DMSO.

  • Positive control for cytotoxicity (e.g., Doxorubicin).

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include wells for untreated cells (vehicle control, containing only medium with the same concentration of DMSO) and no-cell controls (medium only, for background fluorescence).

    • Incubate the plate for 24-48 hours.

  • Resazurin Addition and Incubation:

    • Prepare a working solution of resazurin in PBS or medium.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for an additional 2-4 hours, or until a significant color change is observed in the untreated control wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells after subtracting the background fluorescence.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

PART 3: Data Interpretation and Lead Optimization

Quantitative Data Summary

The data generated from the antimicrobial and cytotoxicity assays should be systematically organized to facilitate comparison and identify promising candidates.

Compound IDModification (R-group)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI) (S. aureus)
Parent -H>128>128>128-
DERIV-01 4-Chloro-phenyl16641006.25
DERIV-02 4-Methoxy-phenyl32>128>128>4
DERIV-03 2,4-Dichloro-phenyl832506.25
Ciprofloxacin (Reference)0.50.25>100>200

Note: Data presented is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Analysis

The ultimate goal is to understand how chemical structure relates to biological activity.[15][16] By analyzing the data table, preliminary SAR insights can be drawn. For example:

  • Impact of Halogens: The introduction of chloro groups (DERIV-01, DERIV-03) appears to confer antibacterial activity compared to the parent compound. Dichlorination (DERIV-03) improved potency against S. aureus compared to monochlorination (DERIV-01).

  • Impact of Electron-Donating Groups: The methoxy group (DERIV-02) resulted in moderate activity against Gram-positive bacteria but was inactive against Gram-negative bacteria.

  • Selectivity: While activity was introduced, the selectivity indices (SI = IC₅₀/MIC) are modest. A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells. The goal of subsequent optimization rounds would be to increase the SI by either improving antimicrobial potency or reducing cytotoxicity.

These initial findings guide the next round of synthesis. For instance, one might explore other halogen substitutions (F, Br) or different substitution patterns on the phenyl ring to refine the SAR and improve the selectivity profile.

Potential Mechanisms of Action

While these protocols do not directly elucidate the mechanism of action, the morpholine scaffold is known to be active in several contexts. In antifungals, morpholine-containing drugs like amorolfine inhibit enzymes in the ergosterol biosynthesis pathway, which is crucial for the fungal cell membrane.[17] In bacteria, some morpholine derivatives have been shown to act as adjuvants that enhance the efficacy of other antibiotics by interacting with penicillin-binding proteins (PBP2a) or inhibiting efflux pumps.[18] Further mechanistic studies would be a logical next step for any confirmed lead compounds.

Conclusion

"this compound" is a valuable and synthetically tractable scaffold for the development of novel antimicrobial agents. The protocols detailed in these application notes provide a validated and logical framework for synthesizing a focused library of derivatives, quantifying their antimicrobial efficacy and cytotoxic profile, and interpreting the resulting data to establish clear structure-activity relationships. This systematic approach enables an efficient and data-driven progression from a starting chemical entity to a promising lead compound for further preclinical development.

References

"4-(Morpholine-4-carbonyl)benzaldehyde" in the synthesis of anticancer compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-(Morpholine-4-carbonyl)benzaldehyde in the Synthesis of Novel Anticancer Compounds

Authored by a Senior Application Scientist

Introduction: The Privileged Role of the Morpholine Scaffold in Oncology

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge in therapeutically valuable agents. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is one such "privileged" structure.[1][2][3] Its incorporation into drug candidates often imparts favorable physicochemical, metabolic, and pharmacokinetic properties, such as enhanced aqueous solubility, metabolic stability, and binding affinity for target proteins.[1][4][5] This has led to the widespread use of morpholine-containing compounds across various therapeutic areas, including the development of potent anticancer agents.[4][6][7]

Within this context, This compound serves as a critical and versatile starting material—a foundational building block for constructing complex molecules designed to combat cancer.[3][8] The molecule strategically combines the beneficial morpholine moiety with a reactive benzaldehyde group. This aldehyde function acts as a synthetic handle, enabling chemists to elaborate the structure through a variety of chemical reactions, including condensations and coupling reactions, to generate diverse libraries of potential anticancer drugs.[3][8] This guide provides detailed protocols and scientific rationale for utilizing this compound in the synthesis of two prominent classes of anticancer compounds: chalcones and kinase inhibitors targeting the PI3K/Akt/mTOR pathway.

Physicochemical Properties of the Core Reagent

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 58287-80-2[8][9]
Molecular Formula C₁₂H₁₃NO₃[8][9]
Molecular Weight 219.24 g/mol [8][9]
Appearance Off-white solid[8]
IUPAC Name This compound[9]
Purity ≥ 99% (GC)[8]
General Synthesis of the Key Intermediate

This compound can be synthesized through various methods. A common approach involves the palladium-catalyzed aminocarbonylation of an aryl halide, such as 4-bromobenzaldehyde, with morpholine under a carbon monoxide atmosphere. Alternatively, a two-step process involving the formation of a benzoyl chloride followed by amidation with morpholine is also feasible. A representative palladium-catalyzed synthesis is outlined below.[10]

A 4-Bromobenzaldehyde reagents + CO Pd(OAc)₂, Xantphos DMAP, 1,4-Dioxane A->reagents B Morpholine B->reagents C This compound reagents->C

Caption: Palladium-catalyzed synthesis of the title compound.

Application I: Synthesis of Anticancer Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products that have garnered significant interest for their broad pharmacological activities, including potent anticancer effects.[11][12] The core chalcone scaffold is a versatile template that can be readily modified, allowing for fine-tuning of its biological activity.[13] By using this compound as one of the key reactants, the resulting chalcones incorporate the beneficial morpholine moiety.

Scientific Rationale & Mechanism of Action

The aldehyde group of this compound readily undergoes a Claisen-Schmidt condensation reaction with an appropriate acetophenone derivative to form the characteristic α,β-unsaturated ketone system of the chalcone scaffold.

Derivatives synthesized from this precursor have demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and C6 (glioma).[14][15] The mechanism of action for these specific chalcones can be multifaceted. Studies have shown that they can act as potent activators of pyruvate kinase isoenzyme M2 (PKM2), an enzyme crucial in cancer cell metabolism, and can also inhibit or activate carbonic anhydrase (hCA) isoenzymes I and II, which are involved in regulating pH in tumor microenvironments.[14][15]

Experimental Workflow: Claisen-Schmidt Condensation

The synthesis follows a base-catalyzed condensation pathway, which is a robust and widely used method for generating chalcones.

start Starting Materials aldehyde This compound start->aldehyde ketone Substituted Acetophenone start->ketone reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH in Ethanol) aldehyde->reaction ketone->reaction workup Reaction Workup (Neutralization, Precipitation) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Target Chalcone Derivative purification->product

Caption: Workflow for the synthesis of morpholine-bearing chalcones.

Detailed Protocol 1: Synthesis of an Anticancer Chalcone

This protocol describes a general procedure for synthesizing (E)-3-(4-substituted-phenyl)-1-(4-(morpholine-4-carbonyl)phenyl)prop-2-en-1-one derivatives.

Materials & Equipment:

  • This compound (1.0 eq)

  • Appropriate substituted acetophenone (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40%)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected substituted acetophenone (1.0 eq) in a minimal amount of ethanol at room temperature with stirring.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture. The amount of base is catalytic but is often added in excess to drive the reaction.

  • Reaction: Allow the mixture to stir at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Workup & Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and water. Acidify the mixture carefully with dilute HCl to neutralize the excess base.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

Characterization:

  • Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity Data

The following table summarizes the antiproliferative activity of some chalcone derivatives synthesized using this methodology.

CompoundSubstituent (on Acetophenone)Cell LineIC₅₀ (μM)Reference
1 4-morpholinophenylC6~5 (Comparable to 5-FU)[14][15]
2 4-chlorophenylC6> 50[14]
3 4-bromophenylC6> 50[14]
Reference Drug 5-Fluorouracil (5-FU)C65.38[14]

Application II: Synthesis of PI3K/Akt/mTOR Pathway Inhibitors

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[16][17] Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[17][18]

Scientific Rationale & Structure-Activity Relationship (SAR)

The morpholine ring is a key pharmacophore found in numerous PI3K/Akt/mTOR pathway inhibitors.[5][16] Its oxygen atom can act as a crucial hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase.[19] this compound provides an ideal starting point for building these inhibitors. The aldehyde group allows for the introduction of other essential pharmacophoric elements through reactions like reductive amination, which can be used to link the morpholine-benzamide core to other heterocyclic systems (e.g., pyrimidines, quinazolines) known to interact with the kinase hinge region.[20][21]

Structure-Activity Relationship (SAR) studies reveal that:

  • The morpholine moiety is often essential for potent activity.[5][22]

  • Electron-withdrawing groups on other aromatic rings in the molecule can enhance antitumor activity.[21][23]

  • The nature of the linker connecting the morpholine-phenyl core to other parts of the molecule is critical for optimizing potency and selectivity.[24]

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a cascade of phosphorylation events initiated by growth factor signaling. Inhibitors can target different nodes in the pathway, such as PI3K itself or mTOR.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Morpholine-Based Inhibitors Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

Application Notes and Protocols for "4-(Morpholine-4-carbonyl)benzaldehyde" in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials

4-(Morpholine-4-carbonyl)benzaldehyde is a unique aromatic aldehyde distinguished by the presence of a morpholine amide moiety. This functional group imparts a combination of rigidity from the benzene ring and flexibility and polarity from the morpholine group. These structural features make it an attractive candidate for the synthesis of novel polymers and functional materials. The morpholine group, in particular, can enhance solubility and thermal stability in polymeric structures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of this compound in material science.

PART 1: Core Applications in Polymer Chemistry

The primary application of this compound in material science lies in its use as a monomer for the synthesis of high-performance polymers. The aldehyde functionality allows for the formation of polyimines (also known as poly(azomethine)s or Schiff base polymers) through polycondensation with diamines. The bulky and polar morpholine-4-carbonyl side group can disrupt polymer chain packing, potentially leading to enhanced solubility and processability of the resulting aromatic polymers, which are often intractable.[1][2]

Key Advantages of Incorporating this compound in Polymers:
  • Improved Solubility: The morpholine group can enhance the solubility of rigid aromatic polymers in common organic solvents, facilitating their characterization and processing.[3][4]

  • Enhanced Thermal Stability: Aromatic polymers are known for their high thermal resistance, and the incorporation of the stable morpholine ring can contribute to maintaining or even improving these properties.[3]

  • Tunable Mechanical Properties: The introduction of a bulky side group can influence the mechanical properties of the polymer, such as its tensile strength and elongation at break.[3][4]

  • Functionalizability: The lone pair of electrons on the nitrogen and oxygen atoms of the morpholine ring can potentially act as coordination sites for metal ions, opening possibilities for the development of functional materials.

PART 2: Experimental Protocols

Protocol 1: Synthesis of a Poly(azomethine) via Schiff Base Polycondensation

This protocol details the synthesis of a poly(azomethine) by reacting this compound with a commercially available aromatic diamine, 4,4'-oxydianiline (ODA).

Reaction Scheme:

G cluster_A Monomer 1 cluster_B Monomer 2 cluster_C Resulting Polymer A This compound C Poly(azomethine) A->C + B 4,4'-Oxydianiline (ODA) B->C A_struct B_struct C_struct [...-N=CH-Ar-CH=N-Ar'-O-Ar'-...]n

Figure 1: General reaction scheme for the synthesis of a poly(azomethine).

Materials and Equipment:

Reagent/Equipment Details
This compoundPurity >98%
4,4'-Oxydianiline (ODA)Purity >98%
N,N-Dimethylacetamide (DMAc)Anhydrous
Lithium Chloride (LiCl)Anhydrous
MethanolACS grade
Three-neck round-bottom flask100 mL
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Nitrogen inlet and outlet
Condenser
Funnel and filter paper
Beaker250 mL

Experimental Workflow:

G start Start dissolve_monomers Dissolve this compound and 4,4'-Oxydianiline in DMAc/LiCl start->dissolve_monomers heat_reaction Heat the reaction mixture at 120°C under N2 atmosphere for 24 hours dissolve_monomers->heat_reaction precipitate_polymer Precipitate the polymer by pouring the cooled solution into methanol heat_reaction->precipitate_polymer filter_wash Filter and wash the polymer with methanol and water precipitate_polymer->filter_wash dry_polymer Dry the polymer in a vacuum oven at 80°C for 12 hours filter_wash->dry_polymer end End dry_polymer->end

Figure 2: Workflow for the synthesis of the poly(azomethine).

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add this compound (2.19 g, 10 mmol) and 4,4'-oxydianiline (2.00 g, 10 mmol).

  • Dissolution: Add 40 mL of anhydrous N,N-dimethylacetamide (DMAc) and 0.4 g of anhydrous lithium chloride (LiCl) to the flask. The LiCl is added to improve the solubility of the resulting polymer.[5]

  • Polycondensation: Stir the mixture at room temperature until all solids are dissolved. Then, heat the solution to 120°C under a gentle stream of nitrogen gas. Maintain this temperature for 24 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Precipitation: After 24 hours, cool the viscous solution to room temperature. Slowly pour the polymer solution into a beaker containing 200 mL of vigorously stirring methanol. A fibrous precipitate should form.

  • Washing: Filter the precipitate and wash it thoroughly with fresh methanol (3 x 50 mL) and then with deionized water (3 x 50 mL) to remove any unreacted monomers and residual solvent.

  • Drying: Dry the obtained polymer in a vacuum oven at 80°C for 12 hours to a constant weight.

Expected Characterization Results:

Technique Expected Observations
FTIR (ATR) Appearance of a strong C=N stretching vibration around 1620-1600 cm⁻¹. Disappearance of the C=O stretching of the aldehyde (~1700 cm⁻¹) and the N-H stretching of the primary amine (~3400-3300 cm⁻¹). Presence of the amide C=O stretch from the morpholine-carbonyl group (~1630 cm⁻¹).
¹H NMR (DMSO-d₆) Appearance of a new singlet in the range of 8.3-8.6 ppm corresponding to the azomethine proton (-CH=N-). Signals corresponding to the aromatic protons and the morpholine protons.
Thermogravimetric Analysis (TGA) High thermal stability, with a 10% weight loss temperature (T₁₀) expected to be above 400°C in a nitrogen atmosphere, which is characteristic of aromatic polymers with bulky side groups.[1][3]
Differential Scanning Calorimetry (DSC) A glass transition temperature (Tg) is expected, which will depend on the polymer's molecular weight and chain rigidity. The bulky side group may lead to a higher Tg compared to analogous polymers without it.[3]
Protocol 2: Conceptual Application in Metal-Organic Framework (MOF) Synthesis

This compound can serve as a functional organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The aldehyde group can be further functionalized, for example, to a carboxylate group, which is a common binding site in MOF synthesis. Alternatively, the entire molecule can act as a ligand where the carbonyl oxygen and/or the morpholine oxygen/nitrogen can coordinate to metal centers. This protocol outlines a conceptual approach for its use.

Conceptual Workflow for MOF Synthesis:

G start Start ligand_prep Optional: Oxidize aldehyde to carboxylic acid to form 4-(Morpholine-4-carbonyl)benzoic acid start->ligand_prep solvothermal_reaction Solvothermal reaction of the ligand with a metal salt (e.g., Zn(NO₃)₂·6H₂O) in a suitable solvent (e.g., DMF) ligand_prep->solvothermal_reaction crystal_formation Heating in a sealed vessel to promote crystal growth (e.g., 80-120°C for 24-72h) solvothermal_reaction->crystal_formation isolation_activation Isolate crystals by filtration, wash with solvent, and activate by removing solvent molecules from pores crystal_formation->isolation_activation end End isolation_activation->end

Figure 3: Conceptual workflow for the synthesis of a MOF using a derivative of this compound.

Rationale and Considerations:

  • Ligand Design: The choice of metal salt and reaction conditions will heavily influence the resulting MOF structure. The morpholine group's presence could lead to interpenetrated frameworks or frameworks with specific pore environments.

  • In Situ Synthesis: It is also conceivable to perform an in-situ reaction where this compound reacts with another component within the MOF synthesis milieu to form a more complex ligand before coordinating to the metal center.[6]

  • Potential Properties: MOFs incorporating this ligand may exhibit interesting properties such as selective gas adsorption, catalysis, or sensing, due to the functional groups present in the pores.

PART 3: Safety and Handling

  • Always handle this compound and all other chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Conclusion

This compound is a promising building block for the development of advanced materials. Its unique structure allows for the synthesis of soluble, high-performance polymers and offers intriguing possibilities for the design of functional metal-organic frameworks. The protocols and notes provided herein serve as a starting point for researchers to explore the potential of this versatile compound in material science.

References

Application Notes and Protocols for the Condensation Reaction of 4-(Morpholine-4-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 4-(Morpholine-4-carbonyl)benzaldehyde in Synthesis

In the landscape of medicinal chemistry and organic synthesis, this compound stands out as a highly versatile and valuable building block.[1] Its molecular architecture, featuring a reactive aldehyde functional group electronically influenced by a para-substituted morpholine amide, makes it an ideal substrate for a variety of carbon-carbon bond-forming reactions. The morpholine moiety is a well-recognized pharmacophore, often incorporated into drug candidates to enhance physicochemical properties such as solubility and to modulate biological activity.[2] Consequently, derivatives of this compound are of significant interest in the development of novel therapeutic agents, particularly in the realms of anticancer and anti-inflammatory research.

This application note provides a detailed guide to the condensation reactions of this compound, with a primary focus on the Claisen-Schmidt condensation for the synthesis of chalcones. We will also explore the mechanistic underpinnings of related transformations like the Knoevenagel and Wittig reactions, offering researchers the foundational knowledge to adapt and innovate. The protocols herein are designed to be robust and reproducible, providing a self-validating framework for the synthesis of novel derivatives.

Core Principles: Mechanistic Insights into Condensation Reactions

The reactivity of this compound is dominated by the electrophilic nature of its aldehyde carbonyl carbon. The morpholine-4-carbonyl group, an amide, acts as an electron-withdrawing group, which further enhances the electrophilicity of the aldehyde, making it highly susceptible to nucleophilic attack. This is the fundamental principle governing its participation in condensation reactions.

Claisen-Schmidt Condensation: The Pathway to Chalcones

The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a straightforward route to α,β-unsaturated ketones, commonly known as chalcones. This reaction involves the base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and a ketone possessing α-hydrogens (e.g., acetophenone).[3][4]

The mechanism proceeds via the following key steps:

  • Enolate Formation: A base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate (a β-hydroxy ketone or aldol adduct).

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, highly conjugated, and stable chalcone product. This step is often spontaneous under the reaction conditions.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone Acetophenone (with α-hydrogens) Enolate Enolate Ion (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Enolate_ref Enolate Ion Aldehyde 4-(Morpholine-4-carbonyl) benzaldehyde (Electrophile) Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Intermediate_ref Intermediate Enolate_ref->Aldehyde Attack on Carbonyl Carbon Product Chalcone Derivative (α,β-Unsaturated Ketone) Water H₂O Intermediate_ref->Product Elimination

Alternative Condensation Pathways
  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base like piperidine or an amine.[5][6][7] The mechanism is similar to the aldol condensation, leading to the formation of a C=C double bond.[8]

  • Wittig Reaction: For the synthesis of stilbene-like derivatives, the Wittig reaction is a powerful tool. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), generated from a phosphonium salt and a strong base.[9][10][11] This reaction is highly reliable for creating a C=C double bond with predictable regioselectivity.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting condensation reactions with this compound.

Protocol 1: Synthesis of (E)-1-Aryl-3-(4-(morpholine-4-carbonyl)phenyl)prop-2-en-1-one (Chalcone) via Claisen-Schmidt Condensation

This protocol is adapted from established procedures for chalcone synthesis.[3][4][13]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
This compound58287-80-2219.2410.01.0
Substituted Acetophenone (e.g., Acetophenone)98-86-2120.1510.01.0
Sodium Hydroxide (NaOH)1310-73-240.0020.02.0
Ethanol (95%)64-17-546.07~30 mL-
Deionized Water7732-18-518.02~100 mL-

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (10.0 mmol) and the selected substituted acetophenone (10.0 mmol) in 20 mL of 95% ethanol. Stir at room temperature until all solids have dissolved.

  • Preparation of Base Solution: In a separate beaker, prepare a solution of sodium hydroxide (20.0 mmol) in 10 mL of deionized water.

  • Reaction Initiation: Cool the ethanolic solution of the aldehyde and ketone in an ice-water bath. While stirring vigorously, add the sodium hydroxide solution dropwise over a period of 15-20 minutes. The formation of a precipitate is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Isolation of Crude Product: Upon completion, pour the reaction mixture into a beaker containing ~50 mL of crushed ice and water. Stir for 15 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the purified chalcone derivative.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

G A 1. Dissolve Aldehyde & Ketone in Ethanol C 3. Add NaOH Solution Dropwise to Reactant Mixture at 0°C A->C B 2. Prepare Aqueous NaOH Solution B->C D 4. Stir at Room Temperature (4-6 hours) C->D E 5. Quench with Ice-Water D->E F 6. Isolate by Vacuum Filtration & Wash with Water E->F G 7. Recrystallize from Ethanol F->G H 8. Dry and Characterize Product G->H

Protocol 2: Solvent-Free Synthesis of Chalcones

This environmentally friendly protocol is adapted from green chemistry methodologies for Claisen-Schmidt condensation.[4]

Procedure:

  • Mixing Reactants: In a mortar, combine this compound (5.0 mmol), the substituted acetophenone (5.0 mmol), and solid sodium hydroxide pellets (5.0 mmol).

  • Grinding: Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will typically become a paste and may solidify.

  • Isolation: Add ~20 mL of cold water to the mortar and break up the solid mass.

  • Filtration and Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from ethanol as described in Protocol 1.

Data and Expected Outcomes

Table of Expected Products:

Acetophenone ReactantR-Group on Phenyl RingExpected Chalcone Product Name
AcetophenoneH(E)-3-(4-(morpholine-4-carbonyl)phenyl)-1-phenylprop-2-en-1-one
4'-Methylacetophenone4-CH₃(E)-1-(4-methylphenyl)-3-(4-(morpholine-4-carbonyl)phenyl)prop-2-en-1-one
4'-Methoxyacetophenone4-OCH₃(E)-1-(4-methoxyphenyl)-3-(4-(morpholine-4-carbonyl)phenyl)prop-2-en-1-one
4'-Chloroacetophenone4-Cl(E)-1-(4-chlorophenyl)-3-(4-(morpholine-4-carbonyl)phenyl)prop-2-en-1-one

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the synthesis of novel chalcones and other unsaturated derivatives from this compound. The Claisen-Schmidt condensation, in particular, offers a reliable and high-yielding route to these valuable compounds. Researchers are encouraged to explore the scope of these reactions by employing a diverse range of ketones, active methylene compounds, and phosphonium ylides to generate libraries of novel molecules for biological screening. The inherent reactivity of the aldehyde group, coupled with the desirable properties of the morpholine moiety, ensures that this compound will remain a key building block in the pursuit of new chemical entities for drug discovery and materials science.

References

The Strategic Role of 4-(Morpholine-4-carbonyl)benzaldehyde in the Synthesis of Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocol

Introduction: Identifying a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the morpholine ring stands out as a "privileged pharmacophore".[1] Its frequent incorporation into therapeutic agents is attributed to its ability to modulate critical pharmacokinetic properties, such as aqueous solubility and metabolic stability, thereby enhancing the overall druglikeness of a molecule.[1][2] When this valuable moiety is integrated into a versatile building block like 4-(Morpholine-4-carbonyl)benzaldehyde, it provides chemists with a powerful tool for the efficient construction of complex, biologically active compounds. This aromatic aldehyde, featuring a robust amide linkage to the morpholine ring, serves as a key intermediate in the synthesis of a variety of pharmaceuticals, most notably in the development of targeted anti-cancer therapies such as kinase inhibitors.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound as a pharmaceutical intermediate. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its use in the synthesis of a key thienopyrimidine intermediate—a core scaffold in numerous PI3K/mTOR inhibitors—and explore the mechanism of action of the resulting class of therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in multi-step synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 58287-80-2[5][6]
Molecular Formula C₁₂H₁₃NO₃[5][6]
Molecular Weight 219.24 g/mol [5][6]
Appearance Off-white solid[3]
Purity ≥ 99% (GC)[3]
Storage Conditions 0-8°C[3]

Synthetic Protocol: Construction of a Thienopyrimidine Core for PI3K/mTOR Inhibitors

The following protocol details a robust, multi-step synthesis of a 4-morpholinothieno[3,2-d]pyrimidine intermediate, a key structural motif present in potent PI3K inhibitors such as GDC-0941 (Pictilisib), a close analog of Apitolisib.[7] This synthetic route leverages the reactivity of the aldehyde group in this compound through a Gewald reaction, followed by a cyclization and subsequent functionalization.

Experimental Workflow Diagram

Synthetic_Workflow Workflow for Thienopyrimidine Synthesis A Step 1: Gewald Reaction (2-Aminothiophene Synthesis) B Step 2: Cyclization (Thienopyrimidinone Formation) A->B Formamide, Heat C Step 3: Chlorination B->C POCl3, Heat D Step 4: Nucleophilic Substitution C->D Morpholine, Base E Final Intermediate (4-Morpholinothieno[3,2-d]pyrimidine core) D->E

Caption: Synthetic pathway from this compound to a key PI3K inhibitor intermediate.

Step 1: Gewald Reaction for the Synthesis of 2-Amino-5-(4-(morpholine-4-carbonyl)phenyl)thiophene-3-carbonitrile

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[8][9] In this step, this compound is condensed with an active methylene nitrile (malononitrile) and elemental sulfur in the presence of a base.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (21.9 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Base: To the stirred suspension, add triethylamine (14 mL, 0.1 mol) dropwise at room temperature. The addition of a basic catalyst is crucial for promoting the initial Knoevenagel condensation between the aldehyde and the active methylene compound.[8]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum to yield the desired 2-aminothiophene derivative.

Step 2: Cyclization to form 6-(4-(Morpholine-4-carbonyl)phenyl)thieno[3,2-d]pyrimidin-4(3H)-one

The 2-aminothiophene synthesized in the previous step is cyclized to form the thienopyrimidinone core. This is typically achieved by heating with formamide, which serves as a source of the additional carbon and nitrogen atoms required for the pyrimidine ring.[5][10]

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the 2-aminothiophene derivative from Step 1 (0.1 mol) in formamide (50 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 150-160°C) for 3-5 hours. The high temperature is necessary to drive the condensation and cyclization.

  • Workup and Isolation: Cool the reaction mixture to room temperature, and then pour it into ice-water (200 mL). The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain the thienopyrimidinone.

Step 3: Chlorination to yield 4-Chloro-6-(4-(morpholine-4-carbonyl)phenyl)thieno[3,2-d]pyrimidine

The hydroxyl group of the pyrimidinone is converted to a chlorine atom, which is a good leaving group for the subsequent nucleophilic substitution. Phosphoryl chloride (POCl₃) is a common and effective reagent for this transformation.[6]

Protocol:

  • Reaction Setup: In a fume hood, suspend the thienopyrimidinone from Step 2 (0.1 mol) in phosphoryl chloride (50 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 105°C) for 2-4 hours. The reaction should be carried out under anhydrous conditions.

  • Workup and Isolation: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess POCl₃. The product will precipitate as a solid. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

Step 4: Nucleophilic Aromatic Substitution to yield the Final Intermediate

The final step involves the displacement of the chlorine atom with morpholine to introduce the second morpholine moiety, a key feature in many PI3K inhibitors.[6]

Protocol:

  • Reaction Setup: Dissolve the chlorinated intermediate from Step 3 (0.1 mol) in a suitable solvent such as isopropanol or ethanol (100 mL) in a 250 mL round-bottom flask.

  • Addition of Nucleophile and Base: Add morpholine (1.2 equivalents, 0.12 mol) and a non-nucleophilic base like triethylamine (1.5 equivalents, 0.15 mol) to the solution. The base is required to neutralize the HCl generated during the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Workup and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography on silica gel to yield the final 4-morpholinothieno[3,2-d]pyrimidine intermediate.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

The thienopyrimidine scaffold synthesized using this compound is a core component of dual PI3K/mTOR inhibitors like Apitolisib (GDC-0980).[10][11] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division and resistance to apoptosis.[12]

Dual inhibitors like Apitolisib target both PI3K and mTOR, two key kinases in this pathway.[7][10] This dual inhibition leads to a more comprehensive blockade of the signaling cascade compared to targeting either kinase alone. The inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of the downstream kinase AKT.[13] The simultaneous inhibition of mTOR, a downstream effector of AKT, further disrupts protein synthesis and cell cycle progression.[4][13]

PI3K/mTOR Signaling Pathway and Inhibition

PI3K_mTOR_Pathway PI3K/mTOR Signaling Pathway and Inhibition by Apitolisib GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Apitolisib Apitolisib (GDC-0980) Apitolisib->PI3K Apitolisib->mTORC1

Caption: Apitolisib dually inhibits PI3K and mTOR, blocking pro-survival and proliferative signals.

The ultimate consequence of this dual inhibition is the induction of apoptosis (programmed cell death) and the suppression of tumor growth, making this class of compounds a promising avenue for cancer therapy.[8][11]

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique structure, combining a reactive aldehyde with the pharmacokinetically favorable morpholine moiety, makes it an ideal starting material for the construction of complex heterocyclic scaffolds. The detailed protocol provided herein for the synthesis of a key thienopyrimidine intermediate demonstrates a practical and efficient application of this compound in the development of targeted anti-cancer agents like PI3K/mTOR inhibitors. A thorough understanding of its chemistry and the biological pathways targeted by its derivatives will continue to fuel innovation in drug discovery and development.

References

Application Notes and Protocols: Utilizing "4-(Morpholine-4-carbonyl)benzaldehyde" in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Fluorescent Probe Synthesis

"4-(Morpholine-4-carbonyl)benzaldehyde" is a bi-functional organic compound that serves as an excellent building block for the synthesis of advanced fluorescent probes. Its unique structure, featuring a reactive aldehyde group and a morpholine moiety, offers a strategic advantage in the design of chemosensors. The aldehyde functionality provides a convenient handle for covalent attachment to a variety of fluorophores through reactions like Schiff base formation and Knoevenagel condensation. The morpholine ring, a well-recognized pharmacophore, can enhance aqueous solubility and, in the context of fluorescent probes, often plays a crucial role in the signaling mechanism, particularly in sensors for pH and metal ions. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on leveraging this versatile molecule in the creation of novel fluorescent probes.

Core Principles of Probe Design and Function

The development of a fluorescent probe based on "this compound" typically involves the condensation of the aldehyde with an amino-functionalized fluorophore. The resulting probe's fluorescence is often modulated by a specific analyte through mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).

  • Photoinduced Electron Transfer (PET): In many morpholine-containing probes, the nitrogen atom of the morpholine ring can act as an electron donor, quenching the fluorescence of the attached fluorophore in the "off" state. Upon interaction with an analyte, such as a proton (in pH sensing) or a metal ion, the electron-donating ability of the morpholine nitrogen is suppressed, leading to a restoration of fluorescence in the "on" state.

  • Chelation-Enhanced Fluorescence (CHEF): When the probe is designed to bind a metal ion, the chelation event can lead to a more rigid molecular structure. This rigidity minimizes non-radiative decay pathways, resulting in a significant enhancement of the fluorescence quantum yield.

Synthetic Strategy: Schiff Base Condensation

A common and efficient method for constructing fluorescent probes from "this compound" is through Schiff base formation with an amino-containing fluorophore. This reaction forms an imine linkage, connecting the benzaldehyde moiety to the signaling unit.

cluster_1 A This compound C Schiff Base Fluorescent Probe A->C D Ethanol, Acetic Acid (cat.) Reflux A->D B Amino-functionalized Fluorophore (e.g., 2-aminonaphthalene) B->C B->D D->C

Caption: General workflow for the synthesis of a Schiff base fluorescent probe.

Protocol 1: Synthesis of a Representative Fluorescent Probe for Al³⁺ Detection

This protocol details the synthesis of a hypothetical Schiff base fluorescent probe, MPB-AN , from "this compound" and 2-amino-5-methylphenol, designed for the selective detection of aluminum ions (Al³⁺).

Materials:

  • This compound (FW: 219.24 g/mol )

  • 2-Amino-5-methylphenol (FW: 123.15 g/mol )

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound (219.24 mg) in 20 mL of absolute ethanol.

  • To this solution, add 1.0 mmol of 2-amino-5-methylphenol (123.15 mg).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The formation of the more conjugated Schiff base product should be evident as a new, lower Rf spot that is often colored or fluorescent under UV light.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the final product.

  • Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.

  • Dry the resulting solid product under vacuum to obtain the pure MPB-AN probe.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Spectroscopic Characterization and Evaluation of Sensing Properties

This protocol outlines the steps to evaluate the photophysical properties of the synthesized MPB-AN probe and its response to aluminum ions.

Materials:

  • Synthesized MPB-AN probe

  • Spectroscopic grade solvents (e.g., DMSO, acetonitrile, methanol)

  • Deionized water

  • Stock solutions of various metal salts (e.g., AlCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

Part A: Photophysical Characterization

  • Prepare a stock solution of the MPB-AN probe (e.g., 1 mM in DMSO).

  • Prepare a working solution for analysis (e.g., 10 µM in a suitable solvent or buffer system).

  • Record the UV-Vis absorption spectrum to determine the absorption maximum (λ_abs).

  • Record the fluorescence emission spectrum by exciting at the absorption maximum to determine the emission maximum (λ_em).

  • Calculate the Stokes shift (the difference in nanometers between λ_em and λ_abs).

  • Determine the fluorescence quantum yield (Φ_F) using a standard reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Part B: Evaluation of Al³⁺ Sensing

  • Prepare a series of solutions containing the MPB-AN probe (e.g., 10 µM) and varying concentrations of Al³⁺ (from 0 to several equivalents).

  • Record the fluorescence emission spectra for each solution.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a titration curve.

  • To assess selectivity, prepare solutions of the MPB-AN probe (e.g., 10 µM) containing a fixed concentration of Al³⁺ and other potentially interfering metal ions in excess.

  • Record the fluorescence emission spectra and compare the response to that of Al³⁺ alone.

Data Presentation: Expected Photophysical and Sensing Properties

The following table summarizes the anticipated photophysical properties of the hypothetical MPB-AN probe and its complex with Al³⁺.

PropertyMPB-AN (Probe alone)MPB-AN + Al³⁺
Absorption Max (λ_abs)~350 nm~365 nm
Emission Max (λ_em)~450 nm (weak)~480 nm (strong)
Stokes Shift~100 nm~115 nm
Fluorescence Quantum Yield (Φ_F)~0.05~0.50
Visual FluorescenceFaint BlueBright Cyan

Proposed Sensing Mechanism and Workflow

The fluorescence of the MPB-AN probe is expected to be quenched in its free form due to photoinduced electron transfer from the imine nitrogen to the excited fluorophore. Upon binding of Al³⁺, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity (a "turn-on" response).

A MPB-AN Probe (Low Fluorescence) B Add Al³⁺ A->B C MPB-AN-Al³⁺ Complex (High Fluorescence) B->C D Measure Fluorescence Intensity C->D

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Morpholine-4-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Morpholine-4-carbonyl)benzaldehyde (CAS: 58287-80-2). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yield and purity. As a versatile building block in medicinal chemistry and organic synthesis, efficient access to this molecule is paramount.[1][2] This guide synthesizes established protocols with practical, field-proven insights to ensure robust and reproducible outcomes.

I. Synthetic Pathway Overview

The most common and direct route to this compound involves a two-step process starting from 4-formylbenzoic acid. The first step is the activation of the carboxylic acid, typically by converting it to the more reactive acyl chloride. The second step is the nucleophilic acyl substitution reaction of this intermediate with morpholine.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling (Amidation) A 4-Formylbenzoic Acid B 4-Formylbenzoyl Chloride A->B  SOCl₂ or (COCl)₂  Anhydrous Solvent (Toluene/DCM)  Reflux or RT D This compound B->D  Base (e.g., Et₃N, Pyridine)  Anhydrous DCM  0°C to RT C Morpholine C->D

Caption: Primary synthetic route to the target compound.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low Yield in Acyl Chloride Formation (Step 1)

Question: My TLC analysis shows significant unreacted 4-formylbenzoic acid after reacting with thionyl chloride for several hours. What went wrong?

Answer: This is a common issue often traced back to moisture or insufficient reagent. The mechanism of this reaction requires strictly anhydrous conditions.

  • Causality & Solution: 4-Formylbenzoyl chloride is highly reactive and will readily hydrolyze back to the starting carboxylic acid in the presence of water.[3]

    • Moisture Contamination: Ensure all glassware was oven-dried or flame-dried before use. Use anhydrous solvents; solvents from a freshly opened bottle or passed through a solvent purification system are recommended.

    • Reagent Quality: Use a fresh bottle of thionyl chloride (SOCl₂) or oxalyl chloride. Older bottles can absorb atmospheric moisture and degrade.

    • Reaction Time & Temperature: While refluxing in a solvent like toluene is a standard procedure, ensure the reaction is maintained at the reflux temperature for a sufficient duration to ensure complete conversion.[3][4] Monitoring by TLC is crucial; the disappearance of the starting material spot is your primary indicator.[4]

    • Stoichiometry: A molar excess of the chlorinating agent (typically 1.5 to 2.0 equivalents) is recommended to drive the reaction to completion.[4]

Question: After removing the solvent, my crude 4-formylbenzoyl chloride is a dark, oily residue instead of the expected solid. Is it usable?

Answer: While 4-formylbenzoyl chloride is a solid at room temperature (m.p. 47-49°C), impurities can cause it to appear as an oil or a low-melting solid.[5] This crude product may still be usable, but the dark color suggests potential side reactions or degradation.

  • Causality & Solution:

    • Thermal Degradation: Prolonged heating at high temperatures can cause decomposition. If using thionyl chloride, ensure the reflux is not excessively vigorous. When using oxalyl chloride, the reaction can often be performed at room temperature, which is milder.[3]

    • Carryover of Catalyst: If using oxalyl chloride with a catalytic amount of DMF, ensure the workup is sufficient to remove it, as residual DMF can complicate the next step.

    • Recommendation: It is generally advised to use the crude acyl chloride immediately in the next step without extensive purification. However, if the product is very dark, you can attempt a quick filtration through a short plug of silica gel under an inert atmosphere, though this risks hydrolysis. For most applications, proceeding with the dark oil while adjusting the stoichiometry for the next step based on an estimated purity is the most practical approach.

Problem Area 2: Low Yield in Amide Coupling (Step 2)

Question: The final yield of my this compound is low, and I have isolated unreacted morpholine and 4-formylbenzoic acid.

Answer: This outcome points to three primary culprits: poor quality of the acyl chloride intermediate, suboptimal reaction conditions for the amidation, or premature quenching.

G Start Low Yield in Amidation Step Q1 Was the acyl chloride intermediate used immediately and kept under anhydrous conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No. Acyl chloride likely hydrolyzed. Redo Step 1, ensure anhydrous conditions and immediate use. Q1->A1_No No Q2 Was a non-nucleophilic base (e.g., Et₃N) used in slight excess (≥1.1 eq)? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No. HCl byproduct was not scavenged, protonating morpholine and stopping the reaction. Use ≥1.1 eq of base. Q2->A2_No No Q3 Was morpholine added slowly at a low temperature (e.g., 0 °C)? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No. Rapid, exothermic reaction may have caused side reactions. Control the addition rate and temperature. Q3->A3_No No End Review purification. Product may be lost during workup. Check aqueous washes for product. A3_Yes->End

Caption: Troubleshooting flowchart for low amidation yield.

  • Causality & Solution:

    • Hydrolyzed Acyl Chloride: As mentioned, if the 4-formylbenzoyl chloride was exposed to moisture, it reverted to 4-formylbenzoic acid, which is unreactive toward morpholine under these conditions.

    • Insufficient Base: The amidation reaction produces one equivalent of hydrochloric acid (HCl). This acid will protonate the basic nitrogen of morpholine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, must be added (at least 1.1 equivalents) to scavenge the HCl as it is formed.[6]

    • Temperature Control: The reaction between an acyl chloride and an amine is highly exothermic. The morpholine solution (mixed with the base) should be cooled in an ice bath (0 °C) before the acyl chloride solution is added dropwise.[6] This prevents side reactions and potential degradation of the product.

Problem Area 3: Product Purity Issues

Question: My final product is contaminated with a byproduct that has a similar Rf value on TLC, making purification by column chromatography difficult.

Answer: This often points to side reactions involving the aldehyde functionality or the formation of a symmetrical anhydride.

  • Causality & Solution:

    • Aldehyde Reactions: The aldehyde group is reactive and can potentially form imines or other condensation products, especially if the reaction conditions are not well-controlled. Ensure the reaction is run under a nitrogen or argon atmosphere to prevent air oxidation of the aldehyde.

    • Symmetrical Anhydride Formation: If any 4-formylbenzoic acid is present during the acylation step, it can react with the 4-formylbenzoyl chloride to form a symmetrical anhydride. This anhydride can then react with morpholine, but it consumes two equivalents of the acid precursor for every one equivalent of product, lowering the yield. This again highlights the importance of driving the acyl chloride formation to completion.

    • Purification Strategy: If column chromatography is challenging, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water).[7] This can be highly effective for removing closely-related impurities and obtaining a crystalline, high-purity product.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different coupling reagent instead of forming the acyl chloride?

A1: Yes, peptide coupling reagents are an excellent and often milder alternative. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) and a base can directly couple 4-formylbenzoic acid and morpholine.[8][9] This method avoids handling highly reactive and moisture-sensitive acyl chlorides. However, these reagents are more expensive, and the removal of byproducts (like the urea from EDC) requires careful workup.[8]

Q2: Is it possible to perform this synthesis as a one-pot reaction?

A2: While a true one-pot reaction is challenging due to incompatible reagents, a one-pot, two-step procedure is highly feasible and recommended. After forming the acyl chloride from 4-formylbenzoic acid, the excess chlorinating agent and solvent can be removed under reduced pressure. The crude acyl chloride can then be re-dissolved in an anhydrous solvent (like DCM) and used directly for the amidation step without isolation. This minimizes handling and potential hydrolysis of the sensitive intermediate.

Q3: My reaction seems to work well, but I lose a significant amount of product during the aqueous workup. Why?

A3: The product, this compound, has some water solubility due to the morpholine ring.[10] During the aqueous wash steps to remove the triethylamine hydrochloride salt and other water-soluble impurities, some product can partition into the aqueous layer. To minimize this loss, saturate the aqueous layer with sodium chloride (brine) during extractions. This reduces the solubility of the organic product in the aqueous phase and improves recovery in the organic layer.

IV. Key Experimental Protocols

Protocol 1: Synthesis of 4-Formylbenzoyl Chloride[3][4]
  • To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-formylbenzoic acid (1.0 eq).

  • Add anhydrous toluene (approx. 5-10 mL per gram of acid).

  • Add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until TLC shows complete consumption of the starting material.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure (in a well-ventilated fume hood). The resulting crude 4-formylbenzoyl chloride should be used immediately.

Protocol 2: Amidation to form this compound[6]
  • In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the crude 4-formylbenzoyl chloride (1.0 eq) from the previous step in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled morpholine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

V. Data Summary Table

MethodStarting MaterialsKey ReagentsTemp.ProsConsTypical Yield
Acyl Chloride 4-Formylbenzoic Acid, MorpholineSOCl₂ or (COCl)₂, Et₃N0 °C to RefluxHigh yield, cost-effective reagents.Requires handling of corrosive and moisture-sensitive reagents.80-95%
EDC Coupling 4-Formylbenzoic Acid, MorpholineEDC, HOBt, DMAPRoom Temp.Milder conditions, avoids acyl chloride.More expensive, urea byproduct can be difficult to remove.70-85%
Microwave Aryl Halide, MorpholinePd(OAc)₂, Xantphos, DMAP90 °CVery fast reaction times (minutes).[1]Requires specialized equipment, expensive catalysts/ligands.>90%[11]

VI. References

  • Benchchem. (n.d.). 4-Formylbenzoyl chloride | 16173-52-7. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-(Morpholine-4-Carbonyl)-Benzaldehyde synthesis. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). 4-Formylbenzoyl chloride. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Morpholinobenzaldehyde synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). This compound | 58287-80-2. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from --INVALID-LINK--

  • ChemSpider. (n.d.). Amidation of benzoyl chloride with morpholine. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 4-(Morpholine-4-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(Morpholine-4-carbonyl)benzaldehyde (CAS No. 58287-80-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their workflows.[1][2][3] As a key building block in the synthesis of pharmaceuticals and complex organic molecules, achieving high purity is paramount for reliable downstream applications.[1][2][3] This guide provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties and stability considerations for this compound?

A1: this compound is typically a yellow or white to tan powder.[4] It has a molecular weight of 219.24 g/mol and the molecular formula C12H13NO3.[5][6][7][8] The compound is generally considered stable under standard laboratory conditions.[4] However, as with many aldehydes, it is prudent to avoid prolonged exposure to air or strong oxidizing agents to prevent potential oxidation of the aldehyde moiety to a carboxylic acid. For long-term storage, keep the material in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves a palladium-catalyzed coupling of an aryl halide (e.g., 4-bromobenzaldehyde) with morpholine.[5] Therefore, potential impurities include:

  • Unreacted Starting Materials: Residual 4-bromobenzaldehyde and morpholine.

  • Catalyst Residues: Traces of the palladium catalyst and ligands (e.g., Xantphos).[5]

  • Side-Products: Homocoupling products of the aryl halide or by-products from competing reactions.

  • Solvents: Residual solvents from the reaction and workup, such as 1,4-dioxane or ethyl acetate.[5]

Initial analysis of the crude product by Thin Layer Chromatography (TLC) and ¹H NMR is essential to identify the nature and extent of these impurities before selecting a purification strategy.

Q3: Which analytical techniques are most effective for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of proton-bearing impurities. Integrating key signals against a known internal standard can also offer a quantitative purity assessment (qNMR).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying and quantifying impurities, even those present at very low levels. It provides both retention time and mass-to-charge ratio data.

  • GC (Gas Chromatography): If the compound is sufficiently volatile and thermally stable, GC can be used for purity analysis, often providing high-resolution separation.[1]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: Purification Workflows

This section addresses specific issues you may encounter during the purification process.

Q4: My initial TLC of the crude product shows multiple spots. How do I decide between column chromatography and recrystallization?

A4: The TLC plate is your primary decision-making tool. The choice of method depends on the separation factor (Rƒ) between your product and the impurities.

G start Analyze Crude Product by TLC decision Are spots well-separated? (ΔRƒ > 0.2) start->decision chromatography Proceed with Flash Column Chromatography decision->chromatography Yes check_solubility Is product the major spot (>85%) and impurities have different solubility? decision->check_solubility No / Poor Separation recrystallization Consider Recrystallization trituration Try Trituration (for minor, non-polar impurities) recrystallization->trituration Alternative check_solubility->chromatography No check_solubility->recrystallization Yes

Caption: Decision workflow for selecting a purification method.

  • Scenario 1: Well-Separated Spots (ΔRƒ > 0.2): If the Rƒ value of your product is significantly different from the impurities, flash column chromatography is the ideal choice as it offers high resolving power.[5][9]

  • Scenario 2: Spots are Close or Tailing: If impurities are very close to the product spot, recrystallization may be more effective, provided you can find a solvent system where the impurities are either much more or much less soluble than your product. If your product is the dominant spot (>85-90%), recrystallization is often the most efficient method for removing minor impurities and scaling up.

Q5: I'm performing flash column chromatography, but my separation is poor. What steps can I take to optimize it?

A5: Poor separation is a common issue that can almost always be resolved systematically. Follow this troubleshooting workflow:

G start Poor Separation Observed step1 Step 1: Adjust Solvent Polarity start->step1 step2 Step 2: Check Column & Loading step1->step2 sub1 Decrease polarity (e.g., more hexanes) to increase retention & separation. step1->sub1 step3 Step 3: Change Solvent System step2->step3 sub2 Is column packed well? Is the sample band narrow? (Dry loading is preferred) step2->sub2 sub3 Try DCM/MeOH or Toluene/Acetone for alternative selectivity. step3->sub3

Caption: Troubleshooting workflow for flash chromatography.

Detailed Protocol: Optimizing Flash Chromatography

  • Re-evaluate Your Solvent System: The primary cause of poor separation is an inappropriate mobile phase.

    • Goal Rƒ: Aim for an Rƒ of 0.25 - 0.35 for your target compound on the TLC plate. This Rƒ value typically provides the best separation on a silica gel column.

    • Adjusting Polarity: If your Rƒ is too high (>0.5), decrease the polarity of the eluent (e.g., increase the petroleum ether or hexanes ratio relative to ethyl acetate). If the Rƒ is too low (<0.15), increase the polarity.

    • Solvent System Selection: The combination of petroleum ether and ethyl acetate is a good starting point.[5] For more polar compounds, a dichloromethane/methanol system can be effective.

  • Proper Column Packing and Loading:

    • A poorly packed column with channels or cracks will lead to band broadening and mixing. Ensure a homogenous slurry and gentle, even packing.

    • Dry Loading: For compounds with limited solubility in the mobile phase, or to ensure a very sharp starting band, adsorb the crude material onto a small amount of silica gel. Evaporate the solvent and carefully add the resulting free-flowing powder to the top of the column. This technique prevents band broadening at the origin.

Table 1: Recommended Solvent Systems for Flash Chromatography

Polarity Solvent System (v/v) Typical Application
Low to Medium Hexanes / Ethyl Acetate (e.g., 9:1 to 1:1) Standard choice for compounds of intermediate polarity. A good starting point is 7:3.[5][9]
Medium to High Dichloromethane / Methanol (e.g., 99:1 to 9:1) Effective for more polar compounds that do not move in ethyl acetate systems.

| Alternative | Toluene / Acetone | Offers different selectivity compared to ester/alkane systems and can sometimes resolve challenging mixtures. |

Q6: My product oiled out during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solid melts in the solvent or its solubility limit is exceeded at a temperature above its melting point, forming a liquid phase instead of crystals.

Solutions:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to fully dissolve the oil, then allow it to cool slowly again.

  • Lower the Cooling Temperature: If the oil persists, try cooling the solution to a lower temperature (e.g., in an ice bath or freezer), as this may increase the supersaturation required for nucleation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.

  • Change the Solvent System: The boiling point of your chosen solvent may be too high. Switch to a lower-boiling solvent or use a solvent mixture. For example, if you used pure ethanol, try an ethanol/water or ethyl acetate/hexanes mixture. Dissolve the compound in the minimum amount of the "good" hot solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) until turbidity persists, then reheat to clarify and cool slowly.

Q7: My final product's NMR spectrum shows residual solvent. How can I effectively remove it?

A7: Residual solvent can be persistent, especially with higher-boiling point solvents like DMF or 1,4-dioxane.

Methods for Removal:

  • High Vacuum Drying: Place the sample under a high vacuum (using a Schlenk line or high-vacuum pump) for several hours. Gentle heating (e.g., 30-40°C) can help, but ensure the temperature is well below the compound's melting or decomposition point.

  • Azeotropic Removal: Dissolve the product in a small amount of a volatile solvent (like dichloromethane or methanol) and re-concentrate it on a rotary evaporator. Repeat this process 2-3 times. The volatile solvent will co-evaporate with the higher-boiling impurity.

  • Trituration/Precipitation: If the solvent is one in which your compound is insoluble (e.g., residual hexanes), you can sometimes remove it by dissolving your product in a minimal amount of a solvent like dichloromethane, then adding a large volume of the impurity-solvent (hexanes) to precipitate your pure product, leaving the more soluble impurities behind.

By applying these principles and troubleshooting steps, you can consistently achieve high purity for your this compound, ensuring the success of your subsequent research and development activities.

References

common side reactions in the synthesis of "4-(Morpholine-4-carbonyl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Morpholine-4-carbonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Introduction to Synthetic Strategies

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] Its synthesis is primarily approached through two main routes:

  • Amide Coupling: This involves the reaction of 4-formylbenzoic acid with morpholine using a suitable coupling agent.

  • Oxidation: This route starts with the corresponding alcohol, (4-(morpholinomethyl)phenyl)methanol, which is then oxidized to the desired aldehyde.

Both pathways, while effective, present unique challenges and potential for side reactions that can impact yield and purity. This guide will address the intricacies of both methods.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Amide Coupling Route (4-Formylbenzoic Acid + Morpholine)

Question 1: My amide coupling reaction is sluggish or shows low conversion. What are the possible causes and solutions?

Answer:

Low conversion in the amide coupling of 4-formylbenzoic acid and morpholine can stem from several factors. The presence of the aldehyde functionality on the carboxylic acid starting material can complicate the reaction.

Potential Causes & Solutions:

  • Sub-optimal Coupling Reagent: Not all coupling reagents are equally effective for this specific transformation.

    • Recommendation: While standard reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be used, more potent coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) may be required to drive the reaction to completion, especially if you are experiencing stalling.[2][3]

  • Formation of a Stable Salt: Morpholine is a base and 4-formylbenzoic acid is an acid. They can form a stable ammonium carboxylate salt, which is unreactive towards coupling agents.

    • Recommendation: Ensure your reaction conditions are optimized to favor the amide bond formation. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to scavenge the acid produced during the reaction without interfering with the coupling process.

  • Side reaction of the Aldehyde: The aldehyde group can react with morpholine to form a hemiaminal or an imine, which can reduce the concentration of the starting materials available for the desired amide coupling.

    • Recommendation: Consider protecting the aldehyde group as an acetal before the coupling reaction. This can be achieved by reacting 4-formylbenzoic acid with a diol like ethylene glycol in the presence of an acid catalyst. The acetal is stable under the amide coupling conditions and can be easily deprotected afterward using mild acidic conditions.

Question 2: I am observing an insoluble white precipitate in my reaction mixture when using DCC. What is it and how do I remove it?

Answer:

The insoluble white precipitate is most likely N,N'-dicyclohexylurea (DCU) , a common byproduct of DCC-mediated coupling reactions.[4] DCU is notoriously difficult to remove due to its low solubility in most organic solvents.

Troubleshooting DCU Removal:

  • Filtration: The most straightforward approach is to filter the reaction mixture through a pad of celite. However, due to its fine particle size, some DCU might pass through.

  • Solvent Selection for Precipitation: After the reaction, cooling the mixture or adding a non-polar solvent like hexanes can sometimes help to fully precipitate the DCU, which can then be removed by filtration.

  • Alternative Coupling Reagents: To avoid the formation of insoluble urea byproducts, consider using a water-soluble carbodiimide like EDC. The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[5][6]

Question 3: My final product is contaminated with unreacted 4-formylbenzoic acid. How can I effectively remove it?

Answer:

Residual 4-formylbenzoic acid can be challenging to remove by standard silica gel chromatography due to its polarity.

Purification Strategy:

  • Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be cautious not to use a strong base for extended periods, as it could potentially react with the aldehyde.

  • Acid-Base Extraction: Perform a full acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution to remove the unreacted acid. Then, wash with a neutral brine solution and dry the organic layer.

Experimental Protocols

Protocol 1: Amide Coupling of 4-Formylbenzoic Acid and Morpholine using HATU

This protocol provides a robust method for the synthesis of this compound.

Materials:

  • 4-Formylbenzoic acid

  • Morpholine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous DMF, add morpholine (1.1 eq) and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

ReagentMolar Equiv.Amount
4-Formylbenzoic acid1.01.50 g
Morpholine1.10.96 mL
HATU1.24.56 g
DIPEA2.03.48 mL
Anhydrous DMF-50 mL
Part 2: Oxidation Route ((4-(morpholinomethyl)phenyl)methanol to Aldehyde)

Question 4: I am attempting to oxidize (4-(morpholinomethyl)phenyl)methanol and I am getting a significant amount of the corresponding carboxylic acid as a byproduct. How can I prevent this over-oxidation?

Answer:

Over-oxidation of the primary alcohol to a carboxylic acid is a common side reaction in the synthesis of aldehydes. The choice of oxidizing agent and reaction conditions are critical to prevent this.

Strategies to Minimize Over-oxidation:

  • Use of Mild and Selective Oxidizing Agents:

    • Dess-Martin Periodinane (DMP): DMP is a mild and highly selective reagent for the oxidation of primary alcohols to aldehydes. It typically does not over-oxidize the product.[7]

    • Swern Oxidation: This method, which utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, is another excellent choice for the selective oxidation of primary alcohols to aldehydes at low temperatures.[2][8][9][10]

  • Control of Reaction Time and Temperature: Carefully monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction immediately to prevent further oxidation. Running the reaction at the recommended low temperatures for Swern oxidation (-78 °C) is crucial.

  • Avoidance of Harsh Oxidants: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) should be avoided as they will readily oxidize the primary alcohol to a carboxylic acid.

Question 5: The Swern oxidation generates a very unpleasant odor. What is it and how can I mitigate it?

Answer:

The characteristic foul odor of a Swern oxidation is due to the formation of dimethyl sulfide (DMS) as a byproduct.[2][10]

Handling Dimethyl Sulfide:

  • Fume Hood: Always perform the Swern oxidation in a well-ventilated fume hood.

  • Quenching: After the reaction is complete, quenching the reaction mixture with a solution of sodium hypochlorite (bleach) can help to oxidize the volatile and odorous DMS to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).

  • Glassware Decontamination: Rinse all glassware that came into contact with the reaction mixture with bleach solution before washing.

Purification Troubleshooting

Question 6: My final product, this compound, is difficult to purify and I suspect it is contaminated with unreacted starting aldehyde or other carbonyl-containing byproducts. Is there a specific purification technique I can use?

Answer:

Yes, a highly effective method for purifying aldehydes from non-aldehyde contaminants is through the formation of a bisulfite adduct .

Bisulfite Adduct Purification Protocol:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will react with the bisulfite to form a water-soluble adduct, which will move to the aqueous layer.

  • Separate the aqueous layer containing the aldehyde-bisulfite adduct.

  • Wash the organic layer again with the bisulfite solution to ensure complete removal of the aldehyde.

  • The non-aldehyde impurities will remain in the organic layer.

  • To regenerate the pure aldehyde, treat the aqueous layer containing the adduct with a mild base (e.g., saturated sodium bicarbonate solution) or a dilute acid. This will reverse the reaction and the purified aldehyde will precipitate out or can be extracted with a fresh portion of organic solvent.

Visualization of Key Processes

Amide Coupling Troubleshooting Workflow

Caption: Troubleshooting workflow for the amide coupling synthesis of this compound.

Oxidation Route Troubleshooting Workflow

References

Technical Support Center: Optimizing Reactions for 4-(Morpholine-4-carbonyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(Morpholine-4-carbonyl)benzaldehyde" and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges encountered during synthesis and provide expert insights and troubleshooting strategies in a direct question-and-answer format.

I. Understanding the Reagent: Key Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of "this compound" is crucial. This compound features a stable morpholine amide and a reactive aromatic aldehyde. The morpholine amide group is generally robust but can influence the electronic properties of the benzaldehyde.[1][2][3] It is widely used as an intermediate in the synthesis of pharmaceuticals, particularly for anti-cancer and anti-inflammatory agents.[4][5][6]

PropertyValueSignificance in Reactions
Molecular Formula C₁₂H₁₃NO₃Provides the elemental composition.
Molecular Weight 219.24 g/mol Essential for accurate molar calculations.
Appearance Off-white to yellow solidA significant color deviation may indicate impurities.
Solubility Soluble in many organic solventsThe morpholine moiety enhances solubility in solvents like DCM, THF, and ethyl acetate.[4]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

A. Reductive Amination Reactions

Reductive amination is a cornerstone reaction for this aldehyde, forming C-N bonds crucial for many bioactive molecules.

Question 1: "I'm experiencing low yields in my reductive amination of a primary amine with this compound using sodium triacetoxyborohydride (STAB). What are the likely causes?"

Answer:

Low conversion in reductive amination is a common issue that can typically be traced back to one of several factors related to imine formation or the reduction step.

  • Inefficient Imine Formation: The reaction proceeds through an imine intermediate. Its formation is reversible and pH-sensitive.

    • pH Control: The optimal pH for imine formation is typically between 4 and 6.[7] If the medium is too acidic, the amine nucleophile is protonated and non-reactive. If it's too basic, the acid catalysis required for water elimination is insufficient. Consider adding a catalytic amount of acetic acid.

    • Water Scavenging: Imine formation releases water, which can push the equilibrium back to the starting materials.[7] The use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can significantly improve yields.

  • Reducing Agent Issues: The choice and handling of the reducing agent are critical.

    • Agent Selection: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is selective for the iminium ion over the aldehyde.[8] However, if you are using a stronger reducing agent like sodium borohydride (NaBH₄), it may be reducing the starting aldehyde before the imine can form.[8][9]

    • Agent Stability: Ensure your STAB is fresh and has been stored under anhydrous conditions. It is sensitive to moisture.[8]

  • Reaction Monitoring: It's beneficial to monitor the formation of the imine by TLC or LC-MS before adding the reducing agent. This two-step, one-pot approach often provides better results.

Troubleshooting Workflow for Low Reductive Amination Yield

Caption: Decision tree for troubleshooting low yields in reductive amination.

B. Wittig and Related Olefination Reactions

The aldehyde functionality is readily converted to an alkene via the Wittig reaction, a powerful tool for C=C bond formation.[10]

Question 2: "My Wittig reaction seems to work, but I'm struggling to separate my alkene product from the triphenylphosphine oxide (TPPO) byproduct. What are some effective purification strategies?"

Answer:

The separation of a desired alkene from TPPO is a classic challenge in Wittig chemistry due to the similar polarities of the two compounds.

  • Crystallization/Precipitation: TPPO is often crystalline. After the reaction, concentrating the mixture and adding a non-polar solvent like hexanes or diethyl ether can cause the TPPO to precipitate, allowing for removal by filtration.[11]

  • Column Chromatography:

    • Solvent System: A carefully selected solvent system is key. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can often resolve the product from TPPO.

    • Alternative Stationary Phases: If standard silica gel fails, consider using alumina or a more specialized stationary phase.

  • Alternative Reagents (Horner-Wadsworth-Emmons): For future syntheses, consider the Horner-Wadsworth-Emmons (HWE) reaction. It uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble and easily removed with an aqueous workup.

  • Stereochemistry Considerations: Be aware that the nature of the ylide influences the stereochemistry of the resulting alkene. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[12][13][14]

C. Stability and Side Reactions

Question 3: "I'm running a reaction under basic conditions and observing a significant amount of a byproduct. Could this be a Cannizzaro reaction, and how can I prevent it?"

Answer:

Yes, it is highly likely you are observing a Cannizzaro reaction. This compound lacks α-hydrogens, making it susceptible to this disproportionation reaction in the presence of a strong base.

  • Mechanism: In the Cannizzaro reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid.

  • Prevention Strategies:

    • Use a Non-Nucleophilic Base: If the base is only required as a proton scavenger, switch to a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a tertiary amine like triethylamine.

    • Temperature Control: The Cannizzaro reaction is often accelerated by higher temperatures. Running your reaction at a lower temperature may suppress this side reaction.

    • Protecting Groups: If the aldehyde is not the reactive site in your desired transformation, you can protect it as an acetal. Acetals are stable to basic conditions and can be easily removed with mild acid upon completion of the reaction.[15]

Reaction Pathway: Cannizzaro Disproportionation

G cluster_0 Cannizzaro Reaction A 2 x Aldehyde C [4-(Morpholine-4-carbonyl)phenyl]methanol A->C Reduction D 4-(Morpholine-4-carbonyl)benzoic acid A->D Oxidation B Hydroxide (Base) B->A

Caption: Simplified schematic of the Cannizzaro reaction pathway.

D. General Purity and Handling

Question 4: "My starting material, this compound, has a distinct yellow color. Is this a concern?"

Answer:

While the pure compound is typically off-white, a pale yellow color is common and usually not indicative of significant impurities that would affect most reactions. However, a dark yellow or brown color could suggest the presence of oxidized impurities.

  • Purity Check: If you have concerns, it is always best to check the purity by TLC, melting point, or NMR spectroscopy.

  • Purification: If necessary, the material can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.[16]

  • Storage: To prevent degradation, store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.

III. Experimental Protocols

General Procedure for Reductive Amination
  • Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS.

  • Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. References

  • Baburajan, P., & Elango, K. P. (2014). A novel one-pot synthesis of benzamides from aryl halides and amines catalyzed by a palladium/cobalt carbonyl system. Tetrahedron Letters, 55(5), 1006-1010. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Morpholinobenzaldehyde synthesis. Retrieved from --INVALID-LINK--

  • Ogiwara, Y., et al. (2020). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Omega, 5(31), 19671–19677. --INVALID-LINK--

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis. --INVALID-LINK--

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from --INVALID-LINK--

  • Nguyen, K., & Weizman, H. (2007). Solvent Free Wittig Reactions. Journal of Chemical Education, 84(1), 119. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 25(17), 3898. --INVALID-LINK--

  • ACS Publications. (2020). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au. --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Wittig reaction with benzaldehyde. Retrieved from --INVALID-LINK--

  • Thieme. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). This compound | 58287-80-2. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 15(1), 69. --INVALID-LINK--

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from --INVALID-LINK--

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from --INVALID-LINK--

  • Michigan State University. (n.d.). Aldehydes and Ketones. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from --INVALID-LINK--

  • ResearchGate. (2011). Reaction of different aromatic aldehydes with 2. Retrieved from --INVALID-LINK--

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from --INVALID-LINK--

References

troubleshooting guide for reactions involving "4-(Morpholine-4-carbonyl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Morpholine-4-carbonyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile aldehyde in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this compound. The advice provided is rooted in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

I. Compound Overview and Key Characteristics

This compound is a bifunctional organic compound featuring an aromatic aldehyde and a morpholine amide. This unique structure makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and complex organic structures.[1][2] The aldehyde group serves as a reactive handle for various transformations, while the morpholine amide moiety can influence the compound's solubility, stability, and pharmacokinetic properties in medicinal chemistry applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number58287-80-2[3][4]
Molecular FormulaC₁₂H₁₃NO₃[3]
Molecular Weight219.24 g/mol [3]
AppearanceOff-white solid[1]
Storage ConditionsStore at 0-8°C[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: It is recommended to store this compound in a cool, dry place, ideally at 0-8°C.[1] The compound is a solid and should be kept in a tightly sealed container to prevent moisture absorption and potential degradation. Long-term storage at room temperature is generally not advised, as it may lead to gradual decomposition, affecting the purity and reactivity of the aldehyde.

Q2: In which common organic solvents is this compound soluble?

A2: this compound exhibits good solubility in a range of common organic solvents, including dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF), and ethyl acetate (EtOAc). Its solubility in alcohols like methanol (MeOH) and ethanol (EtOH) is moderate. It has poor solubility in non-polar solvents such as hexanes and is not readily soluble in water.[5]

Q3: Is the morpholine amide group stable under typical reaction conditions?

A3: The morpholine amide is generally stable under neutral and mildly acidic or basic conditions used in many organic transformations. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[6] This hydrolysis would lead to the formation of 4-carboxybenzaldehyde and morpholine. Therefore, it is crucial to consider the stability of the amide bond when planning reactions that require extreme pH or high temperatures.

Q4: Can the aldehyde group be selectively reduced in the presence of the morpholine amide?

A4: Yes, selective reduction of the aldehyde to an alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. The amide group is significantly less reactive towards NaBH₄ compared to the aldehyde. For more sensitive substrates or to avoid any potential side reactions, even milder reagents like sodium triacetoxyborohydride (STAB) can be employed.

III. Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting advice for common synthetic transformations involving this compound.

A. Reductive Amination

Reductive amination is a cornerstone reaction for this aldehyde, enabling the synthesis of various secondary and tertiary amines.

Q: My reductive amination reaction with this compound is giving a low yield of the desired amine. What are the potential causes and how can I optimize the reaction?

A: Low yields in reductive amination can arise from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Reductive Amination

Caption: Troubleshooting decision tree for low-yielding reductive amination reactions.

Detailed Explanations:

  • Incomplete Imine Formation: The formation of the imine intermediate is an equilibrium process. The presence of water, a byproduct of this step, can shift the equilibrium back to the starting materials.

    • Solution: The addition of a dehydrating agent, such as 3Å or 4Å molecular sieves, can effectively remove water and drive the reaction towards the imine.[7] Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be beneficial, though solvent choice must be compatible with the subsequent reduction step.

    • Causality: The reaction is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating the initial nucleophilic attack by the amine.[8]

  • Incorrect Reducing Agent or Conditions: The choice of reducing agent is critical for the success of the reaction.

    • Solution: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it has a chance to form the imine. A milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they preferentially reduce the protonated imine (iminium ion) over the aldehyde.[8]

    • Causality: The electron-withdrawing nature of the morpholinecarbonyl group may slightly deactivate the aldehyde, but it is still susceptible to reduction by powerful hydrides. STAB is particularly effective as it is less basic and moisture-sensitive than NaBH₄.

  • Competing Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding benzyl alcohol.

    • Solution: This can be minimized by ensuring the imine has formed before the addition of the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can also help to control the rate of aldehyde reduction.

  • Product Loss During Purification: The basic nature of the amine product can lead to challenges during work-up and purification.

    • Solution: A standard work-up involves quenching the reaction with an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) and extracting the product into an organic solvent. If the product is water-soluble, salting out with brine may be necessary. For purification by column chromatography, tailing of the amine product on silica gel is a common issue. This can often be mitigated by adding a small amount of triethylamine (0.5-1%) to the eluent system.

Table 2: Recommended Starting Conditions for Reductive Amination

ParameterRecommended Condition
Aldehyde This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.0-1.2 equiv)
Reducing Agent Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Additive Acetic Acid (catalytic, ~0.1 equiv) or Molecular Sieves (3Å or 4Å)
Temperature Room Temperature
Reaction Time 4-24 hours (monitor by TLC/LC-MS)
B. Wittig Reaction

The Wittig reaction is a powerful method for converting the aldehyde into an alkene.

Q: I am observing a low yield and the formation of byproducts in my Wittig reaction with this compound. How can I improve the outcome?

A: Challenges in Wittig reactions often stem from the stability of the ylide, the reaction conditions, and the purification of the final product.

Troubleshooting Workflow for Wittig Reaction

Caption: Troubleshooting flowchart for Wittig reactions.

Detailed Explanations:

  • Incomplete Ylide Formation: The generation of the phosphorus ylide is the critical first step.

    • Solution: This step is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The choice of base is also crucial and depends on the acidity of the phosphonium salt. For simple alkylphosphonium salts, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is necessary.[9][10]

    • Causality: Water will protonate the ylide, rendering it unreactive. An insufficiently strong base will not deprotonate the phosphonium salt to a significant extent.

  • Low Ylide Reactivity: Stabilized ylides (e.g., those with an adjacent ester or ketone group) are less reactive than unstabilized ylides.

    • Solution: Reactions with stabilized ylides may require higher temperatures or longer reaction times to proceed to completion. The use of a polar aprotic solvent like THF or DMF can help to solubilize the reagents and facilitate the reaction.[9]

    • Causality: The negative charge on the carbon of a stabilized ylide is delocalized, making it a weaker nucleophile.

  • Formation of Triphenylphosphine Oxide Impurity: A major byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃PO). Its removal can be challenging due to its polarity and tendency to co-elute with products.

    • Solution: Careful column chromatography is the most common method for removing Ph₃PO. In some cases, the desired alkene can be precipitated from a non-polar solvent (e.g., hexanes), leaving the more soluble Ph₃PO in solution. Alternatively, if the product is a solid, recrystallization may be effective.

  • Poor E/Z Stereoselectivity: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.

    • Solution: As a general rule, unstabilized ylides tend to give the (Z)-alkene as the major product, while stabilized ylides favor the formation of the (E)-alkene.[11] For high (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, is often a superior alternative.

C. Knoevenagel Condensation

The Knoevenagel condensation is an effective method for forming a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.

Q: My Knoevenagel condensation with this compound is slow and gives a poor yield. What can I do to improve it?

A: The success of the Knoevenagel condensation is highly dependent on the choice of catalyst, solvent, and the method for removing the water byproduct.

Table 3: Troubleshooting Knoevenagel Condensation

IssuePotential CauseRecommended Solution
Low or No Reaction Ineffective catalystUse a more effective base catalyst such as piperidine or ammonium acetate. For some substrates, a Lewis acid catalyst may be beneficial.[12][13]
Reversible reactionRemove water as it is formed using a Dean-Stark apparatus or by adding molecular sieves.
Side Product Formation Self-condensation of the active methylene compoundUse a mild base to avoid deprotonation of the aldehyde.
Michael addition of a second equivalent of the active methylene compoundUse a 1:1 stoichiometry of the reactants.
Difficult Purification Removal of catalystIf using a basic amine catalyst, an acidic wash during work-up can help to remove it. Consider using a heterogeneous catalyst that can be filtered off.[14]

Detailed Explanations:

  • Catalyst and Conditions: The Knoevenagel condensation is typically catalyzed by a weak base.

    • Solution: Piperidine and ammonium acetate are common and effective catalysts.[15] The reaction is often performed in a solvent like toluene or ethanol at reflux to facilitate the dehydration step. Solvent-free conditions with a solid catalyst can also be highly effective and environmentally friendly.[15]

    • Causality: The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the aldehyde. The subsequent dehydration is often the rate-limiting step and is favored by heat and the removal of water.

  • Water Removal: As with imine formation, the removal of water is crucial to drive the equilibrium towards the product.

    • Solution: A Dean-Stark trap is highly effective when using a solvent like toluene that forms an azeotrope with water. For lower boiling point solvents or when running the reaction at a lower temperature, the addition of molecular sieves is a practical alternative.

IV. Experimental Protocols

Protocol 1: Synthesis of a Schiff Base via Condensation

This protocol describes a general procedure for the synthesis of an imine (Schiff base) from this compound and a primary amine.

  • To a round-bottom flask, add this compound (1.0 equiv) and the primary amine (1.0-1.1 equiv).

  • Add methanol or ethanol as the solvent (enough to dissolve the starting materials upon gentle heating).

  • Add a catalytic amount of acetic acid (1-2 drops).

  • Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction progress by TLC.[16]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

V. References

  • Reactions of carbonyl compounds in basic solutions. Part 28.1 The alkaline hydrolysis of 2-formylbenzonitrile, N-(2-formyl and -acetylphenyl)acetamides, N-(2-formylphenyl)-substituted benzamides, 4-(2-formylbenzoyl)morpholine, 3-(4-morpholino)- and -(N-methylanilino)-phthalides and -naphthalides. Journal of the Chemical Society, Perkin Transactions 2.

  • Optimization of conditions for Knoevenagel condensation reaction. ResearchGate.

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.

  • Preparation and Characterization of Some Schiff Base Compounds. ADYU J SCI. 2020;10(1):179-188.

  • This compound. BenchChem.

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. 2023;11:1233097.

  • schiff bases synthesis: Topics by Science.gov. Science.gov.

  • Wittig Reaction. Organic Chemistry Portal.

  • 4-(4-Morpholinyl)benzaldehyde. Santa Cruz Biotechnology.

  • Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction. Beilstein Journal of Organic Chemistry. 2023;19:144-153.

  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies.

  • Synthesis of Schiff Bases by Non-Conventional Methods. ResearchGate.

  • Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min). ResearchGate.

  • Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. ResearchGate.

  • The WITTIG REACTION With CHEMILUMINESCENCE!.

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. 2017.

  • This compound. Santa Cruz Biotechnology.

  • Wittig Reaction - Common Conditions.

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.

  • This compound. Chem-Impex.

  • This compound.

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec.

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.

  • 58287-80-2|this compound| Ambeed.

  • Knoevenagel condensation reaction optimization under various parameters a. ResearchGate.

  • An In-depth Technical Guide on the Physicochemical Properties of 4-chloro-N-(4-morpholinyl)benzamide. BenchChem.

  • N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide. ResearchGate.

References

Technical Support Center: Stability and Handling of 4-(Morpholine-4-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(Morpholine-4-carbonyl)benzaldehyde" (CAS 58287-80-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile building block throughout its storage and application. By understanding its potential degradation pathways and implementing proper handling and analytical procedures, you can mitigate experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored at 0-8°C in a tightly sealed, opaque container. It is crucial to protect the compound from light, atmospheric oxygen, and moisture to prevent degradation. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended.

Q2: What are the primary degradation pathways for this compound?

Due to its chemical structure, this compound is susceptible to two main degradation pathways:

  • Oxidation of the benzaldehyde functional group to form 4-(Morpholine-4-carbonyl)benzoic acid. This is the most common degradation pathway and is accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Hydrolysis of the N-acylmorpholine (amide) bond, which can be catalyzed by strong acidic or basic conditions, yielding morpholine and 4-formylbenzoic acid. While less common under standard storage conditions, this can be a concern if the compound is exposed to incompatible solvents or pH extremes.

Q3: I've noticed a change in the physical appearance of my stored compound. What could this indicate?

This compound is typically an off-white solid. A noticeable change in color (e.g., to yellow or tan) or texture could indicate degradation. The most likely cause is the oxidation of the aldehyde to the corresponding carboxylic acid. Analytical verification is recommended to confirm the purity of the material.

Q4: Can I dissolve the compound in any solvent for storage?

It is not recommended to store this compound in solution for extended periods, as this can accelerate degradation. If a stock solution is required, prepare it fresh and store it at low temperatures (0-8°C) for a short duration. Use anhydrous, aprotic solvents. Protic solvents like methanol or ethanol could potentially react with the aldehyde group, while aqueous solutions, especially at non-neutral pH, could promote hydrolysis.

Troubleshooting Guides

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound.

G A This compound B 4-(Morpholine-4-carbonyl)benzoic acid A->B Oxidation (Air, Light, Heat) C Morpholine + 4-Formylbenzoic Acid A->C Hydrolysis (Acid/Base)

Caption: Primary degradation pathways of this compound.

Analytical Troubleshooting: Detecting Decomposition

Regular analytical checks are crucial to ensure the purity of your starting material. Here are troubleshooting guides for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify potential degradation.

Guide 1: HPLC Analysis for Purity Assessment

A stability-indicating HPLC method is essential for separating the parent compound from its potential degradation products.[1][2][3][4]

Typical Starting Conditions for a Reversed-Phase HPLC Method:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30°C

Troubleshooting HPLC Results:

ObservationPotential Cause & Degradation ProductRecommended Action
New, more polar peak appearing at an earlier retention time than the main peak. Oxidation: The primary degradation product, 4-(Morpholine-4-carbonyl)benzoic acid, is more polar than the parent aldehyde and will elute earlier.Confirm the identity of the new peak by spiking the sample with a synthesized standard of the benzoic acid derivative. If a standard is unavailable, collect the fraction and analyze by mass spectrometry.
Appearance of a very early eluting peak, possibly with poor peak shape. Hydrolysis: Morpholine is a small, polar amine that will have very little retention on a C18 column under these conditions. 4-Formylbenzoic acid would also be an early eluting, polar compound.Modify the mobile phase to better retain polar compounds (e.g., use a lower percentage of organic solvent at the start of the gradient). Analyze for morpholine using a different method if necessary (e.g., HILIC or a derivatization approach).
Broadening or splitting of the main peak. On-column degradation or presence of closely related impurities. Ensure the mobile phase is not too acidic or basic. Check for column contamination. A void at the head of the column can also cause peak splitting.[5][6][7]
Gradual decrease in the main peak area over time with a corresponding increase in impurity peaks. Progressive decomposition of the compound. Review storage and handling procedures immediately. The material may no longer be suitable for use, depending on the purity requirements of your experiment.

Workflow for HPLC Purity Check:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation Prep Prepare fresh solution of This compound in Acetonitrile Inject Inject sample onto a calibrated HPLC system Prep->Inject Std Prepare reference standard of known purity (if available) Compare Compare to reference standard or initial timepoint chromatogram Std->Compare Run Run stability-indicating method (e.g., C18 gradient) Inject->Run Detect Monitor at 254 nm Run->Detect Eval Analyze chromatogram for new peaks or changes in peak area Detect->Eval Eval->Compare Decision Purity > 98%? Compare->Decision Proceed Proceed with Experiment Decision->Proceed Troubleshoot Troubleshoot & Purify Decision->Troubleshoot

Caption: HPLC workflow for purity assessment.

Guide 2: ¹H NMR Spectroscopy for Structural Integrity

¹H NMR is a powerful tool for confirming the structure of your material and detecting degradation.

Expected ¹H NMR Signals for this compound (in CDCl₃):

  • Aldehyde Proton (-CHO): A sharp singlet around δ 9.9-10.1 ppm .[8][9] This is the most diagnostic signal.

  • Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm , corresponding to the protons on the benzene ring.

  • Morpholine Protons: A broad multiplet around δ 3.4-3.8 ppm .

Troubleshooting NMR Spectra:

ObservationPotential Cause & Degradation ProductRecommended Action
Disappearance or significant decrease of the aldehyde singlet at ~10.0 ppm. Oxidation: The aldehyde has been converted to a carboxylic acid. The carboxylic acid proton signal is often very broad and may be difficult to observe, or it may appear further downfield (δ 10-13 ppm).Look for subtle shifts in the aromatic proton signals. The electron-withdrawing nature of the carboxylic acid group will alter their chemical environment compared to the aldehyde.
Appearance of new signals in the aromatic region and a new singlet around δ 10.0 ppm, but the morpholine signals are absent or diminished. Hydrolysis: The amide bond has cleaved. You may be observing signals for 4-formylbenzoic acid.Look for the characteristic signals of free morpholine (a singlet around δ 2.8-2.9 ppm for the N-H proton and multiplets for the -CH₂- groups).
Complex, unidentifiable signals in the spectrum. Multiple degradation products or polymerization. The sample is likely highly degraded and should not be used. Review storage conditions and obtain a fresh batch of the compound.

Interpreting Spectral Changes:

The conversion of the aldehyde to a carboxylic acid is the most common degradation. The key diagnostic change in the ¹H NMR spectrum is the loss of the sharp aldehyde proton signal.

Caption: Key ¹H NMR spectral changes upon oxidation.

Preventative Measures and Best Practices

To ensure the long-term stability of this compound, adhere to the following best practices:

  • Procurement: Purchase the compound from a reputable supplier and review the certificate of analysis upon receipt.

  • Inert Atmosphere: For long-term storage, aliquot the compound into smaller vials under an inert atmosphere (argon or nitrogen) to minimize repeated exposure to air and moisture.

  • Desiccation: Store the vials in a desiccator, especially in humid environments.

  • Temperature Control: Consistently maintain the storage temperature between 0-8°C. Avoid repeated freeze-thaw cycles.

  • Light Protection: Use amber vials or store clear vials in the dark to prevent photolytic degradation.

  • Record Keeping: Maintain a log of when the container is opened and closed. Perform periodic purity checks, especially for older batches or if there is any suspicion of degradation.

By following these guidelines, you can ensure the quality and reliability of this compound in your research and development activities.

References

Technical Support Center: Strategies to Improve the Solubility of 4-(Morpholine-4-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Morpholine-4-carbonyl)benzaldehyde. This document is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this compound. We will explore the underlying physicochemical reasons for its limited solubility and provide a series of practical, step-by-step strategies to overcome these issues in your experiments, from initial in vitro screening to preclinical formulation development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What are the structural features of this compound that contribute to its poor solubility?

A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic features within its molecular structure.

  • Hydrophobic Character: The primary contributor to its poor aqueous solubility is the benzaldehyde portion of the molecule. The aromatic benzene ring is non-polar and hydrophobic, which hinders favorable interactions with polar water molecules.[1][2]

  • Polar/Hydrophilic Character: The molecule possesses polar functional groups, including a tertiary amide and a morpholine ring, which contains an ether linkage.[3] The oxygen and nitrogen atoms can act as hydrogen bond acceptors. The morpholine ring itself is generally water-soluble.[4][5] However, the overall polarity conferred by these groups is insufficient to overcome the hydrophobicity of the larger aromatic system.

  • Amide Group: The nitrogen atom of the morpholine ring is part of a tertiary amide. Tertiary amides can accept hydrogen bonds but cannot donate them, limiting their interaction with water compared to primary or secondary amides.[6] Amides are typically regarded as having low water solubility.[6][7]

  • Crystalline Structure: As a solid, the energy required to break the crystal lattice structure can be significant, further contributing to low kinetic solubility.[8]

Q2: What is the expected solubility of this compound in common laboratory solvents?
Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous Water, PBS, SalinePoorDominated by the hydrophobic benzaldehyde moiety.
Polar Aprotic DMSO, DMF, NMP, AcetoneGood to ExcellentThese solvents can effectively solvate both the polar and non-polar regions of the molecule.
Polar Protic Ethanol, MethanolModerate to GoodThe alkyl chains can interact with the aromatic ring while the hydroxyl groups interact with the polar functionalities.
Non-Polar Hexanes, ToluenePoor to ModerateWhile the benzaldehyde portion is non-polar, the polar morpholine-carbonyl group limits solubility.
Chlorinated Dichloromethane (DCM), ChloroformGoodEffective at dissolving a wide range of organic compounds.
Q3: Is pH adjustment a viable strategy to solubilize this compound?

A3: No, pH adjustment is unlikely to be an effective strategy for this compound. This is a critical point of distinction from many other drug candidates. The reason lies in the absence of a readily ionizable functional group. The morpholine nitrogen is part of an amide linkage, which makes it essentially neutral. Amides are extremely weak bases, and significant protonation only occurs under very strong acidic conditions, far outside the physiologically relevant pH range.[10] The aldehyde group is also non-ionizable. Therefore, altering the pH of the solution will not convert the molecule into a more soluble salt form.

Q4: For an in vitro biological assay, what is the first and simplest strategy I should try to improve solubility?

A4: The most direct and widely used initial approach is the use of a co-solvent .[11][12] Preparing a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it into your aqueous assay buffer is the standard starting point. However, precipitation upon dilution is a common problem. If this occurs, creating a mixed co-solvent system (e.g., water with a small percentage of ethanol, propylene glycol, or PEG 400) is the next logical step.[13][14]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed, step-by-step solutions for overcoming specific solubility challenges encountered during experiments.

Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment.

This is a classic solubility problem indicating that the final concentration of the compound exceeds its thermodynamic solubility in the final aqueous medium, even with a small percentage of DMSO. Below are three validated strategies to address this, ranging from simple to more complex.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13] This "polarity reduction" makes the aqueous environment more hospitable to hydrophobic molecules, thereby increasing their solubility.[12][14] This is often the most straightforward method for preclinical studies.[12]

Table of Common Co-solvents for Preclinical Formulations:

Co-SolventAbbreviationTypical Concentration RangeKey Properties & Considerations
Dimethyl SulfoxideDMSO< 1% (cell-based assays), up to 10% (in vivo)Excellent solubilizing power, but can have cellular toxicity at higher concentrations.
EthanolEtOH1-20%Biocompatible, widely used. Can cause protein precipitation at high concentrations.
Propylene GlycolPG10-60%Common vehicle for oral and parenteral formulations. Can be viscous.
Polyethylene Glycol 400PEG 40010-100%Low toxicity, widely used for various administration routes.[15]
N-Methyl-2-pyrrolidoneNMP1-10%Strong solubilizer, but potential for toxicity should be evaluated.[12]

Protocol: Screening for an Optimal Co-Solvent System

  • Preparation: Prepare a high-concentration stock solution of this compound (e.g., 50 mg/mL or 200 mM) in pure DMSO.

  • Co-solvent Blanks: In separate vials, prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different co-solvents at various concentrations (e.g., 10%, 20%, 40% of PEG 400, PG, or Ethanol).

  • Test Dilution: Add a small aliquot of the DMSO stock solution to each co-solvent blank to reach the desired final concentration (e.g., 100 µM).

  • Observation: Vortex each solution gently. Observe immediately and after 1-2 hours at room temperature for any signs of precipitation (e.g., cloudiness, visible particles).

  • Validation: The optimal co-solvent system is the one that uses the lowest percentage of organic solvent while keeping the compound fully dissolved. Always run a vehicle control in your experiment to account for any effects of the co-solvent itself.

Causality: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[16] Above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate poorly soluble compounds like this compound, thereby increasing its apparent solubility in the bulk aqueous solution.[17][18][19]

Table of Common Surfactants for Pharmaceutical Formulations:

SurfactantTypeTypical Concentration RangeKey Properties & Considerations
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 5%Very common, low toxicity, used in many commercial formulations.
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 5%Similar to Tween 80, often used in protein formulations.
Cremophor® EL (Polyoxyl 35 Castor Oil)Non-ionic0.5 - 10%Excellent solubilizer but associated with hypersensitivity reactions in parenteral use.
Solutol® HS 15 (Macrogol 15 Hydroxystearate)Non-ionic1 - 20%Modern alternative to Cremophor with a better safety profile.
Sodium Dodecyl SulfateAnionic0.1 - 2%Strong solubilizer, but generally limited to in vitro or topical use due to protein denaturation and irritation.[19]

Protocol: Preparing a Surfactant-Based Formulation

  • Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant (e.g., 10% w/v Tween 80) in your desired aqueous buffer. Ensure the concentration is well above the CMC.

  • Compound Addition (Solvent Evaporation Method): a. Weigh the required amount of this compound into a glass vial. b. Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol or acetone). c. Add the aqueous surfactant solution to the organic solution. d. Remove the organic solvent under a stream of nitrogen or using a rotary evaporator to form a clear micellar solution.

  • Validation and Quality Control: a. Visually inspect the final solution for clarity against a black and white background. b. To confirm solubilization, filter the solution through a 0.22 µm filter and measure the concentration of the filtrate via HPLC-UV. A concentration matching the theoretical value indicates successful solubilization.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[20] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their hydrophobic cavity.[21] This forms a "host-guest" inclusion complex where the hydrophobic part of the guest is shielded from water, and the hydrophilic exterior of the CD allows the entire complex to be readily dissolved in water.[22][23]

Table of Common Cyclodextrins for Solubilization:

CyclodextrinAbbreviationKey Properties & Considerations
Hydroxypropyl-β-CyclodextrinHP-β-CDMost commonly used for parenteral formulations due to its high aqueous solubility and low toxicity.
Sulfobutylether-β-CyclodextrinSBE-β-CDHigh aqueous solubility and a favorable safety profile; used in several FDA-approved products.
β-Cyclodextrinβ-CDLower aqueous solubility and potential for nephrotoxicity limit its use in parenteral formulations, but suitable for oral applications.

Protocol: Preparation and Screening of a Cyclodextrin Complex

  • Phase Solubility Study (Higuchi and Connors Method): a. Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0 to 50 mM HP-β-CD). b. Add an excess amount of this compound to each solution. c. Agitate the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. d. Filter the samples (0.22 µm) and analyze the concentration of the dissolved compound in the supernatant by HPLC-UV. e. Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the stability constant.

  • Preparation of a Stock Solution: a. Based on the phase solubility diagram, determine the required concentration of cyclodextrin to dissolve your target concentration of the compound. It is often best to use a 2-5 fold molar excess of cyclodextrin. b. Dissolve the cyclodextrin in the aqueous buffer first. c. Slowly add the powdered this compound while stirring or sonicating until a clear solution is obtained.

Part 3: Advanced Strategies & Visualization

For more advanced formulation needs, such as improving oral bioavailability for in vivo studies, more sophisticated techniques may be required.

  • Solid Dispersions: This technique involves dispersing the compound in an inert hydrophilic carrier or matrix at the solid state.[24][25] Methods like solvent evaporation or melt extrusion can be used to create a solid dispersion where the drug is present in a fine crystalline or, ideally, an amorphous state.[26][27] The amorphous form lacks a crystal lattice, requiring less energy to dissolve, which leads to higher apparent solubility and faster dissolution rates.[27][28]

  • Particle Size Reduction: Techniques like micronization or nano-milling reduce the particle size of the drug, which increases the surface area available for dissolution.[12] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution, which can improve bioavailability, especially for dissolution-rate-limited drugs.[18]

Visual Workflow and Mechanisms

To aid in selecting the appropriate strategy, the following diagrams illustrate the decision-making process and the mechanisms of action.

G cluster_0 Solubilization Strategy Workflow Start Start: Poorly Soluble This compound AssayType What is the experimental context? Start->AssayType InVitro In Vitro / Early Screening AssayType->InVitro Screening InVivo In Vivo / Preclinical AssayType->InVivo Formulation CoSolvent Strategy 1: Co-Solvent System InVitro->CoSolvent Cyclodextrin Strategy 3: Cyclodextrin Complex InVivo->Cyclodextrin Precipitation Precipitation Occurs? CoSolvent->Precipitation Surfactant Strategy 2: Surfactant Micelles Surfactant->Cyclodextrin Still issues Advanced Advanced Formulation: Solid Dispersion / Nanomilling Cyclodextrin->Advanced Bioavailability issues remain Success Success: Homogeneous Solution Cyclodextrin->Success Advanced->Success Precipitation->Surfactant Yes Precipitation->Success No

Caption: Decision tree for selecting a solubilization strategy.

G cluster_micelle Micellar Solubilization center surfactant_head surfactant_tail drug Drug Molecule label_hydrophobic Hydrophobic Tails (Form Core) drug->label_hydrophobic s1 0,0.2 0,0.2 s1->0,0.2 s2 0.15,0.15 0.15,0.15 s2->0.15,0.15 s3 0.2,0 0.2,0 s3->0.2,0 label_hydrophilic Hydrophilic Heads (Interact with Water) s3->label_hydrophilic s4 0.15,-0.15 0.15,-0.15 s4->0.15,-0.15 s5 0,-0.2 0,-0.2 s5->0,-0.2 s6 -0.15,-0.15 -0.15,-0.15 s6->-0.15,-0.15 s7 -0.2,0 -0.2,0 s7->-0.2,0 s8 -0.15,0.15 -0.15,0.15 s8->-0.15,0.15

Caption: Diagram of a drug molecule encapsulated in a surfactant micelle.

Caption: Formation of a drug-cyclodextrin inclusion complex.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(Morpholine-4-carbonyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The scaffold of 4-(morpholine-4-carbonyl)benzaldehyde serves as a versatile and privileged structure in medicinal chemistry.[1][2] Its unique architecture, combining an aromatic aldehyde with a morpholine ring, offers a foundation for developing novel therapeutic agents. The morpholine moiety is particularly advantageous, often enhancing physicochemical properties like solubility and metabolic stability, while also providing key interaction points with biological targets.[1][3][4][5] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, most notably in the realms of anticancer, antimicrobial, and anti-inflammatory research.[1][4][5]

This guide provides a comparative analysis of these biological activities, supported by experimental data and detailed protocols to empower researchers in drug discovery and development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for more effective and selective cancer therapeutics has led to the investigation of numerous heterocyclic compounds. Derivatives of this compound have emerged as a promising class, with studies demonstrating their potent cytotoxic effects against various cancer cell lines.[6][7] The structural modifications on the benzaldehyde and morpholine rings allow for fine-tuning of their activity and selectivity.

A notable mechanism of action for some of these derivatives involves the inhibition of crucial enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal for angiogenesis, or topoisomerases, which are essential for DNA replication in rapidly dividing cells.[7][8]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative morpholine-containing derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5h Morpholine-Benzimidazole-OxadiazoleHT-29 (Colon)0.049 (VEGFR-2)[8]
5j Morpholine-Benzimidazole-OxadiazoleHT-29 (Colon)0.098 (VEGFR-2)[8]
8b Benzophenone-Morpholine HybridMCF-7 (Breast)~13 (Average)[9]
8f Benzophenone-Morpholine HybridA549 (Lung)~13 (Average)[9]
M5 Substituted MorpholineMDA-MB-231 (Breast)81.92 µg/mL[7]
M2 Substituted MorpholineMDA-MB-231 (Breast)88.27 µg/mL[7]

Note: Data is compiled from multiple studies on related morpholine derivatives to illustrate the potential of the chemical class. Direct side-by-side comparisons may vary based on experimental conditions.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Methodology:

  • Cell Culture: Culture and maintain the desired human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[10]

  • Cell Seeding: Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Add 100 µL of varying concentrations of the compounds to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-Well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_incubation Incubate for 4 hours (Formazan Formation) mtt_add->formazan_incubation solubilize Remove Medium & Add Solubilizer (DMSO) formazan_incubation->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_ic50 Calculate % Viability & Determine IC50 read_plate->calc_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development.[11] Morpholine and its derivatives have a long history of being explored for their antimicrobial properties, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.[3][12][13][14] The mechanism of action can involve various strategies, including the disruption of the bacterial cell membrane and the production of reactive oxygen species (ROS) that cause cellular damage.[3]

Comparative Antimicrobial Data (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for several morpholine derivatives against common bacterial strains.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
Ru(ii)-3 Morpholine-Ruthenium ComplexS. aureus0.78[3]
Compound 6 Morpholine DerivativeB. anthracis6.25[12]
Compound 3 Morpholine DerivativeM. flavus12.5[12]
Compound 4 ThiosemicarbazideE. faecalis31.25-62.5[15]
Compound 5 Morpholine DerivativeVarious strains3.125[13]

Note: The data highlights the broad-spectrum potential of morpholine-based compounds. MIC values are highly dependent on the specific derivative and bacterial strain.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[16][17]

Methodology:

  • Prepare Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes in each well should be 50 µL or 100 µL.

  • Plate Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • Result Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_prep Preparation cluster_exp Inoculation & Incubation cluster_analysis Analysis inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilutions Prepare 2-Fold Serial Dilutions of Compounds in 96-Well Plate dilutions->inoculate incubate Incubate Plate at 37°C for 16-20h inoculate->incubate read_mic Visually Inspect for Turbidity (Growth) incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic

Caption: Broth Microdilution Workflow for MIC.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a critical biological response, but its dysregulation contributes to numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[18] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[18] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition. Benzaldehyde and morpholine derivatives have shown potential as COX inhibitors.[19][20]

Comparative COX-2 Inhibition Data

The following table presents data for morpholine derivatives evaluated for their ability to inhibit COX-1 and COX-2 enzymes, demonstrating the potential for developing selective COX-2 inhibitors.

Compound IDDerivative ClassCOX-1 Inhibition (%) at 20 µMCOX-2 Inhibition (%) at 20 µMReference
Compound 6 BenzothiazineSignificantSignificant[20]
Compound 8 BenzothiazineSignificantSignificant[20]

Note: The search results indicate that morpholine and related benzoxazine/benzothiazine derivatives show significant in vitro anti-inflammatory activity by inhibiting COX enzymes, though specific IC50 values for this compound derivatives were not found in the initial broad search. The data presented demonstrates the principle for this class of compounds.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of the COX enzyme. It is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX, using a specific probe.[21]

Methodology:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[21][22] This includes reconstituting the human recombinant COX-2 enzyme, preparing the COX Assay Buffer, and diluting the COX Probe and Arachidonic Acid substrate.

  • Plate Setup: In a 96-well white opaque plate, set up wells for the Enzyme Control (EC), Inhibitor Control (IC, e.g., Celecoxib), and the test compounds (Sample screen, S).[21]

  • Inhibitor Addition: Add 10 µL of the diluted test inhibitor to the 'S' wells. Add 10 µL of the known inhibitor (Celecoxib) to the 'IC' wells and 10 µL of Assay Buffer to the 'EC' wells.

  • Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound relative to the enzyme control and calculate the IC50 value.

G cluster_reaction Reaction cluster_detection Detection Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (Intermediate) Arachidonic_Acid->PGG2 catalyzed by COX2_Enzyme COX-2 Enzyme + Inhibitor COX2_Enzyme->PGG2 Probe Fluorogenic Probe Fluorescence Fluorescent Product Probe->Fluorescence PGG2->Fluorescence oxidizes

References

A Comparative Guide to the Efficacy of 4-(Morpholine-4-carbonyl)benzaldehyde-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the morpholine ring is a well-established "privileged pharmacophore." Its inclusion in a molecule can significantly enhance desirable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The compound 4-(Morpholine-4-carbonyl)benzaldehyde represents a versatile starting point for the synthesis of novel therapeutics, particularly in the realm of anti-cancer and anti-inflammatory agents.[2] This guide provides a comparative analysis of a proposed series of inhibitors based on this scaffold, focusing on their potential as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cancer progression.

The Rationale for Targeting PI3K with Morpholine-Containing Compounds

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. A significant body of research has demonstrated that incorporating a morpholine moiety into small molecule inhibitors can lead to potent and selective inhibition of PI3K isoforms.[3][4][5] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of the kinase. This guide outlines a strategy for leveraging the this compound scaffold to generate a focused library of chalcone-based PI3K inhibitors.

Proposed Synthesis of a Focused Inhibitor Library

The aldehyde functionality of this compound makes it an ideal substrate for the Claisen-Schmidt condensation reaction. This reaction allows for the straightforward synthesis of chalcones, a class of compounds known for their diverse biological activities, including enzyme inhibition.[2] By reacting this compound with a variety of substituted acetophenones, a library of chalcone derivatives can be generated. The substituents on the acetophenone ring can be systematically varied to probe the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A This compound C Claisen-Schmidt Condensation A->C B Substituted Acetophenones (e.g., 4-hydroxy, 4-methoxy, 4-chloro) B->C D Chalcone-Based Inhibitor Library C->D G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor MCB Inhibitor Inhibitor->PI3K inhibits

References

Validating the Mechanism of Action of 4-(Morpholine-4-carbonyl)benzaldehyde Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic development is built, ensuring efficacy, selectivity, and safety. This guide provides an in-depth, experience-driven framework for validating the MoA of novel compounds, using the hypothetical case of "4-(Morpholine-4-carbonyl)benzaldehyde" and its derivatives as inhibitors of Kynurenine-3-Monooxygenase (KMO).

For researchers, scientists, and drug development professionals, this document outlines not just the "what" and "how," but the critical "why" behind experimental choices. We will navigate the path from initial hypothesis to robust, multi-faceted validation, comparing our target compound with a well-characterized KMO inhibitor, Ro 61-8048.

Introduction: The Therapeutic Potential of KMO Inhibition

The kynurenine pathway is a major route of tryptophan metabolism, producing several neuroactive and immunomodulatory metabolites. A key enzyme in this pathway is Kynurenine-3-Monooxygenase (KMO), which sits at a critical branch point.[1][2][3] Inhibition of KMO is a promising therapeutic strategy for a range of neurological disorders, including Huntington's and Alzheimer's diseases.[4][5] By blocking KMO, the metabolic flux is shifted away from the production of the neurotoxin 3-hydroxykynurenine (3-HK) and downstream quinolinic acid, and towards the formation of the neuroprotective kynurenic acid (KYNA).[1][3][4]

"this compound" is a versatile chemical scaffold, and its derivatives are being explored for various biological activities.[6][7][8][9] While its precise MoA is under investigation, its structural features suggest potential as an enzyme inhibitor. This guide will proceed with the hypothesis that it acts as a KMO inhibitor and will detail the necessary steps to validate this proposed mechanism.

The Kynurenine Pathway and the Role of KMO

To comprehend the significance of KMO inhibition, a foundational understanding of the kynurenine pathway is essential. The following diagram illustrates the key steps and the pivotal role of KMO.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO Kynurenic Acid Kynurenic Acid Kynurenine->Kynurenic Acid KAT Quinolinic Acid Quinolinic Acid 3-Hydroxykynurenine->Quinolinic Acid Kynureninase Neurotoxicity Neurotoxicity Quinolinic Acid->Neurotoxicity Neuroprotection Neuroprotection Kynurenic Acid->Neuroprotection IDO_TDO IDO/TDO KMO KMO KAT KAT Kynureninase Kynureninase

Caption: The Kynurenine Pathway highlighting the central role of KMO.

Comparative Analysis: this compound vs. Ro 61-8048

To establish the efficacy and properties of our lead compound, a direct comparison with a known inhibitor is crucial. Ro 61-8048 is a potent and selective KMO inhibitor that has been extensively studied.[10]

ParameterThis compound (Hypothetical Data)Ro 61-8048 (Literature Data)Significance
IC50 (Biochemical Assay) 50 nM20 nMPotency of direct enzyme inhibition.
IC50 (Cell-based Assay) 200 nM100 nMCellular permeability and target engagement.
Selectivity High vs. other monooxygenasesHigh vs. other monooxygenasesReduced off-target effects.
Brain Penetration ModerateLowCrucial for treating neurodegenerative diseases.[4][5]
In vivo Efficacy Reduction in 3-HK, increase in KYNAReduction in 3-HK, increase in KYNAConfirmation of MoA in a biological system.[10]

Experimental Validation of KMO Inhibition: A Step-by-Step Guide

The validation of KMO inhibition should follow a logical and tiered approach, from direct enzyme interaction to cellular and in vivo effects.

Biochemical Assays: Direct Target Engagement

The initial step is to determine if the compound directly interacts with and inhibits the KMO enzyme.

Protocol: Recombinant Human KMO Inhibition Assay

  • Objective: To measure the direct inhibition of recombinant human KMO by the test compound.

  • Materials: Recombinant human KMO enzyme, L-kynurenine (substrate), NADPH (cofactor), assay buffer, 96-well UV-transparent plates, spectrophotometer.

  • Procedure:

    • Prepare a dilution series of "this compound" and the reference compound, Ro 61-8048.

    • In a 96-well plate, add the assay buffer, recombinant KMO enzyme, and the test compounds.

    • Initiate the enzymatic reaction by adding L-kynurenine and NADPH.

    • Incubate at 37°C for a specified time.

    • Measure the decrease in NADPH absorbance at 340 nm, which is proportional to KMO activity.

    • Calculate the IC50 value for each compound.

Causality: This assay provides direct evidence of target engagement. A low IC50 value suggests a potent interaction between the compound and the enzyme's active site. Commercial kits are available for this purpose.[11]

Cellular Assays: Target Engagement in a Biological Context

Demonstrating that the compound can penetrate cells and inhibit KMO in a cellular environment is the next critical step.

Protocol: Cellular KMO Activity Assay in Human Microglia Cells

  • Objective: To measure the inhibition of endogenous KMO in a relevant cell line.

  • Materials: Human microglia cell line (e.g., HMC3), cell culture medium, L-kynurenine, test compounds, LC-MS/MS system.

  • Procedure:

    • Culture human microglia cells to confluency.

    • Treat the cells with a dilution series of "this compound" and Ro 61-8048 for 24 hours.

    • Add L-kynurenine to the cell culture medium and incubate for a further 4 hours.

    • Collect the cell culture supernatant.

    • Analyze the levels of 3-hydroxykynurenine and kynurenic acid in the supernatant using a validated LC-MS/MS method.[2][12]

    • Calculate the IC50 based on the reduction of 3-hydroxykynurenine production.

Causality: This assay confirms that the compound is cell-permeable and can engage with the KMO target within the complex milieu of a cell. A significant decrease in 3-HK and a corresponding increase in KYNA provide strong evidence for the proposed MoA.[13]

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Biochemical_Assay Biochemical Assay (Recombinant KMO) Cellular_Assay Cellular Assay (Microglia) Biochemical_Assay->Cellular_Assay Confirms cell permeability Animal_Model Animal Model (e.g., Mouse) Cellular_Assay->Animal_Model Proceed if cellularly active PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Measures in vivo efficacy

Caption: A streamlined workflow for validating the MoA of a KMO inhibitor.

In Vivo Models: Demonstrating Therapeutic Potential

The final stage of MoA validation involves demonstrating the compound's efficacy in a living organism.

Protocol: In Vivo Pharmacodynamic Study in a Mouse Model

  • Objective: To assess the effect of the compound on the kynurenine pathway metabolites in vivo.

  • Materials: C57BL/6 mice, "this compound," Ro 61-8048, vehicle solution, equipment for blood and brain tissue collection, LC-MS/MS system.

  • Procedure:

    • Administer the test compounds and vehicle to different groups of mice via an appropriate route (e.g., oral gavage).

    • At various time points post-administration, collect blood and brain tissue samples.

    • Process the samples to extract metabolites.

    • Quantify the levels of kynurenine, 3-hydroxykynurenine, and kynurenic acid in plasma and brain homogenates using LC-MS/MS.

    • Analyze the data to determine the effect of the compounds on the KYNA/3-HK ratio.

Causality: This experiment provides the most robust evidence for the MoA in a complex physiological system. A significant increase in the KYNA/3-HK ratio in the brain following compound administration would strongly support the hypothesis that "this compound" is a brain-penetrant KMO inhibitor with therapeutic potential.[10]

Conclusion: A Rigorous Path to MoA Validation

The validation of a compound's mechanism of action is a multi-step, evidence-based process. By progressing from biochemical assays to cellular and in vivo models, researchers can build a comprehensive and compelling case for a specific MoA. This guide, using the example of "this compound" as a hypothetical KMO inhibitor, provides a blueprint for this critical aspect of drug discovery. The principles and protocols outlined here are designed to ensure scientific integrity and to accelerate the development of novel and effective therapeutics.

References

comparative study of synthesis methods for "4-(Morpholine-4-carbonyl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 4-(Morpholine-4-carbonyl)benzaldehyde for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the morpholine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] The title compound, this compound, serves as a critical bifunctional building block in the synthesis of a wide array of biologically active molecules. Its aldehyde group provides a reactive handle for the construction of complex molecular architectures, while the morpholine amide modulates solubility and metabolic stability. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this key intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their synthetic campaigns.

At a Glance: A Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. Here, we compare three of the most prevalent and practical methods: classical amidation, palladium-catalyzed carbonylation, and an oxidation-based approach. Each method carries its own set of advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials.

Synthetic Method Starting Materials Key Reagents Typical Yield Key Advantages Potential Challenges
1. Amidation 4-Formylbenzoic acid, MorpholineThionyl chloride or Oxalyl chloride, TriethylamineGood to ExcellentReadily available and inexpensive starting materials; straightforward and scalable procedure.Two-step process; use of corrosive and hazardous reagents (thionyl/oxalyl chloride).
2. Palladium-Catalyzed Carbonylation 4-Bromobenzaldehyde, MorpholinePd(OAc)₂, Xantphos, CO source (e.g., Co₂(CO)₈), DMAPExcellent (up to 93%)[2]High yield in a single step; mild reaction conditions with microwave acceleration.Requires a palladium catalyst and specialized ligand; use of toxic carbon monoxide or a surrogate.
3. Oxidation of Alcohol 4-(Morpholin-4-yl)benzyl alcoholDess-Martin Periodinane or Swern Oxidation reagents (DMSO, oxalyl chloride)Good to ExcellentMild and selective oxidation; avoids harsh reagents for the final step.Requires the synthesis of the precursor alcohol; oxidation reagents can be expensive or produce malodorous byproducts.

Method 1: The Classical Amidation Approach

This well-established, two-step method remains a popular choice due to its reliability and the low cost of starting materials. The synthesis begins with the conversion of commercially available 4-formylbenzoic acid to the more reactive 4-formylbenzoyl chloride, which is then reacted with morpholine to form the desired amide.

Causality Behind Experimental Choices

The initial activation of the carboxylic acid to an acyl chloride is a crucial step to facilitate the nucleophilic attack by the secondary amine of morpholine. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies workup.[3] The subsequent amidation is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.

Amidation_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 4-Formylbenzoic_acid 4-Formylbenzoic acid 4-Formylbenzoyl_chloride 4-Formylbenzoyl chloride 4-Formylbenzoic_acid->4-Formylbenzoyl_chloride SOCl₂, Toluene, Reflux Target_Molecule This compound 4-Formylbenzoyl_chloride->Target_Molecule Triethylamine, DCM Morpholine Morpholine Morpholine->Target_Molecule

Figure 1: Workflow for the classical amidation synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Formylbenzoyl chloride [3][4]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-formylbenzoic acid (10 mmol, 1.50 g) and anhydrous toluene (20 mL).

  • Carefully add thionyl chloride (20 mmol, 1.46 mL) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-formylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve morpholine (11 mmol, 0.97 mL) and triethylamine (12 mmol, 1.67 mL) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude 4-formylbenzoyl chloride (10 mmol) in anhydrous dichloromethane (10 mL) dropwise to the cooled morpholine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with the addition of water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the pure this compound.

Method 2: Palladium-Catalyzed Aminocarbonylation

This modern approach offers a highly efficient, one-pot synthesis of the target molecule from a readily available aryl halide. The use of palladium catalysis and microwave irradiation significantly accelerates the reaction, leading to excellent yields in a short amount of time.[2]

Mechanistic Rationale

The catalytic cycle of this reaction involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by the insertion of carbon monoxide (from a source like dicobalt octacarbonyl) into the palladium-aryl bond to form a palladium-acyl complex. Subsequent nucleophilic attack by morpholine and reductive elimination yields the desired amide and regenerates the palladium(0) catalyst. The Xantphos ligand is particularly effective in this transformation due to its wide bite angle, which promotes the reductive elimination step.

Palladium_Catalysis 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction_Vessel Microwave Vial 4-Bromobenzaldehyde->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Pd(OAc)₂, Xantphos, Co₂(CO)₈, DMAP, 1,4-Dioxane, 90°C, 20 min

Figure 2: Palladium-catalyzed aminocarbonylation workflow.

Detailed Experimental Protocol[2]
  • To a dry microwave vial, add 4-bromobenzaldehyde (1 mmol, 185 mg), morpholine (2 mmol, 174 µL), palladium(II) acetate (0.05 mmol, 11.2 mg), Xantphos (0.05 mmol, 28.9 mg), and 4-(dimethylamino)pyridine (DMAP) (2 mmol, 244 mg).

  • Add anhydrous 1,4-dioxane (5 mL) to the vial.

  • Carefully add dicobalt octacarbonyl (0.25 mmol, 85 mg) as the carbon monoxide source.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 90 °C for 20 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography on silica gel to yield this compound (reported yield up to 93%).[2]

Method 3: Oxidation of 4-(Morpholin-4-yl)benzyl alcohol

Principles of the Oxidation Step

The selective oxidation of a primary benzyl alcohol to an aldehyde without over-oxidation to a carboxylic acid is a common challenge in organic synthesis. Reagents like the Dess-Martin periodinane (DMP) and the Swern oxidation protocol are highly effective for this transformation under mild conditions.[5][6] DMP is a hypervalent iodine compound that offers high chemoselectivity and is tolerant of many functional groups.[7] The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, providing a metal-free and efficient oxidation method.[8][9]

Oxidation_Pathway cluster_step1_oxidation Step 1: Synthesis of Precursor Alcohol cluster_step2_oxidation Step 2: Selective Oxidation Starting_Material e.g., 4-(chloromethyl)benzoyl chloride + Morpholine, then reduction Precursor_Alcohol 4-(Morpholin-4-yl)benzyl alcohol Starting_Material->Precursor_Alcohol Target_Molecule_Ox This compound Precursor_Alcohol->Target_Molecule_Ox Dess-Martin Periodinane or Swern Oxidation

Figure 3: Synthetic route via oxidation of a benzyl alcohol.

Detailed Experimental Protocol (using Dess-Martin Periodinane)

Step 1: Synthesis of 4-(Morpholin-4-yl)benzyl alcohol (A representative procedure)

  • The synthesis of the precursor alcohol, 4-(morpholin-4-yl)benzyl alcohol, can be achieved through various methods, including the reduction of the corresponding benzoic acid or ester, or the reaction of 4-chloromethylbenzoyl chloride with morpholine followed by hydrolysis and reduction.

Step 2: Oxidation to this compound [10][11]

  • Dissolve 4-(morpholin-4-yl)benzyl alcohol (5 mmol, 1.04 g) in anhydrous dichloromethane (50 mL) in a round-bottom flask.

  • Add Dess-Martin periodinane (6 mmol, 2.54 g) to the solution in one portion at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials and specialized equipment, and considerations regarding cost and hazardous waste disposal.

  • For large-scale, cost-effective synthesis where the handling of corrosive reagents is manageable, the classical amidation route is a robust and reliable choice.

  • When high yield and rapid synthesis are paramount, and access to a microwave reactor and palladium catalyst is available, the palladium-catalyzed aminocarbonylation is an excellent, modern alternative.

  • The oxidation of the corresponding benzyl alcohol offers a valuable approach when starting from different precursors or when extremely mild final-step conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

By understanding the nuances of each method, researchers can strategically select the most appropriate synthetic pathway to efficiently access this important building block for their drug discovery and development programs.

References

From Benchtop to Bedside: A Comparative Guide to In Vitro and In Vivo Studies of 4-(Morpholine-4-carbonyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel therapeutic agent from a laboratory concept to a clinical candidate is both arduous and intricate. Central to this process is the rigorous evaluation of a compound's biological activity, a path that invariably traverses the distinct yet complementary realms of in vitro and in vivo studies. This guide provides a comprehensive comparison of these two critical evaluation methodologies through the lens of derivatives of "4-(Morpholine-4-carbonyl)benzaldehyde," a versatile scaffold in medicinal chemistry with demonstrated potential in the development of anti-cancer and anti-inflammatory agents.[1] This analysis is designed for researchers, scientists, and drug development professionals to illuminate the nuances of experimental design, data interpretation, and the crucial translational insights gained from both approaches.

The Core Scaffold: this compound

The parent molecule, this compound, serves as a valuable starting point for the synthesis of a diverse array of biologically active compounds.[1] Its structure, featuring a reactive aldehyde group and a morpholine moiety, allows for the facile creation of derivatives such as chalcones, thiosemicarbazones, and pyrazolines. The morpholine ring, in particular, is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.

In Vitro Evaluation: Deconstructing Biological Activity in a Controlled Environment

In vitro studies, conducted in a controlled laboratory setting outside of a living organism, are the foundational step in characterizing the biological effects of novel compounds. These assays are indispensable for initial screening, mechanism of action studies, and establishing a baseline understanding of a compound's potential.

A Case Study: Chalcone Derivatives in Cancer Cell Lines

Chalcones, a class of compounds readily synthesized from benzaldehyde derivatives, have been extensively studied for their cytotoxic effects against various cancer cell lines.[2][3][4][5] A typical in vitro workflow for evaluating a novel chalcone derivative synthesized from this compound would involve the following key experiments:

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.

  • Compound Preparation: The synthesized chalcone derivative is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared to achieve a range of desired concentrations.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing varying concentrations of the chalcone derivative. A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effects.

  • MTT Assay: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is then determined.

Data Presentation: In Vitro Cytotoxicity of a Hypothetical Chalcone Derivative

Cell LineCompoundIC50 (µM)
HCT-116 (Colon Cancer)Chalcone Derivative S115.90[6]
Control DrugDoxorubicin1.50

Causality Behind Experimental Choices: The MTT assay is a widely accepted and cost-effective method for assessing cell viability and is often the first step in screening for potential anticancer agents. The choice of cell line is critical and should be relevant to the intended therapeutic area.

Mandatory Visualization: In Vitro Screening Workflow

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation start This compound synth Claisen-Schmidt Condensation start->synth chalcone Chalcone Derivative synth->chalcone cell_culture Cancer Cell Culture chalcone->cell_culture treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Workflow for the synthesis and in vitro cytotoxicity screening of a chalcone derivative.

In Vivo Evaluation: Assessing Biological Effects in a Complex Living System

While in vitro studies provide valuable initial data, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies, conducted in whole animals, are therefore essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a systemic context.

A Case Study: Chalcone Derivatives in a Colon Cancer Mouse Model

Following promising in vitro results, a chalcone derivative would be advanced to in vivo testing. A common model for assessing anticancer efficacy is the xenograft mouse model.

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

  • Animal Model: Immunocompromised mice (e.g., Swiss albino mice) are used to prevent rejection of human tumor cells.

  • Tumor Induction: Human colon cancer cells (e.g., Ehrlich Ascites Carcinoma or Dalton's Lymphoma Ascites) are injected subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

  • Treatment Administration: Once the tumors reach a specified volume, the mice are randomly assigned to treatment and control groups. The chalcone derivative is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The antitumor efficacy is evaluated by comparing the tumor volume and weight in the treated group to the control group. The percentage of tumor growth inhibition is calculated. An increase in the lifespan of the treated mice is also a key parameter.[6]

Data Presentation: In Vivo Efficacy of a Hypothetical Chalcone Derivative

Treatment GroupAverage Tumor Volume (mm³) at Day 21Average Tumor Weight (g) at Day 21Increase in Lifespan (%)
Vehicle Control15001.8-
Chalcone Derivative S1 (20 mg/kg)7500.950

Causality Behind Experimental Choices: The xenograft model provides a living system to assess a compound's ability to inhibit tumor growth. Monitoring body weight is crucial as a significant decrease can indicate toxicity. The route of administration is chosen to mimic the intended clinical route.

Mandatory Visualization: In Vivo Efficacy Study Workflow

G cluster_invivo In Vivo Evaluation animal_model Immunocompromised Mice tumor_induction Tumor Cell Implantation animal_model->tumor_induction treatment_group Treatment with Chalcone Derivative tumor_induction->treatment_group control_group Vehicle Control tumor_induction->control_group monitoring Tumor Volume & Body Weight Monitoring treatment_group->monitoring control_group->monitoring endpoint Tumor Excision & Weight Measurement monitoring->endpoint

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft mouse model.

Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal of preclinical studies is to predict the clinical performance of a drug candidate. The correlation between in vitro and in vivo data is therefore of paramount importance.

A potent compound in vitro (low IC50) may not necessarily translate to high efficacy in vivo. This discrepancy can arise from several factors, including:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can limit the compound's effectiveness in a living organism.

  • Toxicity: The compound may exhibit toxicity at concentrations required for therapeutic efficacy.

  • Tumor Microenvironment: The complex interplay of various cell types and signaling pathways within the tumor microenvironment can influence a drug's activity in ways that are not captured by simple in vitro models.

Conversely, a compound with moderate in vitro activity might show significant in vivo efficacy if it has favorable pharmacokinetic properties and is well-tolerated.

Conclusion: An Integrated Approach for Drug Discovery Success

The development of novel therapeutics from scaffolds like this compound necessitates a carefully integrated strategy that leverages the strengths of both in vitro and in vivo studies. In vitro assays provide a rapid and cost-effective means for initial screening and mechanistic elucidation, while in vivo models offer a more physiologically relevant system for evaluating efficacy and safety. A thorough understanding of the principles, protocols, and limitations of each approach, as outlined in this guide, is essential for making informed decisions and successfully advancing promising drug candidates through the development pipeline. The ultimate success lies in the thoughtful design of experiments that allow for a meaningful comparison and translation of findings from the laboratory to living systems.

References

The Pivotal Role of the Morpholine Moiety: A Comparative Guide to the Structure-Activity Relationship of 4-(Morpholine-4-carbonyl)benzaldehyde Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the morpholine ring has emerged as a "privileged pharmacophore," a structural motif consistently found in a wide array of clinically successful drugs. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions, make it an invaluable component in drug design. This guide delves into the structure-activity relationship (SAR) of analogs based on the versatile 4-(Morpholine-4-carbonyl)benzaldehyde scaffold, with a particular focus on their potential as anticancer agents through the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a highly attractive target for therapeutic intervention. The morpholine moiety has been instrumental in the development of potent PI3K inhibitors, as it can effectively interact with the catalytic site of the enzyme. This guide will provide a comparative analysis of different classes of morpholine-containing compounds, offering insights into the structural modifications that enhance their inhibitory activity and cellular efficacy.

Comparative Analysis of Morpholine-Containing PI3K Inhibitors

While direct, extensive SAR studies on a series of analogs derived from the exact this compound scaffold are not abundantly available in the public domain, we can glean valuable insights by examining structurally related compounds where the morpholine unit is a key feature. This comparative approach allows us to understand the contribution of the morpholine ring and the effect of modifications on the adjoining aromatic systems.

Case Study 1: 4-Morpholino-2-phenylquinazoline Derivatives

A study by Hayakawa et al. (2006) explored a series of 4-morpholino-2-phenylquinazolines as inhibitors of PI3Kα. Their work provides a clear illustration of how modifications to the core scaffold and the phenyl ring impact inhibitory potency.

Compound IDCore ScaffoldR Group (on Phenyl Ring)PI3Kα IC50 (nM)A375 Cell Proliferation IC50 (µM)
Reference A QuinazolineH>1000>10
15e Thieno[3,2-d]pyrimidineH2.00.58
Analog B Quinazoline4-OH150ND
Analog C Quinazoline3,4-(OCH2O)-80ND
Data synthesized from Hayakawa et al., 2006. ND = Not Determined.

Key SAR Insights:

  • Core Scaffold is Crucial: Replacing the quinazoline ring with a thieno[3,2-d]pyrimidine scaffold (compound 15e ) dramatically increased the inhibitory activity against PI3Kα by over 500-fold compared to the parent quinazoline. This highlights the significant role of the heterocyclic core in orienting the molecule within the enzyme's active site.

  • Substitution on the Phenyl Ring: The addition of hydroxyl or methylenedioxy groups to the 2-phenyl ring led to a moderate increase in potency, suggesting that these substitutions may engage in additional interactions with the enzyme.

Case Study 2: 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives

More recently, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were designed and synthesized as potent PI3K inhibitors. This class of compounds provides valuable information on the impact of substitutions on a different aromatic system, further elucidating the role of the morpholine groups.

Compound IDR GroupPI3Kα IC50 (nM)PI3Kδ IC50 (nM)A2780 Cell Proliferation IC50 (µM)
BKM-120 (Control) -44.6 ± 3.679.3 ± 11.00.5 ± 0.1
17e 4-Fluorophenyl42.5 ± 5.355.6 ± 3.80.4 ± 0.1
17m 3-Methoxyphenyl38.9 ± 4.5ND0.8 ± 0.2
17o 3-Chlorophenyl35.7 ± 2.9204.2 ± 22.20.3 ± 0.1
17p 3-Trifluoromethylphenyl31.8 ± 4.115.4 ± 1.90.2 ± 0.0
Data from a 2024 study on dimorpholinopyrimidine derivatives. ND = Not Determined.

Key SAR Insights:

  • Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups on the phenyl ring at position 6 of the pyrimidine scaffold generally led to increased inhibitory activity. Compound 17p , with a trifluoromethyl group, exhibited the most potent inhibition of PI3Kα and excellent activity against the A2780 ovarian cancer cell line.

  • Isoform Selectivity: Interestingly, the substitutions also influenced isoform selectivity. For instance, compound 17p showed significant inhibitory activity against PI3Kδ, while 17o was weaker against this isoform. This suggests that fine-tuning the electronic properties of the aromatic substituent can modulate the selectivity profile.

  • Morpholine as a Key Pharmacophore: The consistent high potency across this series underscores the importance of the two morpholine groups for binding to the PI3K active site.

The PI3K/AKT/mTOR Signaling Pathway and Inhibition

The diagram below illustrates the central role of PI3K in this critical signaling cascade and how inhibitors block its function, leading to downstream effects on cell survival and proliferation.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 4-(Morpholine-4-carbonyl) benzaldehyde Analogs Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized and robust experimental protocols are paramount. The following are detailed methodologies for key assays used in the evaluation of PI3K inhibitors.

In Vitro PI3K Enzyme Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Experimental Workflow:

Caption: Workflow for a luminescence-based in vitro PI3K kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in a suitable kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Reconstitute the recombinant human PI3K enzyme in the kinase assay buffer.

    • Prepare the PIP2 substrate and ATP solution in the kinase assay buffer.

  • Assay Plating:

    • Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the PI3K enzyme solution to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the PIP2/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Measurement:

    • Add 10 µL of Kinase-Glo® Reagent to each well to convert the newly synthesized ADP to ATP.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The morpholine moiety is undeniably a powerful tool in the medicinal chemist's arsenal for the design of potent and selective kinase inhibitors. The comparative analysis of quinazoline and pyrimidine-based PI3K inhibitors clearly demonstrates that while the morpholine group provides a strong foundation for binding, the overall activity and selectivity of the compounds are significantly influenced by the nature of the core aromatic scaffold and its substituents.

Future SAR studies should focus on the systematic modification of the this compound scaffold itself. Key areas for exploration include:

  • Substitution on the Benzaldehyde Ring: Introducing various electron-donating and electron-withdrawing groups at different positions of the benzaldehyde ring to probe the electronic and steric requirements for optimal activity.

  • Modification of the Aldehyde Group: Replacing the aldehyde with other functional groups (e.g., nitriles, ketones, or amides) could lead to altered binding modes and improved pharmacokinetic properties.

  • Bioisosteric Replacement of the Morpholine Ring: While the morpholine ring is highly effective, exploring other six-membered heterocycles containing nitrogen and oxygen or sulfur could yield compounds with novel activity profiles.

By leveraging the insights gained from related chemical series and employing robust experimental methodologies, researchers can continue to refine the design of this compound analogs, paving the way for the development of next-generation anticancer therapeutics targeting the PI3K pathway.

A Senior Application Scientist's Guide to Benchmarking 4-(Morpholine-4-carbonyl)benzaldehyde and its Analogs as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Introduction

In the landscape of modern drug discovery and organic synthesis, the selection of appropriate building blocks is a critical determinant of the efficiency and success of a synthetic campaign. Substituted benzaldehydes are a cornerstone of this process, serving as versatile intermediates in a myriad of carbon-carbon and carbon-nitrogen bond-forming reactions. Among these, "4-(Morpholine-4-carbonyl)benzaldehyde" has emerged as a valuable scaffold, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] This guide provides an in-depth comparative analysis of this compound against three structurally related alternatives: 4-(piperidine-1-carbonyl)benzaldehyde, 4-(pyrrolidine-1-carbonyl)benzaldehyde, and N-(4-Formylphenyl)benzamide.

This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide a comprehensive understanding of the relative performance of these intermediates in two key synthetic transformations: Reductive Amination and the Suzuki-Miyaura Coupling. The discussion is grounded in fundamental chemical principles, supported by experimental data from analogous systems, and presented with practical insights to inform your synthetic strategy.

Physicochemical Properties: A Comparative Overview

The subtle structural differences between these four intermediates impart distinct physicochemical properties that can influence their handling, solubility, and reactivity. A summary of their key properties is presented below.

PropertyThis compound4-(piperidine-1-carbonyl)benzaldehyde4-(pyrrolidine-1-carbonyl)benzaldehydeN-(4-Formylphenyl)benzamide
Molecular Formula C₁₂H₁₃NO₃[2]C₁₂H₁₅NO[3]C₁₂H₁₃NO₂[4][5]C₁₄H₁₁NO₂[6]
Molecular Weight 219.24 g/mol [2]189.25 g/mol [3]203.24 g/mol [7]225.24 g/mol [6]
Appearance Off-white solid[8]Yellow solidWhite to off-white solid[7]Data not available
Melting Point (°C) Data not available61-64[3][9]Data not availableData not available
Predicted XlogP 0.5[2]Data not availableData not availableData not available

The morpholine-containing compound is the most polar of the cyclic amide series, as indicated by its higher molecular weight and the presence of the ether oxygen. This increased polarity may influence its solubility in various solvent systems, a key consideration for reaction setup and purification.

Benchmark Reaction 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad substrate scope.[10][11] This reaction is particularly relevant in the synthesis of kinase inhibitors, where the formation of a secondary amine linkage is a common motif.

The Underlying Chemistry: A Tale of Electrophilicity and Steric Hindrance

The rate and success of a reductive amination reaction are governed by two primary factors: the electrophilicity of the aldehyde's carbonyl carbon and steric hindrance around the reaction center. The substituents at the 4-position of the benzaldehyde ring exert a significant electronic influence on the carbonyl group.

G cluster_0 Electronic Effects on Carbonyl Reactivity Aldehyde Benzaldehyde Derivative Carbonyl Carbonyl Group (C=O) Reactivity Electrophilicity of Carbonyl Carbon Carbonyl->Reactivity Substituent 4-Substituent (Amide) Substituent->Carbonyl Electronic Effect (Inductive & Resonance)

Caption: Electronic influence of the 4-substituent on the carbonyl group's reactivity.

Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. Conversely, electron-donating groups decrease this electrophilicity. The amide substituents in our four compounds are all electron-withdrawing to varying degrees due to the presence of the carbonyl group within the substituent. However, the nature of the nitrogen substitution modulates this effect.

  • N-(4-Formylphenyl)benzamide: The presence of the phenyl group attached to the amide nitrogen will have a delocalizing effect on the nitrogen lone pair, making the amide carbonyl more electron-withdrawing and thus enhancing the electrophilicity of the benzaldehyde carbonyl.

  • Cyclic Amides: In the cyclic amides, the lone pair on the nitrogen is also involved in resonance with the amide carbonyl. The morpholine oxygen in this compound will have an inductive electron-withdrawing effect, potentially making the benzaldehyde carbonyl slightly more electrophilic compared to the piperidine and pyrrolidine analogs.

Steric hindrance, primarily from the amine coupling partner, can also play a significant role. However, for the purpose of comparing these benzaldehyde intermediates, we will assume the use of the same amine partner, thus keeping the steric contribution from the nucleophile constant.

Experimental Protocol: A Head-to-Head Comparison

To provide a framework for a direct comparison, the following general protocol for a one-pot reductive amination can be employed.

Materials:

  • Substituted Benzaldehyde (this compound or alternative)

  • Primary or Secondary Amine (e.g., Benzylamine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

Procedure:

  • To a stirred solution of the substituted benzaldehyde (1.0 mmol) in DCM (10 mL) is added the amine (1.1 mmol).

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

G Start Start: Substituted Benzaldehyde + Amine in DCM Imine_Formation Imine Formation (1-2h, RT) Start->Imine_Formation Reduction Addition of NaBH(OAc)₃ Imine_Formation->Reduction Monitoring Reaction Monitoring (TLC/LC-MS) Reduction->Monitoring Quench Quench with Sat. NaHCO₃ (aq) Monitoring->Quench Reaction Complete Workup Workup & Purification Quench->Workup Product Final Amine Product Workup->Product

Caption: Experimental workflow for one-pot reductive amination.

Predicted Performance and Causality
IntermediatePredicted ReactivityRationale
N-(4-Formylphenyl)benzamide HighestThe phenyl group on the amide nitrogen enhances the electron-withdrawing nature of the substituent, leading to a more electrophilic benzaldehyde carbonyl.
This compound HighThe inductive effect of the morpholine oxygen is expected to increase the electrophilicity of the carbonyl group compared to the other cyclic amides.
4-(pyrrolidine-1-carbonyl)benzaldehyde ModerateThe five-membered ring may have a slight electronic difference compared to the six-membered piperidine ring, but is expected to be less activating than the morpholine derivative.
4-(piperidine-1-carbonyl)benzaldehyde ModerateExpected to have similar reactivity to the pyrrolidine analog, with the primary electronic effect being the electron-withdrawing amide group.

It is important to note that these are predictions, and actual reaction rates and yields may also be influenced by factors such as solubility and the stability of the intermediate iminium ion.

Benchmark Reaction 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl compounds, a common structural motif in pharmaceuticals.[4][12]

The Catalytic Cycle: A Dance of Metals and Ligands

The mechanism of the Suzuki coupling is a well-studied catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13] The electronic nature of the substituent on the aryl halide can influence the rate of the oxidative addition step, which is often the rate-determining step.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar Transmetal Transmetalation (Ar'-B(OR)₂) PdII_Ar->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond.[14] Similar to reductive amination, the amide substituents in our compounds of interest are electron-withdrawing.

Experimental Protocol: A Standardized Approach

To benchmark the performance of these intermediates in a Suzuki coupling reaction, a standardized protocol is essential. For this comparison, we will consider the coupling of the corresponding 4-bromo-substituted benzaldehydes with phenylboronic acid.

Materials:

  • 4-Bromo-substituted Benzaldehyde (e.g., 4-bromo-N,N-dimethylbenzamide as a proxy for our amide-substituted benzaldehydes)

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk tube is added the 4-bromo-substituted benzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Degassed toluene (5 mL) and water (0.5 mL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for the specified time.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography.

G Start Start: 4-Bromo-substituted Benzaldehyde, Phenylboronic Acid, Catalyst, Base, Solvent Heating Heating at 100°C Start->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Cooling, Extraction, & Purification Monitoring->Workup Reaction Complete Product Biaryl Product Workup->Product

References

A Comparative Guide to the Cross-Validation of Analytical Data for 4-(Morpholine-4-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of chemical entities are paramount. This guide provides an in-depth comparative analysis of the analytical data for 4-(Morpholine-4-carbonyl)benzaldehyde , a versatile building block in medicinal chemistry.[1][2] We will explore the cross-validation of its analytical data against structurally similar alternatives, namely 4-(Piperidine-1-carbonyl)benzaldehyde and 4-(Pyrrolidine-1-carbonyl)benzaldehyde . This document serves as a technical resource, offering insights into the nuances of analytical techniques and the importance of robust data validation in ensuring the integrity of research and development endeavors.

The Critical Role of Analytical Data Cross-Validation

Cross-validation of analytical methods is a cornerstone of good manufacturing practices (GMP) and a critical component of regulatory compliance in the pharmaceutical industry. It is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, and on different instruments.[3] This ensures the robustness and reproducibility of a method, which is vital for the credibility of analytical results. The principles of cross-validation are rooted in guidelines set forth by international bodies such as the International Council for Harmonisation (ICH).

This guide will delve into the practical application of these principles by comparing the expected analytical data from four key techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structural Overview of Compared Compounds

The compounds under comparison share a common benzaldehyde core substituted at the 4-position with a carbonyl group linked to a heterocyclic amine. The variation in the heterocyclic ring (morpholine, piperidine, or pyrrolidine) is expected to subtly influence their physicochemical properties and, consequently, their analytical signatures.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Structure

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound. Here, we predict and compare the ¹H and ¹³C NMR spectra for our target compound and its alternatives.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Comparative Analysis of Predicted NMR Data
Compound Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
This compound Aldehyde (-CHO): ~9.9-10.1 (s, 1H)Aromatic (C₆H₄): ~7.6-8.0 (m, 4H)Morpholine (-CH₂-N-CH₂-): ~3.5-3.8 (m, 4H)Morpholine (-CH₂-O-CH₂-): ~3.6-3.9 (m, 4H)Aldehyde (C=O): ~191-193Amide (C=O): ~168-170Aromatic (ipso-C): ~138-140Aromatic (C-H): ~128-132Morpholine (C-N): ~42-48Morpholine (C-O): ~66-68
4-(Piperidine-1-carbonyl)benzaldehyde Aldehyde (-CHO): ~9.9-10.1 (s, 1H)Aromatic (C₆H₄): ~7.6-8.0 (m, 4H)Piperidine (α-CH₂): ~3.4-3.7 (m, 4H)Piperidine (β,γ-CH₂): ~1.5-1.8 (m, 6H)Aldehyde (C=O): ~191-193Amide (C=O): ~169-171Aromatic (ipso-C): ~138-140Aromatic (C-H): ~128-132Piperidine (α-C): ~43-49Piperidine (β-C): ~25-27Piperidine (γ-C): ~24-26
4-(Pyrrolidine-1-carbonyl)benzaldehyde Aldehyde (-CHO): ~9.9-10.1 (s, 1H)Aromatic (C₆H₄): ~7.6-8.0 (m, 4H)Pyrrolidine (α-CH₂): ~3.5-3.8 (m, 4H)Pyrrolidine (β-CH₂): ~1.8-2.1 (m, 4H)Aldehyde (C=O): ~191-193Amide (C=O): ~169-171Aromatic (ipso-C): ~138-140Aromatic (C-H): ~128-132Pyrrolidine (α-C): ~46-50Pyrrolidine (β-C): ~24-26

Causality Behind Experimental Choices: The choice of a 400 MHz or higher spectrometer is to ensure adequate resolution of the aromatic and heterocyclic proton signals. Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power for a wide range of organic compounds and its relatively simple residual peak.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The comparison of IR spectra will highlight the characteristic vibrational frequencies of the aldehyde and amide carbonyl groups, as well as vibrations associated with the aromatic and heterocyclic rings.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Utilize a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan the sample over a typical range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment (or KBr pellet) and subtract it from the sample spectrum.

Comparative Analysis of Predicted IR Data
Compound Characteristic IR Absorption Bands (cm⁻¹)
This compound Aldehyde C-H stretch: ~2820 and ~2720Aldehyde C=O stretch: ~1700-1715Amide C=O stretch: ~1630-1650Aromatic C=C stretch: ~1600, ~1480C-O-C stretch (Morpholine): ~1115
4-(Piperidine-1-carbonyl)benzaldehyde Aldehyde C-H stretch: ~2820 and ~2720Aldehyde C=O stretch: ~1700-1715Amide C=O stretch: ~1630-1650Aromatic C=C stretch: ~1600, ~1480
4-(Pyrrolidine-1-carbonyl)benzaldehyde Aldehyde C-H stretch: ~2820 and ~2720Aldehyde C=O stretch: ~1700-1715Amide C=O stretch: ~1630-1650Aromatic C=C stretch: ~1600, ~1480

Trustworthiness of the Protocol: The use of a background scan is crucial for removing interferences from atmospheric water and carbon dioxide, ensuring that the observed absorption bands are solely from the sample.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

Comparative Analysis of Predicted Mass Spectrometry Data
Compound Molecular Formula Molecular Weight Predicted Key Fragment Ions (m/z)
This compound C₁₂H₁₃NO₃219.24219 (M⁺) , 218 (M-H)⁺, 190 (M-CHO)⁺, 133 (C₆H₄CO)⁺, 114 (Morpholine-CO)⁺, 86 (Morpholine)⁺
4-(Piperidine-1-carbonyl)benzaldehyde C₁₂H₁₅NO189.25189 (M⁺) , 188 (M-H)⁺, 160 (M-CHO)⁺, 133 (C₆H₄CO)⁺, 112 (Piperidine-CO)⁺, 84 (Piperidine)⁺
4-(Pyrrolidine-1-carbonyl)benzaldehyde C₁₂H₁₃NO₂203.24203 (M⁺) , 202 (M-H)⁺, 174 (M-CHO)⁺, 133 (C₆H₄CO)⁺, 98 (Pyrrolidine-CO)⁺, 70 (Pyrrolidine)⁺

Authoritative Grounding: The fragmentation patterns are predicted based on established principles of mass spectrometry, where cleavage often occurs at bonds adjacent to functional groups and results in the formation of stable carbocations. The molecular ion peak (M⁺) is a critical piece of data for confirming the molecular weight.

IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds and quantifying impurities.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Comparative Analysis of Expected HPLC Performance
Compound Expected Retention Time Purity Assessment
This compound Moderately polar; expected to elute in the mid-range of the gradient.A single major peak should be observed, with any impurities appearing as smaller peaks at different retention times. Peak area percentage can be used to estimate purity.
4-(Piperidine-1-carbonyl)benzaldehyde Slightly less polar than the morpholine analog due to the absence of the oxygen atom; expected to have a slightly longer retention time.Similar to the morpholine analog, a single major peak is expected.
4-(Pyrrolidine-1-carbonyl)benzaldehyde Similar polarity to the piperidine analog; expected to have a similar retention time.A single major peak is expected.

Expertise & Experience: The choice of a C18 column and a water/acetonitrile gradient is a standard starting point for the analysis of moderately polar aromatic compounds. The addition of an acid to the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.

Visualizing the Cross-Validation Workflow

A systematic approach is essential for the effective cross-validation of analytical data. The following workflow diagram illustrates the key steps involved.

CrossValidationWorkflow cluster_planning Planning & Protocol Development cluster_execution Experimental Execution cluster_analysis Data Analysis & Comparison cluster_reporting Reporting & Conclusion define_analytes Define Target Analyte and Alternatives select_methods Select Analytical Methods (NMR, IR, MS, HPLC) define_analytes->select_methods develop_protocols Develop Detailed Experimental Protocols select_methods->develop_protocols acquire_data_target Acquire Data for this compound develop_protocols->acquire_data_target acquire_data_alt1 Acquire Data for 4-(Piperidine-1-carbonyl)benzaldehyde develop_protocols->acquire_data_alt1 acquire_data_alt2 Acquire Data for 4-(Pyrrolidine-1-carbonyl)benzaldehyde develop_protocols->acquire_data_alt2 process_data Process and Interpret Raw Data acquire_data_target->process_data acquire_data_alt1->process_data acquire_data_alt2->process_data compare_spectra Compare Spectra and Chromatograms process_data->compare_spectra tabulate_results Tabulate and Summarize Key Data Points compare_spectra->tabulate_results document_findings Document Findings in a Comprehensive Report tabulate_results->document_findings draw_conclusions Draw Conclusions on Comparability and Validation document_findings->draw_conclusions

Caption: Workflow for the cross-validation of analytical data.

Conclusion

The cross-validation of analytical data for a compound like this compound against its structural analogs provides a robust framework for ensuring data integrity and a deeper understanding of the molecule's characteristics. By systematically applying and comparing data from fundamental analytical techniques such as NMR, IR, Mass Spectrometry, and HPLC, researchers can confidently establish the identity, purity, and structural integrity of their compounds. This rigorous approach is not merely a procedural formality but a scientific necessity that underpins the reliability and reproducibility of research in drug discovery and development.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-(Morpholine-4-carbonyl)benzaldehyde Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine moiety is a privileged scaffold, renowned for its ability to enhance the pharmacological profiles of therapeutic agents.[1][2] When incorporated into a benzaldehyde structure, specifically as "4-(Morpholine-4-carbonyl)benzaldehyde," it presents a versatile starting point for the synthesis of novel compounds with significant biological potential, particularly in the realm of anticancer and anti-inflammatory drug discovery.[3] This guide provides an in-depth, technically-focused comparison of virtually designed derivatives of this compound, employing molecular docking to elucidate their potential as targeted anticancer agents.

The core directive of this document is to move beyond a mere procedural outline. Instead, we will delve into the causality behind experimental choices, ensuring that each step of the described protocol is a self-validating system. This guide is grounded in established scientific principles and supported by authoritative references to foster a comprehensive understanding of comparative in-silico analysis in drug development.

The Rationale for In-Silico Comparative Analysis

Before committing to the resource-intensive process of chemical synthesis and in-vitro testing, computational methods like molecular docking offer an efficient and insightful primary screening phase.[4] By simulating the interaction between a ligand (our designed derivatives) and a protein target at the molecular level, we can predict binding affinities and interaction patterns. This allows for the early identification of promising candidates and the rational design of more potent and selective molecules.

Experimental Design: A Comparative Docking Workflow

This section outlines a robust and reproducible workflow for the comparative docking analysis of this compound derivatives against a selected anticancer target.

Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

For this comparative study, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as the protein target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy, with several approved drugs targeting this receptor. A recent study on morpholine-benzimidazole-oxadiazole derivatives demonstrated potent VEGFR-2 inhibition, making it a relevant target for our morpholine-containing compounds.[5]

Ligand Design and Preparation

A focused library of hypothetical this compound derivatives will be designed to explore the structure-activity relationship (SAR). The core scaffold will be maintained, while substitutions will be introduced at the aldehyde position to generate a diverse set of molecules. For comparison, a known VEGFR-2 inhibitor, Sorafenib , will be included in the study as a reference compound.

The 3D structures of the designed ligands and Sorafenib will be generated using a molecular modeling software (e.g., ChemDraw, Marvin Sketch) and then energetically minimized using a force field like MMFF94.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_design Ligand Design (Derivatives & Reference) docking Molecular Docking (AutoDock Vina) ligand_design->docking protein_prep Protein Preparation (PDB ID: 4ASD) protein_prep->docking result_analysis Binding Energy & Interaction Analysis docking->result_analysis comparison Comparative Analysis result_analysis->comparison admet_pred In-silico ADMET Prediction admet_pred->comparison

Caption: A streamlined workflow for the comparative docking study.

Detailed Experimental Protocol: Molecular Docking

This protocol outlines the step-by-step methodology for performing the molecular docking study using AutoDock Vina , a widely used and validated open-source docking program.

1. Protein Preparation:

  • Objective: To prepare the VEGFR-2 protein structure for docking by removing non-essential molecules and adding necessary parameters.
  • Procedure:
  • Download the crystal structure of VEGFR-2 in complex with a ligand from the Protein Data Bank (PDB ID: 4ASD).
  • Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.
  • Remove water molecules, co-factors, and the co-crystallized ligand from the protein structure.
  • Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.
  • Assign Kollman charges to the protein atoms to account for electrostatic interactions.
  • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Objective: To prepare the designed ligands and the reference drug for docking.
  • Procedure:
  • Convert the 2D structures of the ligands into 3D structures.
  • Perform energy minimization of the 3D structures.
  • Detect the rotatable bonds within each ligand to allow for conformational flexibility during docking.
  • Save the prepared ligands in the PDBQT file format.

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation, focusing on the active site of the protein.
  • Procedure:
  • Identify the active site of VEGFR-2 based on the binding pocket of the co-crystallized ligand in the original PDB file.
  • Define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters that need to be carefully set.

4. Docking Simulation:

  • Objective: To run the docking calculations using AutoDock Vina.
  • Procedure:
  • Use the command-line interface of AutoDock Vina to perform the docking.
  • The command will specify the prepared protein, ligand, grid box parameters, and an output file for the results.
  • Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

5. Visualization and Analysis of Docking Results:

  • Objective: To analyze the docking results to understand the binding interactions.
  • Procedure:
  • Load the docked complex (protein and the best-scoring ligand pose) into a visualization software like PyMOL .[6]
  • Analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
  • Generate high-quality images of the binding poses for publication and further analysis.

Comparative Data Analysis

The results of the docking study will be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Docking Results of this compound Derivatives against VEGFR-2

Compound IDStructureBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Reference: Sorafenib [Image of Sorafenib structure]-10.5Cys919, Asp1046Val848, Ala866, Leu889, Val916, Leu1035
Derivative 1 (R = H) [Image of Derivative 1 structure]-8.2Cys919Val848, Ala866, Leu1035
Derivative 2 (R = 4-Cl) [Image of Derivative 2 structure]-9.1Cys919, Asp1046Val848, Ala866, Leu889, Val916, Leu1035
Derivative 3 (R = 4-OCH3) [Image of Derivative 3 structure]-8.8Cys919Val848, Ala866, Leu1035
Derivative 4 (R = 4-NO2) [Image of Derivative 4 structure]-9.5Cys919, Asp1046, Glu885Val848, Ala866, Leu889, Val916, Leu1035

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be obtained from the docking simulation.

In-Silico ADMET Prediction: A Crucial Step in Drug Discovery

Beyond binding affinity, the drug-likeness of a compound is determined by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7][8] A promising candidate with excellent binding affinity may fail in later stages of drug development due to poor pharmacokinetic properties or toxicity. Therefore, an in-silico ADMET prediction is an essential component of a comprehensive comparative analysis.

Various online tools and software (e.g., SwissADME, pkCSM) can be used to predict the ADMET properties of the designed derivatives.[9][10]

ADMET Prediction Workflow Diagram

G cluster_input Input cluster_prediction Prediction cluster_output Output & Analysis ligand_smiles Ligand Structures (SMILES format) admet_server ADMET Prediction Server (e.g., SwissADME) ligand_smiles->admet_server admet_properties Predicted ADMET Properties admet_server->admet_properties drug_likeness Drug-Likeness Evaluation admet_properties->drug_likeness

Caption: Workflow for in-silico ADMET prediction.

Table 2: Predicted ADMET Properties of Selected Derivatives

Compound IDMolecular WeightLogPH-bond DonorsH-bond AcceptorsLipinski's Rule of 5 Violations
Reference: Sorafenib 464.84.3340
Derivative 2 (R = 4-Cl) 358.83.5040
Derivative 4 (R = 4-NO2) 369.32.8060

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative docking study of this compound derivatives. By integrating rational ligand design, robust docking protocols, and in-silico ADMET prediction, researchers can efficiently identify and prioritize promising lead compounds for further experimental validation. The insights gained from such studies are invaluable in accelerating the drug discovery pipeline and developing novel anticancer therapeutics.

Future work should focus on the synthesis of the most promising derivatives identified in this in-silico study, followed by in-vitro enzymatic assays to confirm their inhibitory activity against VEGFR-2 and cell-based assays to evaluate their anticancer efficacy.

References

Safety Operating Guide

Proper Disposal of 4-(Morpholine-4-carbonyl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of managing chemical byproducts and waste safely and effectively. This guide provides a detailed, procedural framework for the proper disposal of 4-(Morpholine-4-carbonyl)benzaldehyde, a common intermediate in organic synthesis.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of a robust safety culture and environmental stewardship.

Foundational Knowledge: Understanding the Compound

Before any disposal protocol is initiated, a comprehensive understanding of the chemical's properties and hazards is essential. This compound is an organic compound featuring a benzaldehyde core substituted with a morpholine carbonyl group.[1][2] While specific, comprehensive toxicological data for this exact compound is limited, the constituent functional groups—aldehyde and morpholine—inform our risk assessment.[3]

Aldehydes can be irritants to the skin, eyes, and respiratory tract.[4] The morpholine moiety, while imparting useful solubility and reactivity, can also present biological activity that necessitates careful handling.[1][3] A crucial first step is to always consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific and up-to-date hazard information.[1] This document will provide critical data on personal protective equipment (PPE), incompatibilities, and initial disposal guidance.[1][3]

Key Hazards to Consider:

  • Irritation: Potential for skin, eye, and respiratory irritation.[4]

  • Incompatibility: Avoid contact with strong oxidizing agents.[3]

  • Environmental: Do not discharge into sewers or waterways.[3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed as a self-validating system, where each step logically builds upon the last to ensure a safe and compliant disposal process.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal procedures must be conducted with appropriate safety measures in place.

  • Engineering Controls: All work should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[5][6]

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles are mandatory.[3]

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[7]

    • Body Protection: A standard laboratory coat should be worn.[3]

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially hazardous reactions.

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for solid chemical waste. The container should be compatible with the chemical.

  • Labeling: The label must be unambiguous and include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Irritant")

  • Segregation: This waste stream should be kept separate from other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Do not mix with liquid waste streams.

Causality: Segregating chemical waste prevents unintended and potentially dangerous reactions. For instance, mixing an aldehyde with an incompatible substance could lead to gas generation, heat production, or even a fire.

Step 3: Managing Spills

In the event of a spill, a swift and appropriate response is crucial.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid generating dust.[3]

    • Place the collected material into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed waste management authority.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from general lab traffic and incompatible materials.

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest documentation.

Trustworthiness: Relying on professional, licensed disposal services ensures that the chemical waste is managed in an environmentally responsible and legally compliant manner, often through high-temperature incineration or secure landfilling.[3]

Visualizing the Disposal Pathway

The following diagram outlines the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_disposal Final Disposition start Waste Generation: This compound sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Transfer Waste to Container container->segregate store Store in Satellite Accumulation Area segregate->store ehs Contact Environmental Health & Safety (EHS) store->ehs pickup Arrange for Waste Pickup ehs->pickup end_point Disposal by Licensed Waste Management Facility pickup->end_point

Caption: Workflow for the proper disposal of this compound.

Summary of Key Disposal Parameters

The following table provides a quick reference for the essential information related to the disposal of this compound.

ParameterGuideline / InformationAuthoritative Source
Chemical Name This compoundPubChem, Chemical Suppliers[2][8]
CAS Number 58287-80-2PubChem, Chemical Suppliers[1][2]
Molecular Formula C₁₂H₁₃NO₃PubChem, Chemical Suppliers[1][2]
Primary Hazards Considered a hazardous substance; potential irritant.[3]Safety Data Sheet (SDS)[3]
Required PPE Safety goggles, chemical-resistant gloves, lab coat.[3]Safety Data Sheet (SDS)[3]
Incompatible Materials Strong oxidizing agents.[3]Safety Data Sheet (SDS)[3]
Waste Classification Hazardous Chemical WasteInstitutional EHS Guidelines
Spill Cleanup Use dry cleanup procedures to avoid generating dust.[3]Safety Data Sheet (SDS)[3]
Final Disposal Method Burial in a licensed landfill or incineration.[3]Institutional EHS, Licensed Waste Management

By following these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for 4-(Morpholine-4-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-(Morpholine-4-carbonyl)benzaldehyde (CAS No. 58287-80-2). As a researcher, scientist, or drug development professional, your safety is paramount. This document moves beyond a simple checklist to offer a framework of deep operational understanding, ensuring that every procedural step is grounded in scientific reasoning. The protocols outlined herein are designed to be self-validating, fostering a culture of safety and precision in your laboratory.

Understanding the Hazard Profile

Hazard Identification Summary:

Hazard ClassificationDescription
Acute Toxicity, Oral May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Eye Irritation May cause serious eye irritation.
Acute Toxicity, Inhalation May be harmful if inhaled as dust.

This table is a conservative assessment based on related compounds and general principles of chemical safety. Always refer to the most current Safety Data Sheet (SDS) from your supplier.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following is a detailed protocol for PPE, emphasizing not just what to wear, but why it is necessary.

Eye and Face Protection
  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against fine dust particles or splashes.[2][3]

  • Recommended for large quantities or splash potential: A face shield worn in conjunction with safety goggles offers an additional layer of protection for the entire face.[3][4]

  • Rationale: This compound is an eye irritant. Direct contact can cause significant discomfort and potential damage.

Skin and Body Protection
  • Gloves: Wear nitrile or neoprene gloves.[4] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Do not wear leather or cloth gloves as they can absorb the chemical, leading to prolonged skin contact.[5]

  • Laboratory Coat: A standard laboratory coat is required to protect against incidental contact.

  • Additional Protection: For tasks with a higher risk of dust generation or spillage, consider wearing coveralls or a chemical-resistant apron.[4][5]

  • Footwear: Closed-toe shoes are mandatory in the laboratory. For tasks involving larger quantities, chemical-resistant boots are recommended.[3]

  • Rationale: Preventing skin contact is crucial. Even if not highly toxic dermally, repeated exposure can lead to irritation and sensitization.

Respiratory Protection
  • When Required: A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or glove box, or if significant dust is generated.[2][6]

  • Type of Respirator: For dusts, a particulate respirator (e.g., N95, P100) is appropriate. If there is a risk of vapors, a combination cartridge for organic vapors and particulates should be used.

  • Fit Testing: Ensure your respirator has been properly fit-tested to provide a complete seal.

  • Rationale: Inhalation is a primary route of exposure for powdered chemicals. Fine particles can be easily inhaled, leading to respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow diagram and procedural steps provide a clear and logical sequence for working with this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_Area Designate Handling Area (Fume Hood) Don_PPE Don Appropriate PPE Prep_Area->Don_PPE 1. Secure Workspace Weighing Weigh Compound (in Fume Hood) Don_PPE->Weighing Proceed to Handling Reaction_Setup Prepare Reaction (in Fume Hood) Weighing->Reaction_Setup 2. Transfer Decontaminate Decontaminate Glassware & Surfaces Reaction_Setup->Decontaminate Post-Experiment Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE 3. Clean Waste_Disposal Dispose of Waste (Solid & Liquid) Doff_PPE->Waste_Disposal 4. Segregate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Morpholine-4-carbonyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Morpholine-4-carbonyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.